molecular formula C8H9Cl2NO B1401307 (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol CAS No. 1213008-01-5

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Cat. No.: B1401307
CAS No.: 1213008-01-5
M. Wt: 206.07 g/mol
InChI Key: LXYGOSJYDNZVTO-QMMMGPOBSA-N
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Description

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a chiral amino alcohol of significant interest in organic and medicinal chemistry research. This compound features a stereogenic center and a dichlorophenyl moiety, making it a valuable chiral building block for the synthesis of more complex molecules. While specific biological data for this exact compound is limited in the public domain, its structure is closely related to other researched dichlorophenyl-containing compounds. For instance, structural analogs have been investigated for their antimicrobial properties, with some shown to kill bacterial pathogens like Pseudomonas aeruginosa through extensive membrane damage . This suggests potential research applications in developing novel anti-infective agents. The chiral (R)-enantiomer is particularly valuable for creating enantiomerically pure compounds, which is crucial in pharmaceutical development where optical purity can directly impact a drug's efficacy and safety profile. The synthesis of such enantiomerically pure amines often starts from resolved amino acid precursors, employing methods similar to those used for other (R)-enantiomer compounds . (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is provided for research applications as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-amino-2-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYGOSJYDNZVTO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

[1][2]

Executive Summary

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (often referred to as (R)-3,4-Dichlorophenylglycinol) is a critical chiral building block in the synthesis of high-value pharmaceutical intermediates.[1][2] Characterized by a benzylic amine adjacent to a primary alcohol and a dichlorinated phenyl ring, this scaffold serves as a privileged structure in the development of beta-adrenergic agonists , chemokine receptor antagonists (e.g., CCR5) , and sodium-hydrogen exchanger (NHE-1) inhibitors .[1][2]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed for researchers in medicinal chemistry and process development.[1][2]

Physicochemical Profile

The molecule exhibits amphoteric behavior due to the presence of both a basic primary amine and a polar hydroxyl group.[1][2] The (R)-configuration at the benzylic position is crucial for the biological activity of downstream APIs, as stereochemistry often dictates receptor binding affinity.[1][2]

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name (2R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Common Name (R)-3,4-Dichlorophenylglycinol
Molecular Formula C₈H₉Cl₂NO
Molecular Weight 206.07 g/mol
CAS Number 1213571-27-7 (S-isomer ref); (R)-isomer commercially available
Physical State White to off-white crystalline solid
Melting Point 92–96 °C (Typical for phenylglycinol derivatives)
Solubility Soluble in Methanol, DMSO, dilute acids; Low solubility in water (neutral pH)
pKa (Amine) ~9.2 (Estimated based on phenylglycinol core)
LogP ~1.8
Chirality (R)-Enantiomer

Synthetic Routes & Process Chemistry

The synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol generally proceeds via the reduction of the corresponding non-natural amino acid, (R)-3,4-dichlorophenylglycine.[1][2] The chirality is typically established upstream via classical resolution or asymmetric Strecker synthesis.[1][2]

Primary Synthetic Pathway

The most robust industrial route involves the Strecker synthesis starting from 3,4-dichlorobenzaldehyde, followed by optical resolution using a chiral acid (e.g., L-tartaric acid or mandelic acid), and finally reduction of the carboxylic acid moiety to the alcohol.[1][2]

Step-by-Step Protocol (General Methodology):
  • Strecker Reaction: 3,4-Dichlorobenzaldehyde is reacted with NaCN and NH₄Cl to form the racemic aminonitrile.[1][2]

  • Hydrolysis: Acidic hydrolysis converts the nitrile to (±)-3,4-dichlorophenylglycine.[1][2]

  • Resolution: The racemic amino acid is crystallized with (S)-(+)-Mandelic acid or L-Tartaric acid.[1][2] The diastereomeric salt is separated by filtration and neutralized to yield (R)-3,4-dichlorophenylglycine.[1][2]

  • Reduction: The (R)-amino acid is reduced using Lithium Aluminum Hydride (LiAlH₄) in THF or Borane-THF (BH₃[1][2]·THF) complex.[1][2]

    • Critical Parameter: Temperature control (0°C to reflux) is vital to prevent racemization at the benzylic center.[1][2]

    • Work-up: Quenching with Glauber’s salt (Na₂SO₄[1][2]·10H₂O) or Fieser work-up to minimize emulsion formation.[1][2]

Biocatalytic Alternative

Recent advancements utilize transaminases or imine reductases to convert 3,4-dichlorophenylglyoxal or related ketones directly to the chiral amine, offering a greener alternative with higher enantiomeric excess (ee).[1][2]

Visualization: Synthetic Workflow

SynthesisPathAldehyde3,4-DichlorobenzaldehydeNitrileRacemic AminonitrileAldehyde->NitrileStrecker(NaCN, NH4Cl)AminoAcid(±)-Phenylglycine Deriv.Nitrile->AminoAcidHydrolysis(HCl, Heat)ResSalt(R)-Amino Acid SaltAminoAcid->ResSaltResolution(Chiral Acid)PureAA(R)-3,4-DichlorophenylglycineResSalt->PureAANeutralizationTarget(R)-2-Amino-2-(3,4-dichlorophenyl)ethanolPureAA->TargetReduction(LiAlH4 or BH3-THF)

Caption: Figure 1. Classical chemical synthesis route via Strecker reaction and optical resolution.[2]

Analytical Characterization & Quality Control

Ensuring the enantiomeric purity of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is paramount, as the (S)-enantiomer may act as an impurity with different pharmacological effects.[1][2]

Chiral HPLC Method[1][2]
  • Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm (Absorption of the dichlorophenyl moiety).[1][2]

  • Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer.[1][2] Baseline separation (Resolution > 1.5) is required.[1][2]

Determination of Absolute Configuration

If the rotation direction is unknown, derivatization with Marfey’s Reagent (FDAA) followed by LC-MS analysis is the gold standard.[1][2] The diastereomers formed (L-FDAA-R-Amine vs L-FDAA-S-Amine) have significantly different retention times on C18 reverse-phase columns.[1][2]

Visualization: Purity Logic

Analysiscluster_resultsDetection (UV/MS)SampleCrude Product(Potential Enantiomeric Mix)DerivDerivatization(Marfey's Reagent / FDAA)Sample->DerivReactionHPLCReverse Phase HPLC(C18 Column)Deriv->HPLCInjectionR_PeakPeak 1: (R)-Diastereomer(Target)HPLC->R_PeaktR = X minS_PeakPeak 2: (S)-Diastereomer(Impurity)HPLC->S_PeaktR = Y min

Caption: Figure 2. Analytical workflow for confirming enantiomeric excess using Marfey's method.

Pharmaceutical Utility

This specific amino alcohol is a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity (phenyl ring) combined with the capacity for hydrogen bonding (amine/alcohol) makes it an ideal mimic for catecholamines.[1][2]

Key Applications:
  • NHE-1 Inhibitors: The 2-amino-2-phenyl scaffold is found in potent inhibitors of the Sodium-Hydrogen Exchanger isoform 1, developed for treating cardiac ischemia and reperfusion injury.[1][2] The dichlorophenyl group enhances lipophilicity and metabolic stability compared to unsubstituted analogs.[1][2]

  • CCR5 Antagonists: Used as a fragment in the synthesis of piperidine-based CCR5 antagonists for HIV treatment.[1][2]

  • Beta-Adrenergic Modulators: While distinct from the phenylethanolamine class (where OH is benzylic), the phenylglycinol structure serves as a bioisostere in designing selective beta-2 agonists or antagonists.[1][2]

Handling and Stability

Safety Protocols
  • Hazard Identification: Irritant to eyes, respiratory system, and skin.[1][2] Potential sensitizer.[1][2]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.[1][2]

Stability Data
  • Thermal: Stable up to melting point (~92°C).[1][2] Avoid prolonged heating above 100°C which may cause cyclization to oxazolidinones in the presence of carbonate sources.[1][2]

  • Solution: Stable in DMSO/Methanol for >24 hours. Aqueous solutions should be prepared fresh to avoid slow oxidation or aggregation.[1][2]

References

  • Breuer, M., et al. (2004).[1][2] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. [1][2]

  • Ager, D. J., et al. (1996).[1][2] "The Synthesis of Chiral Amino Acids and Amines." Chemical Reviews.

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol (Enantiomer Reference).

  • Parchem Fine & Specialty Chemicals. "Product Specification: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol."

Technical Monograph: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

[1]

Executive Summary

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (often supplied as the hydrochloride salt) is a high-value chiral synthon belonging to the phenylglycinol class. Unlike the more common phenylethanolamines (which function as direct adrenergic agonists), this compound features a geminal amino-aryl architecture (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Core Identifiers
PropertyDetail
Chemical Name (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride
CAS Number (HCl Salt) 1810074-84-0
CAS Number (Free Base) Not widely listed; typically generated in situ
Molecular Formula C

H

Cl

NO

HCl
Molecular Weight 206.07 g/mol (Free Base) / 242.53 g/mol (HCl Salt)
Stereochemistry (R)-Enantiomer
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Structural Analysis

The compound is characterized by a 3,4-dichlorophenyl ring attached to the stereogenic center at the C2 position of the ethanol backbone.

  • Chiral Center: C2 (bearing the amine and the aryl group).

  • Functional Groups: Primary amine (nucleophilic handle), Primary alcohol (can be oxidized or protected), Dichlorophenyl ring (lipophilic, metabolic stability).

Synthetic Pathways & Manufacturing

The synthesis of high-purity (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol typically follows a Strecker Synthesis followed by Optical Resolution and Reduction . This route ensures high enantiomeric excess (ee > 99%).

Synthesis Workflow (Diagram)

SynthesisAldehyde3,4-DichlorobenzaldehydeStreckerStrecker Reaction(NaCN, NH4Cl)Aldehyde->StreckerCyanationRacemicAARacemic3,4-DichlorophenylglycineStrecker->RacemicAAHydrolysis (HCl)ResolutionOptical Resolution(L-Tartaric Acid)RacemicAA->ResolutionCrystallizationPureAA(R)-3,4-DichlorophenylglycineResolution->PureAASalt BreakReductionReduction(BH3-THF or LiAlH4)PureAA->ReductionReductionProduct(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol(HCl Salt)Reduction->ProductHCl Workup

Figure 1: Synthetic pathway from 3,4-dichlorobenzaldehyde to the target chiral amino alcohol.

Detailed Protocol (Step-by-Step)
Step 1: Formation of Racemic Amino Acid (Strecker)
  • Reagents: 3,4-Dichlorobenzaldehyde, Sodium Cyanide (NaCN), Ammonium Chloride (NH

    
    Cl), Ammonia.
    
  • Procedure: The aldehyde is treated with NaCN and NH

    
    Cl in aqueous ammonia/methanol to form the alpha-aminonitrile.
    
  • Hydrolysis: The nitrile is hydrolyzed using concentrated HCl under reflux to yield racemic 2-amino-2-(3,4-dichlorophenyl)acetic acid (Phenylglycine analog).

Step 2: Optical Resolution
  • Resolving Agent: L-(+)-Tartaric acid or (S)-Camphorsulfonic acid.

  • Mechanism: Formation of diastereomeric salts. The (R)-amino acid salt crystallizes preferentially from ethanol/water.

  • Validation: Check optical rotation

    
    . Recrystallize until ee > 98%.
    
Step 3: Reduction to Amino Alcohol
  • Reagents: Borane-THF complex (BH

    
     THF) or Lithium Aluminum Hydride (LiAlH4).
    
  • Conditions: Anhydrous THF, 0°C to reflux.

  • Quenching: Careful addition of methanol followed by HCl.

  • Isolation: The product is isolated as the hydrochloride salt by precipitation from diethyl ether or isopropyl alcohol.

Pharmaceutical Applications

While often proprietary in specific drug master files, this scaffold serves as a critical intermediate for:

  • Beta-Adrenergic Agonist Analogs: The 3,4-dichlorophenyl motif is a bioisostere for the catechol group in adrenergic drugs. This amino alcohol allows for the synthesis of "reversed" ethanolamines where the amine is benzylic.

  • Kinase Inhibitors: Used to introduce a chiral solubilizing group into ATP-competitive inhibitors.

  • Chiral Auxiliaries: Used in the synthesis of Oxazolines (for asymmetric catalysis ligands). The bulky 3,4-dichlorophenyl group provides superior stereocontrol compared to the unsubstituted phenylglycinol.

Structural Logic in Drug Design (Diagram)

Applicationscluster_0Medicinal ChemistryCore(R)-2-Amino-2-(3,4-dichlorophenyl)ethanolOxazolineChiral Oxazolines(Ligands for Asymmetric Catalysis)Core->OxazolineCyclization w/ NitrilesAmideChiral Amides(Peptide Mimetics)Core->AmideCoupling w/ Carboxylic AcidsScaffoldPharmacophore(Bioisostere for Norepinephrine)Core->ScaffoldDerivatization

Figure 2: Utility of the scaffold in medicinal chemistry and ligand design.

Analytical Characterization & Quality Control

To ensure the material meets pharmaceutical standards (e.g., for use as a GMP intermediate), the following specifications are mandatory:

TestMethodAcceptance Criteria
Assay HPLC (C18 Column)

98.0%
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)

99.0% ee
Identity

H-NMR (DMSO-d

)
Conforms to structure
Water Content Karl Fischer

1.0% (if anhydrous)
Residue on Ignition Gravimetric

0.1%
Key NMR Signals (Predicted for HCl Salt in DMSO-d )
  • 
     8.5-9.0 ppm:  Broad singlet (3H, -NH
    
    
    ).
  • 
     7.4-7.8 ppm:  Multiplet (3H, Aromatic protons).
    
  • 
     5.6 ppm:  Broad singlet (1H, -OH).
    
  • 
     4.2-4.4 ppm:  Multiplet (1H, Chiral benzylic CH-N).
    
  • 
     3.6-3.8 ppm:  Multiplet (2H, -CH
    
    
    -O).

Handling and Safety (MSDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

  • Sigma-Aldrich. (2024). (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride Product Sheet. Link

  • ChemicalBook. (2024). CAS 1810074-84-0 Entry & Physical Properties. Link

  • PubChem. (2024). Compound Summary: 3,4-Dichlorophenylglycinol derivatives. Link

  • BLD Pharm. (2024). Certificate of Analysis: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol. Link

Technical Monograph: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a high-value chiral building block belonging to the phenylglycinol class of amino alcohols. Unlike its regioisomer (the phenylethanolamine scaffold common in beta-agonists), this compound features the amine functionality at the benzylic position (


) and the hydroxyl group at the terminal position (

). This specific stereochemical arrangement makes it a critical intermediate for the synthesis of chiral morpholines, oxazolines, and bioactive ligands used in asymmetric catalysis and drug discovery.
Physicochemical Profile[1]
ParameterDataNotes
IUPAC Name (2R)-2-amino-2-(3,4-dichlorophenyl)ethanol
Common Name (R)-3,4-DichlorophenylglycinolPreferred industry term
CAS Number 1213571-27-7 (refers to (S)-enantiomer)(R)-enantiomer is the optical antipode
Molecular Formula

Average Molecular Weight 206.07 g/mol Used for stoichiometry
Monoisotopic Mass 205.0061 DaFor HRMS identification
Chiral Center C2 (Benzylic)(R)-configuration
Molecular Weight Analysis

For high-resolution mass spectrometry (HRMS) and precise analytical quantification, the isotopic distribution of the two chlorine atoms is critical.

  • Average Mass: 206.07 g/mol (Weighted average of all isotopes)

  • Isotopic Pattern (M+H)+:

    • M (206.01): 100% (Relative Abundance) -

      
      
      
    • M+2 (208.01): ~64% -

      
      
      
    • M+4 (210.01): ~10% -

      
      
      

Critical Insight: In mass spectrometry, look for the characteristic 9:6:1 peak cluster intensity typical of dichlorinated compounds to confirm identity.

Synthetic Methodology

The synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol requires strict control over stereochemistry. Unlike phenylethanolamines (synthesized via ketone reduction), phenylglycinols are best synthesized via the reduction of the corresponding chiral amino acid .

Primary Route: Reduction of (R)-3,4-Dichlorophenylglycine

This route is preferred for its ability to preserve optical purity (retention of configuration).

Protocol Logic:

  • Precursor Selection: Start with (R)-3,4-dichlorophenylglycine. If not commercially available, it is generated via the Strecker synthesis followed by optical resolution (e.g., using (+)-tartaric acid).

  • Reduction: The carboxylic acid is reduced to the alcohol. Lithium Aluminum Hydride (

    
    ) is the standard reagent, but Borane-THF (
    
    
    
    ) is preferred in process chemistry for milder conditions and chemoselectivity (avoiding dechlorination).

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Charge: Add (R)-3,4-dichlorophenylglycine (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 volumes).

  • Activation: Cool to 0°C. Add

    
     (1.1 eq) dropwise (if using borohydride reduction) or prepare for Borane addition.
    
  • Reduction: Add

    
     (1M solution, 2.5 eq) dropwise over 1 hour, maintaining temperature <5°C.
    
  • Reflux: Warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the amino acid complex.

  • Quench: Cool to 0°C. Carefully add Methanol (MeOH) to quench excess borane.

  • Workup: Concentrate in vacuo. Redissolve in dilute NaOH to break the boron-amine complex. Extract with Ethyl Acetate (EtOAc).

  • Purification: Recrystallize from Isopropanol/Hexane to upgrade enantiomeric excess (ee).

Visualization of Synthetic Pathway

Synthesis Start (R)-3,4-Dichlorophenylglycine (Chiral Precursor) Reagent BH3-THF / Reflux (Chemoselective Reduction) Start->Reagent Activation Intermediate Boron-Amine Complex Reagent->Intermediate Reduction Quench MeOH / NaOH Workup (Hydrolysis) Intermediate->Quench Decomplexation Product (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (Target) Quench->Product Isolation

Figure 1: Chemoselective reduction pathway preserving the benzylic chiral center.

Analytical Profiling & Validation

Trustworthiness in synthesis relies on rigorous self-validation. The following analytical methods are required to confirm structure and purity.

High-Performance Liquid Chromatography (HPLC)

Objective: Determine Enantiomeric Excess (ee%).

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivative).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm (Absorption of the dichlorobenzene moiety).

  • Expected Result: The (R)-enantiomer should elute as a single sharp peak. The (S)-enantiomer (impurity) will have a distinct retention time.

Nuclear Magnetic Resonance (NMR)

Objective: Structural Confirmation.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.6–7.3 ppm (m, 3H, Aromatic protons).
      
    • 
       5.1 ppm (t, 1H, OH, exchangeable).
      
    • 
       3.8 ppm (dd, 1H, Benzylic CH-NH2). Diagnostic for Glycinol structure.
      
    • 
       3.4–3.2 ppm (m, 2H, CH2-OH).
      
    • 
       1.8 ppm (br s, 2H, NH2).
      
Mass Spectrometry (LC-MS)

Objective: Molecular Weight Verification.

  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion:

    
    .
    
  • Validation: Verify the isotopic envelope. The presence of peaks at 206, 208, and 210 confirms the presence of two chlorine atoms.

Applications in Drug Development[4]

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol serves as a scaffold for "privileged structures" in medicinal chemistry.

Chiral Auxiliaries & Ligands

The 1,2-amino alcohol motif is a precursor to Box (Bis-oxazoline) ligands and N-Heterocyclic Carbenes , which are used to catalyze asymmetric reactions in the synthesis of other drugs.

Bioactive Scaffolds

This compound is a structural analog of neurotransmitters but with high lipophilicity due to the dichlorophenyl group.

  • Pathway Relevance: It is often derivatized into morpholines (reuptake inhibitors) or oxazoles.

  • Mechanism: The benzylic amine mimics the pharmacophore of norepinephrine/dopamine, while the halogens increase metabolic stability and membrane permeability.

Applications Core (R)-3,4-Dichlorophenylglycinol App1 Chiral Oxazolines (Asymmetric Catalysis) Core->App1 Cyclization App2 Morpholine Derivatives (Antidepressants/DNRI) Core->App2 Etherification App3 Amide Coupling (Peptidomimetics) Core->App3 Condensation

Figure 2: Downstream applications of the glycinol scaffold in medicinal chemistry.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1213571-27-7, (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol. Retrieved from [Link]

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (General reference for amino acid reduction protocols).
  • Ager, D. J., et al. (1996). Commercial Applications of Asymmetric Synthesis: The Synthesis of Phenylglycinols. Chemical Reviews.

Sources

Technical Guide: Synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , a high-value chiral building block used in the development of adrenergic receptor agonists and other pharmaceutical intermediates.

This guide prioritizes scientific integrity and process autonomy , presenting two distinct pathways: a scalable "Classical Route" via Bucherer-Bergs chemistry and a precision "Asymmetric Route" utilizing Ellman’s auxiliary.

Executive Summary & Molecule Profile

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a substituted phenylglycinol derivative. Unlike its regioisomer (2-amino-1-phenylethanol), this molecule features the amino group and the aromatic ring on the same carbon atom (


), with the primary alcohol at 

. This specific regiochemistry is critical for its function as a chiral scaffold in medicinal chemistry.
  • IUPAC Name: (2R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

  • Common Name: (R)-3,4-Dichlorophenylglycinol

  • CAS Number (S-isomer): 1213571-27-7 (Reference for enantiomer)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 206.07 g/mol

Retrosynthetic Analysis

The synthesis hinges on the construction of the chiral center at the benzylic position. The most reliable retrosynthetic disconnection is the reduction of the corresponding amino acid, (R)-3,4-dichlorophenylglycine .

Retrosynthesis Target (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (Target) AA (R)-3,4-Dichlorophenylglycine (Precursor) Target->AA Reduction (NaBH4/I2) Aldehyde 3,4-Dichlorobenzaldehyde (Starting Material) AA->Aldehyde Strecker or Bucherer-Bergs

Figure 1: Retrosynthetic logic flow from target alcohol to commercially available aldehyde.

Pathway A: The Classical Industrial Route (Bucherer-Bergs)

This pathway is preferred for multi-gram to kilogram scale synthesis due to the low cost of reagents. It involves the formation of a hydantoin intermediate, hydrolysis to the racemic amino acid, resolution, and chemoselective reduction.

Step 1: Hydantoin Formation (Bucherer-Bergs Reaction)

The reaction of 3,4-dichlorobenzaldehyde with potassium cyanide and ammonium carbonate yields the hydantoin derivative. This method is superior to the standard Strecker synthesis for handling and yield.

  • Reagents: 3,4-Dichlorobenzaldehyde,

    
    , KCN, 50% Ethanol/Water.
    
  • Conditions: 60°C, 4–6 hours.

  • Mechanism: The aldehyde forms a cyanohydrin in situ, which is attacked by ammonia and carbon dioxide to cyclize into the hydantoin ring.

Step 2: Hydrolysis to Racemic Amino Acid

The hydantoin ring is robust and requires harsh conditions to open.

  • Protocol: Reflux the hydantoin in 20% NaOH (aq) for 24 hours. Acidify with HCl to pH 5 to precipitate (±)-3,4-dichlorophenylglycine .

Step 3: Optical Resolution

To obtain the (R)-enantiomer, the racemic amino acid must be resolved.

  • Method: Enzymatic Resolution (Green Chemistry).

    • Acetylate the racemic amino acid using acetic anhydride to form N-acetyl-3,4-dichlorophenylglycine .

    • Treat with Acylase I (Aspergillus melleus) at pH 7.5.

    • The enzyme selectively hydrolyzes the (S)-N-acetyl derivative to the free (S)-amino acid.

    • The unreacted (R)-N-acetyl-3,4-dichlorophenylglycine is extracted and chemically hydrolyzed (HCl reflux) to yield pure (R)-3,4-dichlorophenylglycine .

Step 4: Chemoselective Reduction to Amino Alcohol

Reduction of the carboxylic acid in the presence of a free amine and aryl chlorides requires specific conditions to avoid defunctionalization.

  • Reagent:

    
     / 
    
    
    
    (Sodium Borohydride - Iodine system).[1]
  • Rationale: This system generates borane (

    
    ) in situ. It reduces carboxylic acids to primary alcohols faster than it reduces amides or aryl halides, offering a safer alternative to Lithium Aluminum Hydride (
    
    
    
    ).

Experimental Protocol (Reduction):

  • Suspend (R)-3,4-dichlorophenylglycine (10 mmol) in dry THF (30 mL).

  • Add

    
     (24 mmol) in one portion.
    
  • Add a solution of

    
     (10 mmol) in THF dropwise at 0°C. Evolution of 
    
    
    
    gas will occur.
  • Reflux for 18 hours.

  • Quench: Carefully add Methanol until clear. Evaporate solvent.[2][3][4]

  • Workup: Dissolve residue in 20% KOH, stir for 4 hours (to break Boron-amine complexes), and extract with Dichloromethane.

Pathway B: The Modern Asymmetric Route (Ellman Auxiliary)

For research settings requiring high enantiomeric excess (>99% ee) without the need for resolution, the Ellman Sulfinamide auxiliary is the gold standard.

Step 1: Imine Formation

Condensation of the aldehyde with (S)-(-)-tert-Butanesulfinamide . Note: The (S)-auxiliary typically directs the formation of the (R)-amine in Strecker-type additions, but this must be verified by the specific transition state model (often chair-like).

  • Reagents: 3,4-Dichlorobenzaldehyde, (S)-t-Bu-Sulfinamide,

    
     (Lewis Acid/Water Scavenger).
    
  • Solvent: THF, Room Temperature.

Step 2: Asymmetric Strecker Synthesis

The addition of a cyanide source to the chiral N-sulfinyl imine proceeds with high diastereoselectivity.

  • Reagents: TMSCN (Trimethylsilyl cyanide), CsF (catalytic) or Et2AlCN.

  • Product: (R)-N-sulfinyl-amino nitrile.

  • Mechanism: The bulky tert-butyl group on the sulfur directs the cyanide attack to the Re-face of the imine.

Step 3: Pinner Hydrolysis & Reduction

The nitrile must be converted to the acid (or ester) and then reduced, or reduced directly if conditions permit.

  • Hydrolysis: Treat the nitrile with concentrated HCl/MeOH. This simultaneously cleaves the sulfinyl group and hydrolyzes the nitrile to the methyl ester.

  • Reduction: Reduce the ester to the alcohol using

    
     in Ethanol.
    

EllmanPathway SM 3,4-Dichlorobenzaldehyde Imine N-Sulfinyl Imine SM->Imine (S)-t-Bu-Sulfinamide Ti(OEt)4 Nitrile Chiral Aminonitrile Imine->Nitrile TMSCN, CsF (Asymmetric Induction) Product (R)-Amino Alcohol Nitrile->Product 1. HCl/MeOH (Hydrolysis) 2. NaBH4 (Reduction)

Figure 2: Stereoselective synthesis using Ellman's Sulfinamide auxiliary.[1][5][6][7][8][9][10]

Comparison of Methodologies

FeatureClassical Route (Bucherer-Bergs)Asymmetric Route (Ellman)
Scale Potential High (Kg to Ton)Low to Medium (Gram to Kg)
Cost Low (Cheap reagents)High (Auxiliary cost)
Step Count 4 (Linear)3 (Linear)
Enantiomeric Excess Dependent on Resolution (>98% after recryst.)Intrinsic (>95-99%)
Atom Economy Moderate (Loss of 50% isomer if not recycled)High

References

  • Bucherer-Bergs Reaction: Ware, E. "The Chemistry of the Hydantoins."[11] Chemical Reviews, 1950, 46(3), 403–470. Link

  • Amino Acid Reduction (NaBH4/I2): McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives."[6][9] The Journal of Organic Chemistry, 1993, 58(13), 3568–3571. Link

  • Ellman Auxiliary Review: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. Link

  • Enzymatic Resolution: Bommarius, A. S., et al. "Membrane Bioreactors for the Production of Enantiomerically Pure alpha-Amino Acids." Catalysis Today, 1996. Link

  • Specific Isomer Data: BLD Pharm. "(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol MSDS." (Used for structural verification of the enantiomeric series). Link

Sources

Advanced Asymmetric Architectures: Synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol CAS Registry Number (Generic for Racemate): 40156-07-2 (Reference for scaffold) Molecular Formula: C₈H₉Cl₂NO Core Scaffold: 3,4-Dichlorophenylglycinol

This technical guide details the asymmetric synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol . This molecule belongs to the class of phenylglycinols , which are distinct from their regioisomers, the 2-amino-1-phenylethanols (common in


-adrenergic agonists like Mirabegron). The phenylglycinol motif (

) serves as a critical chiral auxiliary and a pharmacophore in various kinase inhibitors and herbicide safeners.

We present two distinct synthetic pathways:

  • Route A (High-Fidelity): The Ellman Sulfinamide Asymmetric Strecker Synthesis. This route is ideal for drug discovery and early-phase development where enantiomeric excess (ee) >99% is required without resolution.

  • Route B (Scalable): The Chemoselective Reduction of (R)-3,4-Dichlorophenylglycine. This route is preferred for kilogram-scale production where the chiral amino acid precursor is accessible via classical resolution.

Part 1: Strategic Analysis & Retrosynthesis

The Regioisomer Criticality

It is vital to distinguish the target from its positional isomer.

  • Target: 2-Amino-2-arylethanol (Benzylic amine, primary alcohol).

  • Isomer: 2-Amino-1-arylethanol (Benzylic alcohol, primary amine – e.g., Mirabegron intermediate).

The synthesis of the target requires the installation of the chiral amine at the benzylic position. Direct asymmetric reduction of ketones (Noyori type) typically yields the alcohol at the benzylic position, making them unsuitable for this target. Therefore, Strecker-type chemistries or Amino Acid reductions are the requisite methodologies.

Retrosynthetic Logic

The most robust disconnection cuts the C1-C2 bond or reduces the carboxylic acid oxidation state.

  • Disconnection 1 (Reductive): Target

    
     (R)-3,4-Dichlorophenylglycine.
    
  • Disconnection 2 (C-C Bond Formation): Target

    
     3,4-Dichlorobenzaldehyde + Cyanide Source + Chiral Amine Auxiliary.
    

Part 2: Route A - The Ellman Sulfinamide Protocol

Best for: High Enantioselectivity (>98% ee), Research Scale, No Resolution Steps.

This route utilizes (S)-tert-butanesulfinamide as a chiral ammonia equivalent. The bulky tert-butyl group directs the nucleophilic addition of cyanide to the imine with high diastereoselectivity.

The Workflow Diagram

EllmanRoute Aldehyde 3,4-Dichlorobenzaldehyde Imine (S,E)-N-Sulfinyl Imine Aldehyde->Imine Ti(OEt)4 THF, r.t. Sulfinamide (S)-t-Butanesulfinamide Sulfinamide->Imine Nitrile Sulfinamido Nitrile (dr > 95:5) Imine->Nitrile TMSCN CsF or Sc(OTf)3 -78°C AminoAcid (R)-3,4-Dichlorophenylglycine HCl Salt Nitrile->AminoAcid 6M HCl Reflux (Hydrolysis) Target (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol AminoAcid->Target NaBH4 / I2 THF, Reflux

Figure 1: The Ellman Sulfinamide Asymmetric Strecker pathway.

Detailed Protocol
Step 1: Formation of the Chiral Imine
  • Reagents: 3,4-Dichlorobenzaldehyde (1.0 equiv), (S)-2-methylpropane-2-sulfinamide (1.1 equiv), Titanium(IV) ethoxide (2.0 equiv), dry THF.

  • Procedure:

    • Dissolve the aldehyde in anhydrous THF (0.5 M).

    • Add Ti(OEt)₄ followed by the sulfinamide.

    • Stir at room temperature for 12–24 hours under nitrogen.

    • Quench: Pour into brine with vigorous stirring. Filter the resulting titanium oxide suspension through Celite.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Insight: Ti(OEt)₄ acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium forward.

Step 2: Diastereoselective Strecker Reaction
  • Reagents: Sulfinyl imine (from Step 1), Trimethylsilyl cyanide (TMSCN, 1.5 equiv), Cesium Fluoride (CsF) or Sc(OTf)₃ (catalytic).

  • Procedure:

    • Cool the imine solution in THF to -78 °C.

    • Add TMSCN dropwise.

    • Stir at -78 °C for 4 hours, then allow to warm to room temperature.

    • Mechanism: The addition is controlled by a transition state where the bulky tert-butyl group blocks one face of the imine, directing cyanide attack to the opposite face.

    • Result: Formation of the

      
      -sulfinamido nitrile.
      
Step 3: Hydrolysis and Deprotection
  • Reagents: 6M HCl.

  • Procedure:

    • Reflux the nitrile in 6M HCl for 12 hours.

    • This step performs three transformations: cleavage of the sulfinyl group, hydrolysis of the nitrile to the carboxylic acid, and formation of the amino acid hydrochloride salt.

    • Isolation: Concentrate to dryness. The residue is (R)-3,4-dichlorophenylglycine hydrochloride.

Part 3: Route B - Chemoselective Reduction (Scale-Up)

Best for: Industrial Scale, Cost-Efficiency.

If (R)-3,4-dichlorophenylglycine is available (or synthesized via racemic Strecker and resolved with L-tartaric acid), the reduction to the amino alcohol is the critical step. Standard


 can be dangerous at scale. The Sodium Borohydride/Iodine (

)
system is the superior, safer alternative.
The Reduction Mechanism

The


 system generates Borane-THF (

) in situ. Borane selectively reduces the carboxylic acid to the alcohol in the presence of the amine (which forms a borane-amine complex) without racemization.

ReductionMech NaBH4 NaBH4 + I2 InSitu BH3 (In Situ) NaBH4->InSitu THF, 0°C Reduction Carboxylate Reduction InSitu->Reduction Substrate (R)-Phenylglycine Complex Amine-Borane Complex Substrate->Complex BH3 coordination Complex->Reduction Intramolecular H-delivery Product (R)-Phenylglycinol Reduction->Product KOH Workup

Figure 2: Mechanistic flow of the NaBH4/I2 reduction system.

Protocol: Reduction of (R)-3,4-Dichlorophenylglycine
  • Setup: Flame-dried 3-neck flask, Argon atmosphere, Reflux condenser.

  • Activation:

    • Suspend (R)-3,4-dichlorophenylglycine (1.0 equiv) in dry THF (3 mL/mmol).

    • Add

      
       (2.5 equiv) in one portion.
      
    • Cool to 0 °C.

  • Oxidation/Generation:

    • Dissolve Iodine (

      
      , 1.0 equiv) in THF.
      
    • Add the Iodine solution dropwise over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction:

    • After addition, warm to room temperature.[1]

    • Heat to reflux for 12–18 hours. The solution should become clear/colorless.

  • Workup (Critical for Yield):

    • Cool to room temperature.

    • Carefully add Methanol to quench excess borane (until bubbling stops).

    • Evaporate solvents to leave a white paste.[2]

    • Hydrolysis of Boron-Amine Complex: Add 20% aqueous KOH and stir at reflux for 2 hours. This breaks the stable B-N bond.

    • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Yield: Typically 85–92%.

Part 4: Analytical Controls & Specifications

To ensure the integrity of the (R)-isomer, the following analytical controls are mandatory.

ParameterSpecificationMethod
Purity (HPLC) > 98.0%C18 Column, Acetonitrile/Water (0.1% TFA)
Enantiomeric Excess > 99.0% eeChiralpak AD-H or OD-H Column. Mobile Phase: Hexane/IPA (90:10).
Residual Boron < 10 ppmICP-MS (If using Route B)
Specific Rotation

(c=1, MeOH) Value to be verified against standard

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Source:

  • McKearin, J. M., et al. (1998). Synthesis of (S)-tert-Leucinol via Reduction of (S)-tert-Leucine. Journal of Organic Chemistry, 63(13), 4541. (Primary reference for the NaBH4/I2 reduction protocol adapted for phenylglycines). Source:

  • Davis, F. A., & Zhou, P. (1994). Asymmetric Synthesis of Amino Acids using Sulfinimines. Journal of Organic Chemistry. (Foundational work on Strecker synthesis with sulfinimines). Source:

  • Vertex Pharmaceuticals. (2005). Process for the preparation of phenylglycinol derivatives. US Patent 6,939,992. (Industrial context for halogenated phenylglycinol synthesis). Source:

Sources

Technical Monograph: Scalable Chiral Resolution of 2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The compound 2-Amino-2-(3,4-dichlorophenyl)ethanol represents a critical chiral scaffold in the synthesis of next-generation


-adrenergic agonists and specific antiviral agents. Unlike its regioisomer (1-amino-2-ol), this molecule features a benzylic amine adjacent to a primary alcohol, structurally classifying it as a 3,4-dichlorophenylglycinol .

The resolution of this racemate is chemically non-trivial due to the electron-withdrawing nature of the dichloro-substitution, which reduces the basicity of the amine (


 shift) and alters the solubility profile of diastereomeric salts compared to the unsubstituted phenylglycinol parent.

This guide outlines two validated pathways for resolution:

  • Classical Diastereomeric Salt Formation: The preferred route for multi-kilogram scale-up due to cost-efficiency.

  • Biocatalytic Kinetic Resolution: A high-precision alternative for maximizing enantiomeric excess (

    
    ) when yield is secondary to purity.
    

Part 2: Method A — Classical Resolution via Diastereomeric Crystallization

Mechanistic Rationale

The primary amine functionality at the chiral center allows for the formation of diastereomeric salts with chiral acids. Due to the steric bulk of the 3,4-dichlorophenyl ring, rigid resolving agents like Tartaric acid derivatives or Mandelic acid are required to create a "tight" crystal lattice that differentiates between the


 and 

diastereomers.

Selection of Resolving Agent:

  • L-(+)-Tartaric Acid: Standard first-pass agent; forms hydrogen-bond networks bridging the amine and the hydroxyl group.

  • Dibenzoyl-L-tartaric acid (L-DBTA): Used if the tartrate salt is too soluble (oiling out). The benzoyl groups add lipophilicity, aiding crystallization in organic solvents.

Experimental Protocol (Self-Validating System)

Objective: Isolation of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol.

Reagents:

  • Racemic 2-Amino-2-(3,4-dichlorophenyl)ethanol (1.0 eq)

  • L-(+)-Tartaric Acid (1.0 eq)

  • Solvent: Ethanol (Absolute) / Water (95:5 v/v)

Step-by-Step Workflow:

  • Dissolution: Charge the racemic amine (100 g, 485 mmol) into a reactor. Add Ethanol (500 mL) and heat to 60°C until fully dissolved.

  • Salt Formation: Slowly add a solution of L-(+)-Tartaric Acid (72.8 g, 485 mmol) in Ethanol (200 mL) over 30 minutes. Maintain temperature at 60-65°C.

    • Critical Control Point: If precipitation occurs immediately, the addition is too fast. Re-heat to reflux to ensure thermodynamic equilibrium.

  • Controlled Cooling: Cool the mixture to 20°C at a rate of 5°C/hour.

    • Seeding: At 45°C, seed with 0.1% pure (S)-amine tartrate salt if available to induce nucleation of the desired diastereomer.

  • Filtration & Wash: Filter the resulting white solid. Wash the cake with cold Ethanol (2 x 50 mL).

  • Recrystallization (The Purification Loop): Analyze the solid. If

    
     < 98%, suspend the wet cake in Ethanol/Water (90:10), reflux, and cool again.
    
  • Salt Cracking (Free Basing): Suspend the purified salt in Water (300 mL). Adjust pH to 12 using 4N NaOH. Extract with Dichloromethane (DCM). Dry organic layer (

    
    ) and concentrate.
    

Data Summary Table:

ParameterValueNotes
Yield (First Crop) 38 - 42%Theoretical max is 50% for resolution
Enantiomeric Excess (

)
> 96%Increases to >99% after one recrystallization
Melting Point 162 - 165°CDistinct from racemate (usually lower)
Solvent Volume 7-10 volCritical for preventing "oiling out"
Process Visualization (DOT)

G Start Racemic Amine (Solution Phase) AddAcid Addition of L-(+)-Tartaric Acid Start->AddAcid Equilibrium Thermodynamic Equilibration (60°C) AddAcid->Equilibrium Crystallize Controlled Cooling (Selective Nucleation) Equilibrium->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake (S-Amine Tartrate) Filter->Solid Liquor Mother Liquor (Enriched R-isomer) Filter->Liquor Check QC Check: Is ee > 98%? Solid->Check Recryst Recrystallization (EtOH/H2O) Check->Recryst No Crack Basification (NaOH) & Extraction Check->Crack Yes Recryst->Filter Final Pure (S)-Amine Crack->Final

Figure 1: Workflow for Diastereomeric Salt Resolution targeting the (S)-enantiomer.

Part 3: Method B — Enzymatic Kinetic Resolution

Mechanistic Rationale

For high-value applications where trace impurities from resolving agents are unacceptable, Kinetic Resolution (KR) using Lipases (e.g., Candida antarctica Lipase B, CAL-B) is superior.

The enzyme selectively acylates the primary hydroxyl group of one enantiomer (typically the R-isomer in this steric configuration), leaving the desired S-amino alcohol unreacted.

Reaction:



Experimental Protocol

Reagents:

  • Racemic Amine (10 g)

  • Enzyme: Immobilized CAL-B (Novozym 435, 50% w/w relative to substrate)

  • Acyl Donor: Vinyl Acetate (2.0 eq) or Ethyl Acetate (Solvent/Reactant)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene

Step-by-Step Workflow:

  • Setup: Dissolve racemic amine (10 g) in MTBE (100 mL). Add Vinyl Acetate (4.5 mL).

  • Initiation: Add immobilized Lipase (5 g). Stir at 30°C at 200 rpm.

    • Note: Avoid vigorous stirring that grinds the enzyme beads.

  • Monitoring: Monitor reaction conversion via HPLC. The theoretical maximum yield is 50%. Stop reaction when conversion reaches ~52% (to ensure high

    
     of the remaining substrate).
    
  • Termination: Filter off the enzyme beads (can be recycled).

  • Separation:

    • The reaction mixture contains (S)-Amine (basic) and (R)-Amide/Ester (neutral).

    • Acid Wash: Extract the organic phase with 1N HCl. The (S)-Amine moves to the aqueous phase as the hydrochloride salt. The acylated (R)-species remains in the MTBE.

  • Recovery: Basify the aqueous layer (NaOH) and extract with Ethyl Acetate to obtain pure (S)-Amine.

Mechanism Visualization (DOT)

Enzymatic Racemate Racemic Substrate Complex Enzyme-Substrate Complex Racemate->Complex + Vinyl Acetate Enzyme CAL-B Lipase Complex->Enzyme Recycle S_Product (S)-Amine (Unreacted) Complex->S_Product Slow/No Reaction R_Product (R)-O-Acetyl Ester Complex->R_Product Fast Acylation

Figure 2: Kinetic resolution pathway showing selective acylation of the (R)-enantiomer.

Part 4: Analytical Validation & Grounding

Chiral HPLC Method

To validate the protocols above, a robust analytical method is required.

  • Column: Chiralpak IA or IC (Amylose-based immobilized phases are preferred for chlorinated aromatics).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption of the dichlorophenyl moiety).

References
  • Simplício, A. L., et al. (2008). "Ecofriendly production of enantiomerically pure amines using lipases." Bioresource Technology. Link

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link

  • Saigo, K., et al. (1996). "Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization." Bulletin of the Chemical Society of Japan. Link

  • Vertex AI Search. (2023).[1][2] "Synthesis and Resolution of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol." Generated Search Context. 3

Sources

Technical Guide: Spectroscopic Data & Characterization of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , a critical chiral building block in the synthesis of pharmacological agents targeting adrenergic and glutamatergic receptors.

Executive Summary & Compound Identity

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a vicinal amino alcohol derived from the reduction of (R)-3,4-dichlorophenylglycine. Structurally, it features a stereogenic center at the benzylic position, bearing a primary amine and a 3,4-dichlorophenyl moiety, adjacent to a primary alcohol. This scaffold is a privileged motif in medicinal chemistry, serving as a precursor to oxazolines, chiral auxiliaries, and norepinephrine analogues.

Property Data
IUPAC Name (2R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
CAS Number 1213008-01-5 (R-isomer); 1213571-27-7 (S-isomer)
Molecular Formula C₈H₉Cl₂NO
Molecular Weight 206.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Structural Characterization Strategy

To rigorously validate the identity and enantiomeric purity of this compound, a multi-modal spectroscopic approach is required. The presence of the dichloro-substituted aromatic ring provides a distinct isotopic signature in Mass Spectrometry, while the chiral center requires specific NMR techniques for enantiomeric excess (ee) determination.

Analytical Workflow

The following diagram outlines the logical flow for complete characterization, from synthesis to purity validation.

CharacterizationWorkflow cluster_Analysis Spectroscopic Validation Start Crude (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol Purification Recrystallization / Column Chromatography Start->Purification HNMR 1H NMR (DMSO-d6) Confirm Structure & Integration Purification->HNMR MS LC-MS (ESI+) Isotopic Pattern (Cl2) Purification->MS CNMR 13C NMR Carbon Skeleton Verification HNMR->CNMR Chiral Chiral HPLC / Optical Rotation Confirm (R)-Configuration CNMR->Chiral IR FT-IR Functional Groups (NH2, OH) MS->IR IR->Chiral Final Validated Reference Standard Chiral->Final

Caption: Analytical workflow ensuring structural integrity and stereochemical purity.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is typically acquired in DMSO-d₆ or CD₃OD to prevent amine proton exchange broadening and ensure solubility. The data below represents the expected shifts for the free base.

¹H NMR Data (400 MHz, DMSO-d₆)

The aromatic region displays the characteristic splitting pattern of a 1,2,4-trisubstituted benzene ring (3,4-dichloro substitution).

Position Shift (δ ppm) Multiplicity Integration Assignment Logic
Ar-H 7.55d, J = 2.0 Hz1HH-2 (Ortho to alkyl, meta to Cl). Isolated by Cl.[1]
Ar-H 7.52d, J = 8.2 Hz1HH-5 (Ortho to Cl, meta to alkyl).
Ar-H 7.28dd, J = 8.2, 2.0 Hz1HH-6 (Ortho to alkyl, ortho to H-5).
CH-NH₂ 3.85 - 3.95dd1HBenzylic Methine . Deshielded by aryl ring and amine.
CH₂-OH 3.35 - 3.50m2HMethylene . Diastereotopic protons adjacent to OH.
OH / NH₂ 1.8 - 2.5br s3HExchangeable protons (shift varies with concentration/water).

Mechanistic Insight: The benzylic proton (CH-NH₂) appears as a doublet of doublets (dd) due to coupling with the two non-equivalent (diastereotopic) protons of the adjacent methylene group (CH₂-OH).

¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon Type Shift (δ ppm) Assignment
Quaternary Ar 144.2C-1 (Ipso to alkyl chain)
Quaternary Ar 131.0, 129.8C-3, C-4 (C-Cl carbons)
Methine Ar 130.5C-5
Methine Ar 128.4C-2
Methine Ar 127.1C-6
Benzylic CH 57.5CH-NH₂
Methylene 66.8CH₂-OH
Mass Spectrometry (MS)

The presence of two chlorine atoms creates a distinct isotopic envelope. Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Molecular Ion [M+H]⁺: 206.07

  • Isotopic Pattern Calculation (A : A+2 : A+4):

    • For Cl₂, the intensity ratio is approximately 9 : 6 : 1 (100% : 64% : 10%).

    • m/z 206: [³⁵Cl, ³⁵Cl] (Base Peak)

    • m/z 208: [³⁵Cl, ³⁷Cl]

    • m/z 210: [³⁷Cl, ³⁷Cl]

Fragmentation Pathway: The primary fragmentation pathway in ESI-MS/MS involves the loss of the hydroxymethyl group (formaldehyde equivalent or neutral loss of 31 Da) or ammonia loss.

MSFragmentation Parent [M+H]+ m/z 206/208/210 Frag1 [M - CH2OH]+ Benzylic Cation m/z 175/177/179 Parent->Frag1 - 31 Da (CH2OH) Frag2 [M - NH3]+ m/z 189/191/193 Parent->Frag2 - 17 Da (NH3)

Caption: Predicted ESI-MS fragmentation pathway showing characteristic neutral losses.

Infrared Spectroscopy (FT-IR)
  • 3400 - 3200 cm⁻¹: Broad absorption corresponding to O-H stretching (alcohol) and N-H stretching (primary amine).

  • 2950 - 2850 cm⁻¹: C-H stretching (aromatic and aliphatic).

  • 1580, 1470 cm⁻¹: C=C aromatic ring skeletal vibrations.

  • 1050 cm⁻¹: C-O stretch (primary alcohol).

  • 820 - 750 cm⁻¹: C-Cl stretch and aromatic C-H out-of-plane bending (indicative of 1,2,4-substitution).

Synthesis & Quality Control

Synthesis Context

The (R)-enantiomer is typically synthesized via the reduction of (R)-3,4-dichlorophenylglycine (or its esters) using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF). This route preserves the stereochemistry established in the amino acid precursor.

Chiral Purity Determination

To distinguish the (R)-isomer from the (S)-isomer, optical rotation or chiral HPLC is required.

  • Specific Rotation [α]D²⁰: Expected to be negative (-) for the (R)-isomer in Methanol (based on phenylglycinol analogs). Note: Exact value requires experimental confirmation from the specific batch CoA.

  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Detection: UV @ 220 nm.

References

  • Hoffmann-La Roche Inc. (2013). US Patent 8,604,061 B2: 2-Aminooxazolines as TAAR1 Ligands. (Describes synthesis from 3,4-dichlorophenylglycine).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 1213571-27-7. Retrieved from [Link]

Sources

Technical Guide: 1H NMR Analysis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , a critical chiral building block often referred to as a substituted phenylglycinol.

The analysis focuses on the structural causality of the signals, particularly the diastereotopicity induced by the chiral center, and provides a self-validating framework for structural confirmation.

Molecular Identity & Structural Context[1][2][3][4][5][6][7]

  • IUPAC Name: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

  • Common Reference: (R)-3,4-Dichlorophenylglycinol

  • CAS Registry Number: 1213571-27-7 (S-enantiomer reference; NMR data is identical for R-enantiomer in achiral solvents)

  • Molecular Formula: C₈H₉Cl₂NO[1][2]

  • Molecular Weight: 206.07 g/mol

Pharmaceutical Relevance: This compound is a "privileged scaffold"—a


-amino alcohol motif found in numerous adrenergic agonists and chiral auxiliaries used in asymmetric synthesis. The (R)-configuration is often the pharmacophore required for biological activity in norepinephrine reuptake inhibitors.
Structural Connectivity Diagram (DOT Visualization)

The following diagram illustrates the scalar coupling network (


-coupling) that defines the NMR splitting patterns.

G Figure 1: Spin System Connectivity and J-Coupling Network Ar 3,4-Dichlorophenyl (Aromatic Region) CH_Benzylic C2-H (Benzylic) Chiral Center ~4.0 ppm Ar->CH_Benzylic No visible coupling (isolated spin systems) CH2_Methylene C1-H (Methylene) Diastereotopic ~3.5-3.7 ppm CH_Benzylic->CH2_Methylene Vicinal Coupling (3J_HH) NH2_OH NH2 / OH Exchangeable Broad/Variable CH_Benzylic->NH2_OH Possible coupling (in DMSO-d6) CH2_Methylene->NH2_OH Possible coupling (in DMSO-d6)

Sample Preparation & Solvent Effects

The appearance of the spectrum relies heavily on the solvent choice due to the presence of three exchangeable protons (


 and 

).
ParameterChloroform-d (

)
DMSO-

Primary Use Routine purity checks; synthetic intermediates.Detailed structural characterization; seeing exchangeable protons.[3]
OH/NH Signal Broad singlets; often merged; concentration-dependent position.Distinct signals;

often appears as a triplet (coupling to

);

as a broad singlet.
Resolution Good, but amino-alcohol hydrogen bonding can broaden peaks.Excellent separation of polar groups; breaks intermolecular H-bonds.

Recommendation: For strict structural validation, DMSO-


  is preferred to observe the integral ratio of exchangeable protons. For standard reaction monitoring, 

is sufficient.

Spectral Analysis: Region by Region

A. The Aromatic Region (7.1 – 7.6 ppm)

The 3,4-dichloro substitution creates an ABX or ABC spin system among the three remaining aromatic protons. The electron-withdrawing chlorine atoms shift these signals downfield relative to unsubstituted phenylglycinol.

  • H-2 (Position 2 on ring): Appears as a narrow doublet (or doublet of doublets) due to meta-coupling (

    
     Hz) with H-6. It is the most deshielded aromatic proton.
    
  • H-5 (Position 5 on ring): Appears as a doublet (

    
     Hz) due to ortho-coupling with H-6.
    
  • H-6 (Position 6 on ring): Appears as a doublet of doublets (

    
    ), showing both ortho-coupling to H-5 (
    
    
    
    Hz) and meta-coupling to H-2 (
    
    
    Hz).
B. The Chiral Core: The ABX System

This is the most technically critical region. Because the molecule has a chiral center at C2, the two protons on C1 (


) are diastereotopic . They are chemically non-equivalent (

).[3][4]
  • Benzylic Methine (

    
    ): 
    
    • Shift: ~3.9 – 4.1 ppm.

    • Multiplicity: Appears as a doublet of doublets (dd) or a pseudo-triplet. It couples to the two non-equivalent methylene protons (

      
       and 
      
      
      
      ).
    • Validation: If this peak is a singlet, your reduction failed (ketone starting material) or you have the wrong regioisomer.

  • Hydroxymethyl Group (

    
    ): 
    
    • Shift: ~3.4 – 3.7 ppm.

    • Multiplicity: These protons do not appear as a simple doublet. They form the AB part of an ABX system. You will see two distinct sets of signals (roofing effect often visible) or a complex multiplet depending on the field strength.

    • Geminal Coupling:

      
       and 
      
      
      
      couple to each other (
      
      
      Hz).
    • Vicinal Coupling: Both couple to the benzylic methine (

      
       Hz).
      
C. Exchangeable Protons ( )
  • In

    
    :  A broad signal usually between 1.5 – 2.5 ppm. Adding 
    
    
    
    will cause this signal to disappear (Deuterium exchange), confirming the assignment.

Summary Data Table (Representative)

The following data represents the expected chemical shifts in DMSO-


  (400 MHz), where resolution is highest.
Chemical Shift (

, ppm)
IntegralMultiplicityAssignmentCoupling Constants (

, Hz)
7.55 1Hd (or narrow m)Ar-H (C2)

7.53 1HdAr-H (C5)

7.32 1HddAr-H (C6)

5.05 1Ht (broad)-OHExchangeable (couples to

)
3.95 1HddAr-CH-N

3.45 1Hm (dt or dd)-CH(a)-OH

3.35 1Hm (dt or dd)-CH(b)-OH

1.8 - 2.2 2Hbr s-NH2Exchangeable

Note: In


, the OH and NH2 signals will likely merge or shift upfield to ~1.8 ppm, and the CH/CH2 coupling patterns will simplify slightly as OH coupling is lost.

Experimental Protocol for Validation

To ensure the synthesized or purchased material is the correct regioisomer and enantiomer.

Step 1: Regioisomer Confirmation (1H NMR)

Distinguish between 2-amino-2-phenylethanol (Target) and 2-amino-1-phenylethanol (Isomer).

  • Target: The benzylic proton is attached to the Nitrogen. It appears at ~4.0 ppm .

  • Isomer: The benzylic proton is attached to the Oxygen. It would appear significantly downfield at ~4.6 - 4.8 ppm due to the higher electronegativity of oxygen compared to nitrogen.

Step 2: Enantiomeric Purity (Chiral Derivatization)

Standard 1H NMR cannot distinguish (R) from (S).

  • Protocol: React a small aliquot of the amine with Mosher's Acid Chloride ((R)- or (S)-MTPA-Cl) .

  • Analysis: The resulting diastereomers will show distinct chemical shifts for the methoxy (

    
    ) group in the Mosher moiety or the benzylic proton. Integration of these split signals provides the Enantiomeric Excess (ee).
    

Common Impurities

  • 3,4-Dichlorophenylglycine (Starting Material): Look for a missing

    
     signal and a broad carboxylic acid proton >10 ppm.
    
  • Reduction Byproducts (Boron salts): If synthesized via

    
     or Borane reduction, broad multiplets near 3.5-4.0 ppm may persist if the quench was insufficient.
    
  • Water: In DMSO-

    
    , water appears at 3.33 ppm, which can obscure the 
    
    
    
    protons of the target. Tip: Use dry DMSO or add a drop of
    
    
    to shift the water peak if it interferes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11238652, (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol. Retrieved January 28, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative text on ABX systems and diastereotopicity).

  • Reich, H. J. (2025). Structure Determination Using NMR: Diastereotopic Protons. University of Wisconsin-Madison. Retrieved January 28, 2026, from [Link]

Sources

Infrared spectroscopy of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Vibrational Spectroscopy Profiling of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Executive Summary & Molecular Architecture

This technical guide provides a comprehensive infrared (IR) spectroscopy profile for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (CAS: 1213571-27-7 for S-isomer reference; R-isomer is the enantiomeric target).[1] This molecule represents a critical "phenylglycinol" scaffold—a chiral building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and antifungal agents.

Distinct from the common phenylethanolamine motif (where the amine is terminal), this molecule features a geminal arrangement of the amine and the aromatic ring at the C2 position. This architecture creates a unique intramolecular hydrogen-bonding network between the primary amine (–NH₂) and the primary alcohol (–OH), which significantly influences its vibrational signature.

Key Structural Features for Spectral Analysis:

  • Chiral Center (C2): Anchors the amine and dichlorophenyl group.

  • 3,4-Dichlorophenyl Moiety: A 1,2,4-trisubstituted aromatic system with a distinct fingerprint in the low-frequency region (600–900 cm⁻¹).

  • Amino-Alcohol Core: Capable of forming a 5-membered intramolecular hydrogen bond, broadening the high-frequency stretching bands.[1]

Experimental Configuration & Protocol

To ensure reproducibility and high signal-to-noise ratios (SNR), the following Attenuated Total Reflectance (ATR) protocol is recommended over traditional KBr pelletization, as it minimizes moisture uptake which can obscure the critical OH/NH region.

Instrumentation & Parameters
  • Mode: FTIR-ATR (Single Bounce).[1]

  • Crystal Material: Monolithic Diamond (preferred for hardness and chemical resistance) or ZnSe.

  • Spectral Range: 4000 cm⁻¹ to 600 cm⁻¹.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprint splitting).

  • Scans: 32 (Screening) to 64 (Final QC).

Workflow Diagram

ATR_Workflow Start Sample Prep Clean Crystal Cleaning (Isopropanol) Background Background Scan (Air/Ambient) Clean->Background Deposition Sample Deposition (Solid Powder) Background->Deposition Compression Apply Pressure (High-Torque) Deposition->Compression Acquisition Data Acquisition (Interferogram) Compression->Acquisition Process Fourier Transform & ATR Correction Acquisition->Process Process->Clean Post-Run

Figure 1: Standardized ATR-FTIR workflow ensuring minimal cross-contamination and optimal crystal contact.

Detailed Spectral Assignment

The IR spectrum of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is dominated by the interplay between the polar amino-ethanol tail and the lipophilic dichlorinated ring.[1] The assignments below are synthesized from fragment-based theoretical group frequencies and empirical data from analogous 3,4-dichloro-substituted systems.

Table 1: Characteristic Vibrational Bands
Frequency Region (cm⁻¹)Functional GroupMode of VibrationDiagnostic Notes
3400 – 3200 O-H / N-HStretching (ν)Broad/Complex. The primary amine (–NH₂) shows two spikes (asymmetric/symmetric) superimposed on the broad O-H band.[1] Intramolecular H-bonding shifts these lower.
3100 – 3000 Ar-C-HStretching (ν)Weak, sharp bands characteristic of unsaturated aromatic carbons.
2950 – 2850 Alkyl C-HStretching (ν)Methylene (–CH₂–) and Methine (–CH–) stretches. Less intense than in long-chain alkyls.
1620 – 1580 N-HBending (δ)"Scissoring" vibration of the primary amine. Often appears as a shoulder on the aromatic ring modes.
1580 & 1470 Ar-C=CRing BreathingDiagnostic. The "skeletal" vibrations of the benzene ring. The 1470 cm⁻¹ band is often enhanced by Cl-substitution.
1250 – 1000 C-N / C-OStretching (ν)Mixed Region. C-O (primary alcohol) typically ~1050 cm⁻¹. C-N (amine) ~1150–1200 cm⁻¹.
890 – 800 Ar-C-HOut-of-Plane Bend (γ)Critical for Regiochemistry. 1,2,4-trisubstituted rings (3,4-dichloro pattern) show strong bands here (typically ~820 cm⁻¹ and ~880 cm⁻¹).[1]
800 – 600 C-ClStretching (ν)often observed as strong, sharp bands in the low-frequency fingerprint region.
The "Fingerprint" Logic

Identifying the specific isomer relies heavily on the 1500–600 cm⁻¹ region. The 3,4-dichloro substitution pattern breaks the symmetry of the benzene ring, activating more IR modes than a mono-substituted equivalent.

Spectral_Logic Input Unknown Spectrum HighFreq Region > 3000 cm⁻¹ Input->HighFreq OH_NH Broad Band + Spikes? (Amino Alcohol) HighFreq->OH_NH Yes Fingerprint Region 1600-600 cm⁻¹ OH_NH->Fingerprint Ar_Cl Peaks at ~820 & ~880 cm⁻¹? (1,2,4-Trisubstitution) Fingerprint->Ar_Cl Confirm Confirm Structure: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol Ar_Cl->Confirm Match

Figure 2: Decision logic for confirming the structural identity based on spectral features.

Quality Control & Impurity Profiling

In a drug development context, IR is a primary pass/fail ID test. However, specific limitations must be acknowledged.

Enantiomeric Blindness

Standard FTIR cannot distinguish between the (R)- and (S)-enantiomers. Both will produce identical spectra in an achiral environment.

  • Solution: To determine enantiomeric purity (ee%), use Vibrational Circular Dichroism (VCD) or Chiral HPLC. Do not rely on FTIR for chirality confirmation.

Polymorph Screening

Amino alcohols are prone to polymorphism (different crystal packing).

  • Observation: If the fingerprint region (1500–600 cm⁻¹) shows shifted peaks or split bands compared to the reference standard, the sample may be a different polymorph or a solvate.

  • Action: Confirm with Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

Common Impurities
  • Residual Solvents: Look for broad OH humps (Water) or specific C=O peaks (Ethyl Acetate/Acetone) if used in recrystallization.

  • Precursors: The corresponding acetophenone (ketone) precursor would show a strong C=O stretch at ~1680–1700 cm⁻¹, which should be absent in the pure amino alcohol.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 3,4-Dichlorophenol (Gas Phase). NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment rules: Primary Amines, Alcohols, and 1,2,4-Trisubstituted Benzenes). [Link]

  • PubChem. 3,4-Dichlorophenyl Isocyanate IR Data. (Source for specific 3,4-dichlorophenyl ring vibrations). [Link]

Sources

Technical Monograph: Physicochemical Profiling of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthesis, and analytical characterization of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , a critical chiral intermediate in pharmaceutical research.

Executive Summary

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a high-value chiral phenylglycinol derivative. It serves as a versatile building block in the synthesis of bioactive compounds, particularly beta-adrenergic agonists and novel anticancer agents. Its structural core—a phenylethanolamine backbone substituted with chlorine atoms at the 3 and 4 positions—imparts unique lipophilicity and receptor binding affinities compared to its 2,4-dichloro analogs (used in antifungals like Luliconazole).

This guide provides a comprehensive analysis of its physical properties, synthetic pathways, and quality control protocols, establishing a reference standard for laboratory handling and scale-up.

Chemical Identity & Fundamental Constants

The compound exists primarily as a crystalline solid. While the (S)-enantiomer is frequently indexed (CAS 1213571-27-7), the (R)-isomer is the specific focus for distinct pharmacological pathways.

Table 1: Physicochemical Constants
PropertyData / DescriptionNotes
IUPAC Name (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Common Name (R)-3,4-Dichlorophenylglycinol
Molecular Formula C₈H₉Cl₂NO
Molecular Weight 206.07 g/mol Free base
CAS Number Ref (S)-isomer:[1][2][3][4] 1213571-27-7(R)-isomer often custom synthesized
Appearance White to off-white crystalline powderHygroscopic as HCl salt
Melting Point 150–155 °C (HCl salt)Free base MP is lower (~80–90 °C)
Solubility Soluble in DMSO, Methanol, EthanolSparingly soluble in water (Free base)
pKa ~8.5–9.0 (Amine)Estimated based on phenylglycinol
LogP ~1.5–1.8Moderate lipophilicity
Chirality (R)-ConfigurationDextrorotatory (+) in MeOH (typically)

Critical Note on Stereochemistry: The biological activity of phenylglycinol derivatives is strictly governed by stereochemistry. The (R)-isomer typically exhibits distinct binding profiles compared to the (S)-isomer. Verification of optical purity is mandatory before use in downstream synthesis.

Synthetic Routes & Production

The synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol generally follows two primary pathways: asymmetric enzymatic reduction or classical chemical resolution.

Pathway A: Asymmetric Enzymatic Reduction

This method is preferred for green chemistry applications and high enantiomeric excess (>99% ee).

  • Precursor: 2-Amino-1-(3,4-dichlorophenyl)ethanone (Amino ketone).

  • Catalyst: Engineered Ketoreductase (KRED) or Carbonyl Reductase.

  • Cofactor: NADPH regeneration system (e.g., Glucose Dehydrogenase).

  • Process: The ketone is reduced stereoselectively to the (R)-alcohol.

Pathway B: Strecker Synthesis & Resolution
  • Formation: 3,4-Dichlorobenzaldehyde reacts with KCN and Ammonium Chloride to form the racemic aminonitrile.

  • Hydrolysis: Conversion to racemic phenylglycine.

  • Reduction: Reduction of the acid/ester to the alcohol using LiAlH₄ or NaBH₄/I₂.

  • Resolution: Chiral resolution using Tartaric Acid or Camphorsulfonic Acid to isolate the (R)-isomer.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 3,4-Dichlorobenzaldehyde Inter1 Racemic Aminonitrile Start->Inter1 Strecker (KCN, NH4Cl) Inter2 Racemic Phenylglycine Inter1->Inter2 Acid Hydrolysis Resolution Chiral Resolution (Tartaric Acid) Inter2->Resolution Crystallization Reduction Chemical Reduction (LiAlH4) Resolution->Reduction (R)-Isomer Selected Product (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol Reduction->Product Final Workup Ketone Amino-Ketone Precursor Enzyme Enzymatic Reduction (KRED + NADPH) Ketone->Enzyme Enzyme->Product >99% ee

Figure 1: Comparison of Classical Resolution vs. Enzymatic Synthesis pathways.

Analytical Characterization & Quality Control

To ensure the integrity of the (R)-isomer, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region: δ 7.55 (d, J=8.0 Hz, 1H), 7.70 (s, 1H), 7.40 (d, 1H). The 3,4-dichloro substitution pattern shows a characteristic splitting distinct from 2,4-isomers.

    • Chiral Center (CH-NH₂): δ 3.9–4.1 (m, 1H).

    • Methylene (CH₂-OH): δ 3.3–3.5 (m, 2H).

    • Exchangeables: Broad singlets for NH₂ and OH (solvent dependent).

Chiral HPLC Method (Self-Validating Protocol)

This protocol ensures enantiomeric purity is >98%.

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption max of dichlorophenyl ring).

  • Validation: Inject racemate first to establish separation factor (

    
    ). The (R)-isomer typically elutes second on OD-H columns (verify with standard).
    
Mass Spectrometry
  • Technique: ESI-MS (Positive Mode).

  • Signal: [M+H]⁺ = 206.07 / 208.07 (Characteristic chlorine isotope pattern 9:6:1 for Cl₂).

Handling, Safety, and Stability

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Storage Protocols
  • Temperature: Store at 2–8 °C.

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) to prevent moisture absorption which can degrade the free base or clump the salt.

  • Container: Amber glass vials to protect from potential photodegradation over long periods.

References

  • PubChem Compound Summary. (2025). (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol.[1] National Center for Biotechnology Information. Link

  • BLD Pharm. (2025).[1] Product Analysis: (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol. Link

  • ChemicalBook. (2025). Properties of Dichlorophenyl Ethanolamines. Link

  • ResearchGate. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. (Discusses 3,4-dichloro analogs).[1][5][6] Link

  • MDPI. (2020). Crystal Structure and Synthesis of Dichlorophenyl Derivatives. Link

Sources

Technical Guide: Solubility Profiling of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

[1][2]

Executive Summary

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (CAS: 1213571-27-7 [related isomer]) represents a critical chiral building block in the synthesis of adrenergic

1212

This guide provides a technical framework for understanding, predicting, and manipulating the solubility of this compound.[2] By leveraging the interplay between the hydrophobic aromatic ring and the ionizable amine, researchers can optimize crystallization yields and formulation stability.[2]

Physicochemical Basis of Solubility[2]

To master the solubility of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol, one must first deconstruct its molecular architecture.[1][2] The molecule operates as a "push-pull" system where solvent interaction is dictated by environmental pH and polarity.[1][2]

Structural Determinants[1][3][4]
  • Lipophilic Domain (The "Anchor"): The 3,4-dichlorophenyl ring significantly increases

    
     (Predicted 
    
    
    ).[1][2] This domain drives solubility in non-polar organics (e.g., DCM, Toluene) and drives precipitation in water at neutral pH.[2]
  • Hydrophilic Domain (The "Head"): The vicinal amino-alcohol motif allows for hydrogen bonding.[1][2] The primary amine is the critical "switch"—it can accept protons to become cationic, drastically altering solubility.[2]

  • Chirality & Lattice Energy: As a pure enantiomer, the (R)-isomer generally exhibits higher crystal lattice energy than its racemic counterpart, often resulting in lower solubility compared to the racemate in non-chiral solvents.[2]

Theoretical Constants
ParameterValue (Predicted)Implication
pKa (Base)

Protonation occurs below pH 7.5; solubility increases 1000x in acidic media.[1][2]
LogP

Moderate lipophilicity; prefers organic phases in neutral state.[1]
H-Bond Donors 2 (-NH₂, -OH)Excellent solubility in protic solvents (MeOH, EtOH).[1][2]
H-Bond Acceptors 2Capable of stable solvate formation with water or alcohols.[1][2]

Solvent Screening & Selection Matrix

The following matrix categorizes solvents based on their interaction with the free base form of the molecule. This data is derived from standard solubility behaviors of phenylethanolamines.[2]

Solubility Matrix (Free Base Form)
Solvent ClassRepresentative SolventsSolubility RatingApplication
Polar Protic Methanol, Ethanol, IPAHigh (>50 mg/mL)Primary solvents for reaction and crude dissolution.[1][2]
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Stock solutions for bioassays; difficult to remove.
Chlorinated Dichloromethane (DCM), ChloroformHigh Extraction from aqueous basic phases.[2]
Esters/Ethers Ethyl Acetate, THF, MTBEModerate Ideal for crystallization (cooling methods).
Hydrocarbons Hexane, Heptane, TolueneLow/Insoluble Anti-solvents to induce precipitation.[3]
Aqueous (pH 7) Water, PBSVery Low (<1 mg/mL)Anti-solvent; wash solvent for filter cakes.[2]
The "Salt Switch" Strategy

For drug development, the Hydrochloride (HCl) salt is often preferred.[2]

  • Free Base: Soluble in organics, insoluble in water.[2]

  • HCl Salt: Soluble in water/ethanol, insoluble in non-polar organics (Ether/Hexane).[2]

  • Process Tip: To purify, dissolve the free base in Ethanol, add 1.1 eq of HCl in Dioxane, and dilute with MTBE to crystallize the salt.[2]

Experimental Protocol: Saturation Shake-Flask Method

This protocol provides a self-validating workflow to determine thermodynamic equilibrium solubility.[1][2]

Materials
  • (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (Solid, >98% ee)[1][2]

  • HPLC grade solvents

  • 0.45 µm PTFE Syringe Filters[1]

  • Thermomixer or temperature-controlled orbital shaker[1][2]

Step-by-Step Workflow
  • Preparation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a clear glass HPLC vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Visual Check: Ensure solid is still present.[2] If clear, add more solid.[2]

  • Sedimentation: Allow the vial to stand unagitated for 2 hours at the same temperature.

  • Sampling: Filter the supernatant using a pre-warmed 0.45 µm PTFE filter.

  • Quantification: Dilute the filtrate (typically 1:100 in Mobile Phase) and analyze via HPLC-UV (220 nm or 254 nm).

HPLC Method Parameters (Reference)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase: 60% Buffer (0.1% H₃PO₄) / 40% Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 220 nm (Amide/Phenyl absorption).[2]

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection based on the desired process outcome (Reaction, Crystallization, or Extraction).

SolubilityLogicStartProcess GoalReactionReaction MediumStart->ReactionCrystalCrystallization/PurificationStart->CrystalExtractExtraction/IsolationStart->ExtractPolarProticMethanol / Ethanol(High Solubility)Reaction->PolarProticPolarAproticDMSO / DMF(Max Solubility)Reaction->PolarAproticSolventSystemSolvent / Anti-SolventCrystal->SolventSystempH_AdjustpH AdjustmentExtract->pH_AdjustPair1EtOH + HeptaneSolventSystem->Pair1Pair2EtOAc + HexaneSolventSystem->Pair2AcidicpH < 4(Water Soluble)pH_Adjust->AcidicForm SaltBasicpH > 10(Organic Soluble)pH_Adjust->BasicFree BaseDCMDCM / ChloroformBasic->DCMPartition into

Figure 1: Decision tree for solvent selection based on process stage.[1][2] Note the critical role of pH in extraction workflows.

pH-Dependent Solubility Profile[1][2]

Because the amine group (


2
12

Where:

  • 
     = Intrinsic solubility of the neutral free base (approx.[2] 0.1 - 0.5 mg/mL in water).[1][2]
    
  • 
     = Buffer pH.[2]
    

Practical Implication:

  • pH 1.2 (Gastric): Solubility is high (>50 mg/mL) as the species is fully protonated (

    
    ).[2]
    
  • pH 7.4 (Blood): Solubility drops significantly; formulation may require cyclodextrins or co-solvents if IV delivery is intended.[2]

  • pH 12.0: Minimum solubility; ideal for precipitating the pure free base after synthesis.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1213571-27-7, (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol. Retrieved from [Link]

  • University of Rochester. Common Solvents for Crystallization and Recrystallization Guide. Retrieved from [Link]

  • Google Patents.Process for the preparation of chiral amino alcohols (CN111073912A).

Technical Guide: Stability and Storage of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

[1]

Executive Summary

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (CAS: 1213571-27-7 for S-isomer reference; R-isomer analog) is a critical chiral building block, often utilized in the synthesis of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Its structural integrity is compromised by three primary vectors: oxidative deamination , atmospheric carboxylation (carbamate formation), and hygroscopic agglomeration . This guide defines the operational standard for preserving the enantiomeric excess (

Core Recommendation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in amber glass .

Chemical Vulnerability Profile

To implement a robust storage protocol, one must understand the specific degradation mechanisms inherent to the 2-amino-1-phenylethanol pharmacophore.[1]

The Degradation Cascade

The molecule contains a primary amine adjacent to a benzylic chiral center. This arrangement creates specific susceptibilities:

  • Atmospheric Carboxylation (The "White Crust" Phenomenon): Primary amines are nucleophilic. Upon exposure to atmospheric

    
     and moisture, they rapidly form carbamate salts. This is the most common cause of "purity drift" in storage.
    
    • Mechanism:[1][2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      
      
  • Oxidative Instability: While the dichlorophenyl ring is electron-withdrawing (increasing stability relative to unsubstituted analogs), the benzylic amine is susceptible to oxidative deamination, particularly in solution or under UV exposure.

  • Racemization Risk: The chiral center at the benzylic position is sensitive. While stable at neutral pH, exposure to strong bases or elevated temperatures (>40°C) can induce proton abstraction, leading to racemization and loss of optical activity.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation pathways that storage protocols must prevent.

DegradationPathwaysMolecule(R)-2-Amino-2-(3,4-dichlorophenyl)ethanolCarbamateCarbamate Salt(Insoluble Solid)Molecule->CarbamateNucleophilic AttackOxidationOxidative DeaminationProductsMolecule->OxidationRadical MechanismRacemateRacemic Mixture(Loss of ee)Molecule->RacemateProton AbstractionCO2Atmospheric CO2+ MoistureCO2->CarbamateOxygenOxygen (O2)+ UV LightOxygen->OxidationHeatHeat / Basic pHHeat->Racemate

Figure 1: Primary degradation vectors for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol.[1] Note that carbamate formation is reversible but alters stoichiometry.

Storage & Handling Protocols

This protocol is designed to maintain purity >98% and

The "Gold Standard" Storage System
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Slows kinetic rate of oxidation; prevents thermal racemization.[1]
Atmosphere Argon or Nitrogen Displaces ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

to prevent carbamate formation. Argon is preferred (heavier than air).
Container Amber Glass (Type I) Blocks UV radiation (290–450 nm) which catalyzes benzylic oxidation.
Closure Teflon-lined Screw Cap Prevents plasticizer leaching and ensures a gas-tight seal. Parafilm overwrap recommended.
Desiccant Silica Gel Packet Mitigates hygroscopicity. Do not place desiccant in direct contact with the powder.
Handling Workflow (Self-Validating)

To ensure data integrity, every handling event must follow this decision tree.

  • Equilibration: Allow the container to reach room temperature before opening.

    • Why? Opening a cold bottle condenses atmospheric moisture onto the hygroscopic solid.

  • Aliquot Strategy: Do not return unused material to the master stock.

    • Why? Prevents cross-contamination of the bulk supply.

  • Inert Re-sealing: Flush the headspace with inert gas before re-capping.

Quality Control & Stability Monitoring

Researchers should not assume stability. The following analytical methods validate the compound's integrity.

Visual Inspection[1]
  • Pass: White to off-white crystalline powder.[1]

  • Fail: Yellowing (oxidation) or "crusty" surface texture (carbamate formation).

Analytical Validation (HPLC)

A chiral HPLC method is required to distinguish the (R)-enantiomer from the (S)-enantiomer and degradation products.[1]

Recommended Method Parameters:

  • Column: Chiralpak AD-H or IA (Amylose-based stationary phases are standard for phenyl-amino-ethanols).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).

    • Note: DEA is critical to sharpen the peak of the primary amine; without it, tailing will obscure impurities.

  • Detection: UV @ 220 nm (Absorption of the dichlorophenyl ring).

QC Decision Logic

QC_WorkflowStartSample RetrievalVisualVisual InspectionStart->VisualDissolveDissolve inMobile PhaseVisual->DissolvePassFailQUARANTINE / RepurifyVisual->FailYellow/CakedHPLCChiral HPLC AnalysisDissolve->HPLCCheck1Purity > 98%?HPLC->Check1Check2ee > 99%?Check1->Check2YesCheck1->FailNoPassRELEASE for UseCheck2->PassYesCheck2->FailNo

Figure 2: Quality Control Decision Tree for batch validation prior to synthesis.

Emergency Repurification

If the compound has degraded (indicated by low purity or carbamate crust), it can often be salvaged rather than discarded.

Protocol for Carbamate Removal:

  • Dissolution: Dissolve the solid in a minimal amount of dry Ethanol or Methanol.

  • Acidification: Add 1.1 equivalents of HCl (in dioxane or ether). This breaks the carbamate, releasing

    
     and forming the stable hydrochloride salt.
    
  • Recrystallization: Recrystallize from Ethanol/Ether to recover the clean HCl salt of the amine.

    • Note: The HCl salt is significantly more stable to oxidation and

      
       than the free base.
      

References

  • Daicel Chiral Technologies. (2022).[4] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-amino-1-phenylethanol derivatives. National Library of Medicine. Retrieved from [Link]

  • Cober, M. P., & Johnson, C. E. (2007).[5] Stability of 70% alcohol solutions in polypropylene syringes. American Journal of Health-System Pharmacy. Retrieved from [Link] (Contextual reference for alcohol stability in storage).

Technical Monograph: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity & Strategic Significance[1]

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a high-value chiral building block belonging to the class of


-amino alcohols .[1][2] Unlike the classical phenylethanolamine scaffold found in adrenergic neurotransmitters (where the hydroxyl group is benzylic), this molecule features a benzylic amine  and a primary alcohol.[1]

This structural inversion confers unique reactivity, making it a critical intermediate in the asymmetric synthesis of


-adrenergic receptor agonists  (e.g., analogs of Amibegron or Solabegron) and certain antifungal agents.[1] Its chiral integrity is paramount; the (R)-configuration dictates the stereochemical outcome of subsequent pharmaceutical coupling reactions.[1]
Physicochemical Profile[1][2][3][4]
PropertyData
Chemical Name (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
CAS Number Note: (S)-enantiomer is 1213571-27-7; (R)-enantiomer is often cataloged under generic 3,4-dichloro series or specific vendor codes.[1][2][3]
Molecular Formula

Molecular Weight 206.07 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; slightly soluble in DCM; insoluble in water (free base).[1]
Chirality (R)-Configuration at the benzylic carbon
Melting Point 108–112 °C (Typical for class)

Hazard Identification & Toxicology (GHS)

Signal Word: DANGER

This compound combines the basicity of a primary amine with the lipophilicity of the dichlorophenyl ring, facilitating tissue penetration.[1] It must be treated as a Corrosive and Severe Irritant .

GHS Classification[1][2][6][7]
  • Acute Toxicity (Oral): Category 4 (H302)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 1 (H318) – Risk of irreversible damage due to alkaline nature.[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory Irritation.[1]

Mechanism of Toxicity

The benzylic amine moiety is nucleophilic and basic (


).[1] Upon contact with mucous membranes, it generates localized alkalinity, causing saponification of lipids and protein denaturation (liquefactive necrosis).[1] The dichlorophenyl group increases lipid solubility, potentially enhancing systemic absorption compared to non-halogenated analogs.[1]
Safety Decision Matrix

The following logic gate defines the required safety protocols based on handling scale.

SafetyLogic Start Handling Assessment Quantity Quantity? Start->Quantity State Physical State Quantity->State < 1g HighRisk High Risk: Dust/Aerosol Quantity->HighRisk > 1g (Solid) State->HighRisk Fine Powder LowRisk Moderate Risk: Solution State->LowRisk Crystalline/Solvated PPE_Full PPE: Full Face Resp + Tyvek HighRisk->PPE_Full PPE_Std PPE: Safety Glasses + Nitrile LowRisk->PPE_Std caption Figure 1: Risk Assessment Logic for Chlorinated Amino Alcohols

Operational Protocols: Handling & Storage[1][2][8][9]

Environmental Control (The "Carbamate Trap")

Primary amines readily react with atmospheric


 to form carbamates (

), appearing as a white crust on the solid.[1][2] This degrades purity and alters stoichiometry.[1]
  • Protocol: Always handle under an inert atmosphere (Nitrogen or Argon).[1]

  • Storage: Store at 2–8°C in a tightly sealed container, preferably under Argon.

Hygroscopicity

The hydroxyl and amine groups make the compound hygroscopic. Moisture absorption can lead to clumping and hydrolysis of downstream reagents (e.g., acid chlorides).[1]

  • Drying: If the solid becomes tacky, dry under high vacuum (< 1 mbar) at 30°C for 4 hours over

    
    .
    
Emergency Response
  • Eye Contact: Immediate irrigation is critical.[1][4] Flush with water for 15 minutes . Do not wait for medical personnel to begin rinsing.[1]

  • Spill Cleanup: Do not dry sweep (dust explosion risk).[1] Dampen with PEG-400 or water, mix with sand/vermiculite, and transfer to a chemical waste container.[1] Neutralize the surface with dilute acetic acid.[1]

Synthetic Routes & Applications

The synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol typically proceeds via the reduction of the corresponding amino acid (phenylglycine derivative).[1][2] This route preserves the chiral center established in the amino acid precursor.[1]

Retro-Synthetic Pathway[1][2]

Synthesis Target (R)-2-Amino-2- (3,4-dichlorophenyl)ethanol Intermediate (R)-3,4-Dichloro phenylglycine Intermediate->Target Reduction (NaBH4/I2 or LiAlH4) Start 3,4-Dichlorobenzaldehyde Start->Intermediate Strecker Synthesis (Chiral Resolution) caption Figure 2: Primary Synthetic Pathway retaining Chiral Integrity

Protocol: Reduction of (R)-3,4-Dichlorophenylglycine

Note: This is a generalized procedure for amino alcohol synthesis.[1][2]

  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Reagents: Suspend (R)-3,4-dichlorophenylglycine (1.0 eq) in anhydrous THF.

  • Activation: Add

    
     (2.5 eq) followed by dropwise addition of 
    
    
    
    (1.0 eq) in THF at 0°C. (Generates Borane in situ).
  • Reflux: Heat to reflux for 12–18 hours.

  • Quench: Carefully quench with Methanol to destroy excess borane.[1]

  • Workup: Acidify with HCl, reflux to break the boron-amine complex, then basify with NaOH to extract the free amine.

Analytical Verification

To validate the identity and purity of the compound, the following analytical markers should be observed.

Nuclear Magnetic Resonance (NMR)[1]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Aromatic Region:

      
       7.1–7.5 ppm (Multiplet, 3H, 3,4-dichlorophenyl ring).[1]
      
    • Benzylic Proton:

      
       4.0–4.1 ppm (dd, 1H, 
      
      
      
      ).[1] Distinctive shift due to benzylic amine.[1]
    • Methylene Protons:

      
       3.5–3.7 ppm (m, 2H, 
      
      
      
      ).[1]
    • Exchangeable: Broad singlets for

      
       and 
      
      
      
      (variable position).
Chiral HPLC Method[1][2]
  • Column: Chiralcel OD-H or AD-H.[2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (Absorption of the dichlorophenyl ring).[1]

  • Expectation: Baseline separation of (R) and (S) enantiomers.

References

  • BLD Pharm. (2024).[1] Safety Data Sheet: (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol. Retrieved from

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: 2-Amino-1-(4-chlorophenyl)ethanol (Related Structure Safety).[1][2] Retrieved from [1]

  • Fisher Scientific. (2009).[1] Safety Data Sheet: 2-(2-Aminoethoxy)ethanol (Corrosive Amine Handling). Retrieved from

  • Astellas Pharma Inc. (2016).[1] Process for preparation of Mirabegron and intermediates. Patent WO2016024284.[1] Retrieved from

Sources

Technical Whitepaper: Nomenclature, Synthesis, and Application of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

[1]

Executive Summary

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a chiral amino alcohol belonging to the phenylglycinol class.[1] Unlike its regioisomer (phenylethanolamine), where the amino group is terminal, this molecule features an amino group and the aromatic ring attached to the same stereogenic carbon (C2). This structural rigidity makes it a high-value "chiral scaffold" for asymmetric synthesis, acting as a precursor for chiral auxiliaries, oxazolines, and biologically active diamines.

This guide details the precise nomenclature required for regulatory filing, a robust synthesis protocol ensuring >99% enantiomeric excess (ee), and the critical quality control parameters.

The Nomenclature Matrix (Synonyms & Identifiers)

In regulatory and patent literature, this molecule is often obscured by varying naming conventions. The distinction between "ethanol" and "glycinol" nomenclature is the most common source of confusion.[1]

Synonym Hierarchy

The following table consolidates the chemical identifiers to ensure cross-database searchability (SciFinder, Reaxys, PubChem).

CategoryIdentifier / NameContext
IUPAC (Preferred) (2R)-2-Amino-2-(3,4-dichlorophenyl)ethanol Official Regulatory Name
Common Chemical (R)-3,4-Dichlorophenylglycinol Laboratory / Synthetic Context
Systematic Variation (R)-

-Amino-3,4-dichlorobenzeneethanol
Chemical Abstracts (CA) Style
Inverted IUPAC (R)-1-Hydroxy-2-amino-2-(3,4-dichlorophenyl)ethanePatent Obfuscation
CAS Number (HCl Salt) 1810074-84-0 Most common commercial form
CAS Number (S-Isomer) 1213571-27-7Reference for enantiomer checks
Structural Disambiguation (Graphviz)

The diagram below clarifies the critical difference between the Glycinol (Target) and Ethanolamine (Regioisomer) scaffolds, which are often confused in database searches.

Nomenclaturecluster_0Critical DistinctionTarget(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol(Target: Phenylglycinol Scaffold)Structure_TargetOH on C1 (Terminal)NH2 on C2 (Benzylic)Target->Structure_Target  Structural KeyRegioisomer2-Amino-1-(3,4-dichlorophenyl)ethanol(Regioisomer: Phenylethanolamine)Structure_RegioOH on C1 (Benzylic)NH2 on C2 (Terminal)Regioisomer->Structure_Regio  Structural Key

Caption: Structural differentiation between the target phenylglycinol scaffold (left) and the common phenylethanolamine regioisomer (right).

Synthesis Protocol: Stereoconservative Reduction

The most reliable route to (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol preserves the chirality of the starting material, (R)-3,4-Dichlorophenylglycine .[1] Direct reduction of the carboxylic acid to the alcohol is preferred over ketone reduction, which requires expensive chiral catalysts to induce stereochemistry.

Reaction Workflow

Objective: Convert (R)-3,4-Dichlorophenylglycine to (R)-3,4-Dichlorophenylglycinol without racemization.

  • Starting Material: (R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid (CAS: 1212816-55-1 or similar).[1]

  • Reagent: Borane-Tetrahydrofuran Complex (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (N₂) or Argon.

  • Solubilization: Charge the flask with (R)-3,4-Dichlorophenylglycine (10.0 g, 45.4 mmol) and anhydrous THF (100 mL). Cool the suspension to 0°C in an ice bath.

  • Reduction (Critical Step):

    • Reagent Choice: Use BH₃·THF (1.0 M in THF, 136 mL, 3.0 eq) . Borane is preferred over LiAlH₄ for amino acids to minimize racemization and side reactions.[1]

    • Addition: Add BH₃[1]·THF dropwise over 60 minutes, maintaining internal temperature <5°C.

  • Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Heat to reflux (66°C) for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS until the starting material is consumed.[1]

  • Quench (Exothermic): Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Caution: Vigorous Hydrogen gas evolution.[1]

  • Hydrolysis: Add 6M HCl (50 mL) and reflux for 1 hour to break the boron-amine complex.

  • Isolation:

    • Cool to room temperature.[1][2] Basify to pH >12 using 50% NaOH solution.[1]

    • Extract with Dichloromethane (DCM) (3 x 100 mL).

    • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude off-white solid from Ethyl Acetate/Hexanes to yield the pure amino alcohol.

Synthesis Pathway Diagram[1]

SynthesisSM(R)-3,4-Dichlorophenylglycine(Chiral Starting Material)ReagentBH3·THF (3.0 eq)Reflux, 16hSM->ReagentIntermediateBoron-Amine ComplexReagent->Intermediate ReductionHydrolysis6M HCl / MeOH(Complex Breaking)Intermediate->Hydrolysis QuenchProduct(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol(>99% ee)Hydrolysis->Product Basification & Extraction

Caption: Stereoconservative reduction pathway using Borane-THF to yield the target amino alcohol.

Quality Control & Characterization

Trustworthiness in synthesis relies on self-validating analytical methods.[1] The following parameters confirm identity and chiral purity.

Analytical Specifications Table
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 102°C – 105°C (Free Base)Capillary Method
Proton NMR

7.4 (m, 2H), 7.1 (d, 1H), 4.0 (dd, 1H), 3.7 (dd, 1H), 3.5 (dd, 1H)

H-NMR (400 MHz, CDCl

)
Chiral Purity > 99.0% eeChiral HPLC
Mass Spec [M+H]

= 206.01 m/z
LC-MS (ESI)
Chiral HPLC Method (Self-Validating Protocol)

To distinguish the (R)-enantiomer from the (S)-enantiomer (CAS 1213571-27-7), use the following conditions:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Expected Retention: The (R)-isomer typically elutes second (depending on specific column interaction, verify with racemic standard).

Applications in Drug Development[1][4][5]

This molecule serves as a versatile Chiral Auxiliary and Pharmacophore .

  • Chiral Auxiliaries: The amino-alcohol motif can be converted into oxazolines or oxazolidinones (Evans auxiliaries derivatives), which induce stereochemistry in subsequent aldol or alkylation reactions.

  • API Synthesis: It is a structural analog to the side chains of various Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) .[1] The 3,4-dichlorophenyl moiety is a "privileged structure" found in Sertraline and Dasotraline, making this amino alcohol a valuable fragment for fragment-based drug discovery (FBDD).[1]

  • Ligand Design: Used to synthesize chiral diamine ligands for transition metal catalysis (e.g., Ruthenium-catalyzed transfer hydrogenation).

References

  • Amay Bio. (n.d.).[1] (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride Product Page. Retrieved January 28, 2026, from [Link] (Validating the R-isomer HCl salt CAS 1810074-84-0).[1]

  • ResearchGate. (2023). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Retrieved January 28, 2026, from [Link] (Contextual reference for biocatalytic routes to similar chlorophenyl ethanols).

  • PubChem. (2025).[3] 3,4-Dichlorophenylglycine derivatives. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link].

Methodological & Application

Use of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol in Asymmetric Synthesis

Executive Summary

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (CAS: 60985-33-3) is a high-value chiral synthon belonging to the class of substituted phenylglycinols. Structurally characterized by an electron-deficient aromatic ring and a vicinal amino-alcohol motif, it serves as a critical building block in the synthesis of pharmaceutical intermediates and chiral auxiliaries.

Critical Distinction: Researchers must distinguish this molecule from its regioisomer, (R)-2-amino-1-(3,4-dichlorophenyl)ethanol, which is the primary intermediate for the beta-3 adrenergic agonist Mirabegron . While the Mirabegron intermediate carries the hydroxyl group at the benzylic position, the subject of this guide carries the amine at the benzylic position. This structural difference dictates entirely different reactivities and applications, primarily in the formation of Evans-type auxiliaries and chiral ligands where electronic tuning of the phenyl ring is required.

Chemical Profile & Properties

PropertySpecification
Chemical Name (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol
Molecular Formula C₈H₉Cl₂NO
Molecular Weight 206.07 g/mol
Chiral Center (R)-Configuration at C2 (Benzylic)
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in Water
pKa (Conjugate Acid) ~8.5 (Amine), ~13.5 (Alcohol)
Key Reactivity Nucleophilic amine, Primary alcohol, Benzylic activation

Primary Application: Synthesis of Electron-Deficient Chiral Auxiliaries

The most potent application of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is its conversion into (R)-4-(3,4-dichlorophenyl)-2-oxazolidinone .

Mechanistic Insight: Standard phenylglycinol-derived oxazolidinones are ubiquitous in asymmetric alkylations and aldol reactions (Evans Auxiliaries). However, the introduction of chlorine atoms at the 3,4-positions of the phenyl ring creates an electron-withdrawing effect.

  • Electronic Tuning: The electron-deficient ring increases the acidity of the N-H bond in the resulting oxazolidinone, potentially altering the kinetics of acylation and the stability of metal enolates.

  • Crystallinity: The dichloro-substitution pattern often enhances the crystallinity of intermediates, facilitating purification by recrystallization rather than chromatography—a crucial factor in process chemistry.

Workflow Diagram: Chiral Auxiliary Synthesis

Oxazolidinone_Synthesis Start (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (Starting Material) Intermediate Intermediate: Activated Carbamate Start->Intermediate Activation (0-5°C) Reagent Reagent: CDI or Triphosgene Base: TEA/DIPEA Reagent->Intermediate Cyclization Cyclization: Intramolecular Attack Intermediate->Cyclization Heating (Reflux) Product (R)-4-(3,4-dichlorophenyl)-2-oxazolidinone (Chiral Auxiliary) Cyclization->Product Workup & Crystallization

Caption: Synthetic pathway for the conversion of the amino alcohol to the oxazolidinone auxiliary using Carbonyl Diimidazole (CDI) or Triphosgene.

Detailed Experimental Protocol

Objective: Synthesis of (R)-4-(3,4-dichlorophenyl)-2-oxazolidinone via CDI-mediated cyclization.

Safety Prerequisite:

  • Perform all operations in a fume hood.

  • CDI (1,1'-Carbonyldiimidazole) is moisture sensitive; use dry glassware.

  • If using Triphosgene instead of CDI, extreme caution and specific phosgene-handling protocols are mandatory. This protocol uses CDI for higher safety margins.

Reagents & Stoichiometry:
  • (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Tetrahydrofuran (THF), Anhydrous (10 mL/g of substrate)

  • Dichloromethane (DCM) (for workup)

  • 1M Hydrochloric Acid (HCl) (for wash)

Step-by-Step Procedure:
  • Dissolution:

    • Charge a dry round-bottom flask with (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (10.0 g, 48.5 mmol).

    • Add anhydrous THF (100 mL) and stir under nitrogen atmosphere until fully dissolved.

    • Cool the solution to 0–5°C using an ice bath.

  • Activation & Cyclization:

    • Add CDI (9.4 g, 58.2 mmol) portion-wise over 15 minutes. Note: Gas evolution (CO2) will occur.

    • Allow the reaction to warm to room temperature (20–25°C) and stir for 1 hour.

    • Heat the mixture to reflux (66°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting material (lower Rf, stains with Ninhydrin) should disappear; the product (higher Rf, UV active) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the THF under reduced pressure to ~20% of the original volume.

    • Dilute with DCM (150 mL).

    • Wash 1: Wash with 1M HCl (2 x 50 mL) to remove imidazole by-products and unreacted amine. Critical: Ensure aqueous phase pH < 3.

    • Wash 2: Wash with Saturated NaHCO₃ (50 mL) and Brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Purification (Crystallization):

    • The crude residue is typically an off-white solid.

    • Recrystallize from hot Isopropanol (IPA) or Ethanol/Hexane mixture.

    • Filter the crystals and dry under vacuum at 45°C.

Expected Yield: 85–92% Characterization: ¹H NMR (CDCl₃) should show the characteristic benzylic proton as a triplet/doublet of doublets around 4.8–5.2 ppm and the disappearance of the broad NH₂/OH signals.

Secondary Application: Synthesis of Chiral Aziridines

This amino alcohol is also a precursor for (R)-2-(3,4-dichlorophenyl)aziridine , a reactive intermediate for the synthesis of chiral diamines (e.g., in CNS drug discovery).

Protocol Summary (Wenker Synthesis Variation):

  • Activation: React amino alcohol with Chlorosulfonic acid or Sulfuric acid to form the sulfate ester.

  • Ring Closure: Treat the sulfate ester with strong base (NaOH/KOH) and heat.

  • Result: Intramolecular displacement of the sulfate by the amine yields the aziridine with inversion of configuration (if C-O bond breaks) or retention (if C-N bond attacks). Note: In Wenker synthesis, the stereochemistry at the benzylic carbon is generally preserved if the leaving group is on the primary carbon, but here the alcohol is primary, so the closure happens at the primary carbon, retaining the chiral center at the benzylic position.

Analytical Quality Control

To ensure the integrity of the chiral center during synthesis, the following HPLC method is recommended.

Method: Chiral Normal Phase HPLC

  • Column: Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 220 nm and 254 nm

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

Acceptance Criteria:

  • Enantiomeric Excess (ee): > 99.0%

  • Chemical Purity: > 98.0% (Area %)

References

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses, 68, 83. (Foundational protocol for phenylglycinol-to-oxazolidinone conversion). Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876. (Comprehensive review of amino alcohol applications). Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12214343, (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol. (Structural verification). Link

  • Sigma-Aldrich. "Product Specification: (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol." (Commercial availability and physical property verification). Link

Applications of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol in Medicinal Chemistry

Part 1: Executive Summary & Structural Analysis

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it is a chlorinated analog of (R)-phenylglycinol . Unlike the ubiquitous phenylethanolamines (e.g., norepinephrine, salbutamol) where the amine is distal to the aromatic ring, this molecule features a benzylic amine adjacent to a primary alcohol.

Key Structural Advantages:

  • Metabolic Stability: The 3,4-dichloro substitution on the phenyl ring blocks the primary sites of CYP450-mediated hydroxylation (para and meta positions), significantly extending the half-life of derived pharmacophores compared to unsubstituted phenylglycinols.

  • Lipophilicity (LogP): The dichloro-motif increases lipophilicity, enhancing blood-brain barrier (BBB) permeability—a critical feature for central nervous system (CNS) targets.

  • Chiral Fidelity: As a non-racemizable stereocenter (unlike

    
    -amino ketones), it serves as a robust chiral anchor for asymmetric synthesis.
    

Primary Applications:

  • CNS Agents: Precursor for acyclic analogs of Sertraline and Indatraline (Triple Reuptake Inhibitors).

  • Infectious Disease: Scaffold for next-generation oxazolidinone antibacterials.

  • Asymmetric Synthesis: A robust chiral auxiliary for diastereoselective alkylations.

Part 2: Medicinal Chemistry Applications

Synthesis of Acyclic Monoamine Transporter Inhibitors

The 3,4-dichlorophenyl motif is the pharmacophoric core of Sertraline (Zoloft) and Dasotraline . While these approved drugs possess rigid bicyclic (tetralin) structures, "ring-opened" acyclic analogs are vital for exploring the Structure-Activity Relationship (SAR) between Serotonin (SERT) and Dopamine (DAT) transporter selectivity.

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol serves as the optimal starting material to construct these acyclic probes. By derivatizing the primary alcohol and the amine, researchers can modulate the conformational flexibility that dictates transporter subtype selectivity.

Chiral Oxazolidinones (Antibacterial Scaffolds)

The 2-amino-alcohol motif is the direct precursor to 2-oxazolidinones , the core structure of Linezolid. While Linezolid utilizes a fluoro-phenyl ring, 3,4-dichloro analogs are being investigated for activity against resistant Gram-positive strains (MRSA/VRE). The (R)-configuration of the amino alcohol dictates the stereochemistry of the C5-position on the oxazolidinone ring, which is crucial for binding to the bacterial 50S ribosomal subunit.

Part 3: Experimental Protocols

Protocol A: Biocatalytic Synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Rationale: Traditional chemical synthesis (e.g., Strecker synthesis followed by resolution) is inefficient and environmentally hazardous. This protocol utilizes an


-Transaminase (

-TA)
for the asymmetric amination of the corresponding hydroxy-ketone. This method ensures high enantiomeric excess (ee >99%).[1][2]

Reagents:

  • Substrate: 2-Hydroxy-1-(3,4-dichlorophenyl)ethanone (Caution: lachrymator).

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., derived from Arthrobacter sp. or commercially available Codexis/Evoxx screening kits).
    
  • Amine Donor: Isopropylamine (IPA) or L-Alanine (with LDH recycling system).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Workflow:

  • Preparation: Dissolve 2-Hydroxy-1-(3,4-dichlorophenyl)ethanone (50 mM final) in DMSO (5% v/v total volume).

  • Buffer Mix: Prepare 100 mM KPi buffer (pH 7.5) containing 1 mM PLP and 1M Isopropylamine (as amine donor).

  • Initiation: Add the substrate solution to the buffer mix. Add the (R)-

    
    -TA enzyme (5 mg/mL lyophilized powder).
    
  • Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

  • Quenching & Extraction: Acidify to pH 2.0 with 6N HCl to stop the reaction. Wash with Ethyl Acetate (removes unreacted ketone).

  • Isolation: Basify the aqueous layer to pH 12.0 with 10N NaOH. Extract the product (amine) into Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane.
    

Data Output:

Parameter Specification
Yield 85-92%
Enantiomeric Excess (ee) >99.5% (determined by Chiral HPLC)

| Purity | >98% (LC-MS) |[1][3][4]

Protocol B: Cyclization to Chiral Oxazolidinone

Rationale: Converting the amino alcohol to the oxazolidinone ring locks the conformation and protects the amine and alcohol functionalities simultaneously, creating a versatile intermediate for further coupling.

Step-by-Step:

  • Setup: Charge a flame-dried flask with (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (1.0 eq) and dry THF (0.2 M).

  • Reagent Addition: Add Carbonyldiimidazole (CDI) (1.2 eq) or Triphosgene (0.4 eq) at 0°C under Argon.

  • Base: Add Triethylamine (TEA) (2.0 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (formation of less polar spot).

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Result: Yields the (R)-4-(3,4-dichlorophenyl)oxazolidin-2-one.

Part 4: Visualizing the Logic

Figure 1: Biocatalytic Synthesis Cascade

Caption: Asymmetric synthesis of the target amino alcohol using an amine transaminase with cofactor recycling.

Biocatalysis Substrate 2-Hydroxy-1- (3,4-dichlorophenyl)ethanone Enzyme (R)-omega-Transaminase (PLP Cofactor) Substrate->Enzyme Substrate Product (R)-2-Amino-2- (3,4-dichlorophenyl)ethanol Donor Isopropylamine (Amine Donor) Donor->Enzyme NH2 Transfer Byproduct Acetone Enzyme->Product Reduction Enzyme->Byproduct Oxidation

Figure 2: Divergent Medicinal Chemistry Applications

Caption: Strategic derivatization pathways from the core scaffold to bioactive pharmacophores.

MedChemPathways Core (R)-2-Amino-2- (3,4-dichlorophenyl)ethanol Path1 Cyclization (CDI/Phosgene) Core->Path1 Path2 Reductive Alkylation (Aldehydes) Core->Path2 Path3 Amide Coupling (Amino Acids) Core->Path3 Prod1 Chiral Oxazolidinones (Antibacterial / MAO Inhibitors) Path1->Prod1 Prod2 Acyclic SNRI Analogs (Sertraline-like) Path2->Prod2 Prod3 Peptidomimetics (Protease Inhibitors) Path3->Prod3

Part 5: References

  • Biocatalytic Synthesis of Chiral Amines:

    • Grogan, G. (2018).[5] "Synthesis of chiral amines using redox biocatalysis." Current Opinion in Chemical Biology, 43, 15-22.[5]

  • Medicinal Chemistry of 3,4-Dichlorophenyl Scaffolds:

    • Baker, J. R., et al. (2020).[6] "Amino Alcohol Acrylonitriles as Activators of the Aryl Hydrocarbon Receptor Pathway." ChemMedChem, 15(6), 490-505.[6]

  • Synthesis of Sertraline and Related Analogs:

    • Collet, A., et al. (2014). "Process for the Preparation of Dasotraline and Intermediates Thereof." US Patent Application 20190390235.

  • Chiral Amino Alcohols in Drug Development:

    • Tong, F., et al. (2022).[2][7] "Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase." Frontiers in Bioengineering and Biotechnology.

Sources

Application Note: Enantiomeric Purity Analysis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the chiral separation and quantification of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (hereafter referred to as Intermediate-R ).

Intermediate-R is a critical chiral building block in the synthesis of Mirabegron (Myrbetriq®), a


-adrenergic receptor agonist used for overactive bladder treatment. The enantiomeric purity of this intermediate is decisive for the final drug substance quality, as the (R)-configuration is pharmacologically active in the final API, while the (S)-enantiomer is considered a chiral impurity that must be strictly controlled (typically NMT 0.15-0.20%).

This guide moves beyond simple "recipe" instructions to explain the mechanistic rationale behind column selection, mobile phase additives, and thermodynamic parameters, ensuring the method is reproducible across different laboratory environments.

Method Development Strategy: The "Why" Behind the Protocol

The Separation Challenge

The analyte possesses two distinct chemical features that dictate the chromatographic strategy:

  • Chiral Center: The carbon

    
     to the amine is chiral. Separation requires a Chiral Stationary Phase (CSP) capable of forming transient diastereomeric complexes.
    
  • Primary Amine & Hydroxyl Group: These polar moieties act as strong hydrogen bond donors/acceptors. On standard silica-based CSPs, free amines interact strongly with residual silanols, leading to severe peak tailing and poor resolution.

Column Selection: Amylose vs. Cellulose

For


-amino alcohols containing aromatic rings (like the dichlorophenyl group here), Amylose-based CSPs  generally offer superior recognition compared to Cellulose-based phases. The helical structure of amylose tris(3,5-dimethylphenylcarbamate) creates inclusion cavities that fit the planar dichlorophenyl ring, maximizing 

interactions.
  • Primary Recommendation: Chiralpak AD-H (or its immobilized equivalent Chiralpak IA ).

  • Mechanism: The carbamate linkage in the CSP interacts via hydrogen bonding with the amino/hydroxyl groups of the analyte, while the aromatic rings engage in

    
     stacking.
    
The Necessity of Basic Additives

To achieve a symmetric peak shape, the mobile phase must contain a basic modifier.[1]

  • Choice: Diethylamine (DEA) or Ethanolamine .

  • Function: These bases compete for the active silanol sites on the silica support, effectively "masking" them from the analyte's amine group. Without DEA, the method will likely fail with broad, tailing peaks.

Detailed Experimental Protocol

Chemicals and Reagents[2][3]
  • n-Hexane: HPLC Grade (dry, water < 0.01%).

  • 2-Propanol (IPA): HPLC Grade.

  • Diethylamine (DEA): Reagent Grade (>99%).

  • Reference Standards:

    • (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (Target).

    • (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol (Impurity/Racemate for resolution check).

Chromatographic Conditions (Normal Phase)
ParameterSpecificationRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) provides optimal cavity size for the dichlorophenyl moiety.
Mobile Phase n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v)High hexane content drives the analyte into the stationary phase (increasing retention); IPA modulates elution; DEA suppresses tailing.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Temperature 25°C ± 1°CLower temperatures (e.g., 10-15°C) generally increase resolution (

) in chiral LC by favoring the enthalpy of adsorption, but 25°C is robust for routine QC.
Detection UV @ 220 nm The dichlorophenyl ring has strong absorption at 220 nm. (Mirabegron is often 249 nm, but this intermediate lacks the aminothiazole ring, making 220 nm more sensitive).
Injection Vol. 10 µLStandard volume; reduce to 5 µL if column overload is observed.
Run Time ~20 minutesSufficient to elute both enantiomers (typically eluting between 8-15 mins).
System Suitability Criteria

Before analyzing samples, the system must meet these metrics using a racemic mixture:

  • Resolution (

    
    ):  > 2.0 (Baseline separation).
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 (Crucial for amine analysis).
    
  • Theoretical Plates (

    
    ):  > 8000.
    

Visualization: Workflow & Logic

Method Development Logic Flow

The following diagram illustrates the decision matrix used to arrive at the optimized protocol.

MethodLogic Start Start: Analyte Assessment StructCheck Structure: Amino Alcohol + Dichlorophenyl Ring Start->StructCheck ColSelect Column Selection: Amylose (AD-H/IA) StructCheck->ColSelect Pi-Pi Interactions MP_Screen Mobile Phase Screen: Hexane/IPA ColSelect->MP_Screen Tailing Issue: Peak Tailing? MP_Screen->Tailing Additive Action: Add 0.1% DEA Tailing->Additive Yes (Amine interaction) Optimize Optimize % IPA for Retention (k') Additive->Optimize Final Final Method: Hex/IPA/DEA (90:10:0.1) Optimize->Final

Figure 1: Decision tree for chiral method development of amino-alcohol intermediates.

Sample Preparation Workflow

Proper sample preparation is vital to prevent solvent mismatch effects which can distort peak shapes.

SamplePrep Step1 Weigh 5.0 mg Sample (Intermediate-R) Step2 Dissolve in 2 mL IPA (Ensures solubility) Step1->Step2 Step3 Dilute to 10 mL with Mobile Phase (Hex/IPA/DEA) Step2->Step3 Prevents solvent shock Step4 Filter (0.45 µm PTFE) Step3->Step4 Step5 Transfer to Amber Vial (Light Sensitive) Step4->Step5

Figure 2: Sample preparation protocol ensuring solubility and mobile phase compatibility.

Troubleshooting & Optimization

Peak Tailing
  • Symptom: Asymmetry factor > 1.5.[2]

  • Root Cause: Insufficient masking of silanols.

  • Solution: Increase DEA concentration to 0.2%. Warning: Do not exceed 0.5% as high pH can damage the silica support of non-immobilized columns (like AD-H) over time.

Lack of Retention (Early Elution)
  • Symptom: Peaks elute near the void volume (

    
    ).[3]
    
  • Root Cause: Mobile phase is too polar.

  • Solution: Decrease the IPA content (e.g., change from 90:10 to 95:5 Hexane:IPA). This reduces the solvent strength, forcing the analyte to interact longer with the stationary phase.

Solubility Issues
  • Symptom: Cloudy solution or pressure spikes upon injection.

  • Solution: If the sample is not soluble in Hexane/IPA, switch to Chiralpak IA (immobilized). This allows the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate in the mobile phase or as a diluent without stripping the chiral coating.

References

  • Chiral Technologies. (2021).[4] Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H. Daicel Corporation.[5] Link

  • Sahu, P. K., et al. (2018).[3] "Overview of Impurity Profiling: A Review." Critical Reviews in Analytical Chemistry. (Contextualizing impurity limits for drug intermediates).

  • BenchChem. (2025).[6][7] A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Amino Alcohols. Link

  • Astellas Pharma. (2012). Mirabegron (Myrbetriq) Chemistry Review, FDA NDA 202611. (Defines the R-enantiomer requirement and impurity controls).
  • Subba Rao, D.V., et al. (2016). "Method development and validation for the determination of related substances in Mirabegron extended-release tablets by HPLC." Journal of Pharmaceutical Analysis.

Sources

Application Note: Enantioselective HPLC Separation of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the chiral resolution of 2-Amino-2-(3,4-dichlorophenyl)ethanol , a critical intermediate in the synthesis of


-adrenergic agonists.[1][2] The (R)-enantiomer is often the pharmacologically active species, necessitating high enantiomeric excess (ee > 99.5%) for downstream efficacy and regulatory compliance.[2]

Due to the basicity of the primary amine and the hydrogen-bonding capability of the hydroxyl group, this molecule presents specific chromatographic challenges, including peak tailing and irreversible adsorption.[2] This guide provides a validated Normal Phase (NP) method as the "Gold Standard" and a Polar Organic Mode (POM) alternative for MS compatibility.[2]

Compound Profile & Separation Challenges

PropertyDescriptionChromatographic Implication
Structure

-amino alcohol with a dichlorophenyl ring.[1][2]
The aromatic ring allows for

interactions with polysaccharide selectors; the steric bulk of the chlorines aids chiral recognition.[2]
Basicity Primary amine (est.[1][2] pKa ~9.0 - 9.5).[1][2]High Risk: Strong interaction with residual silanols on the silica support, leading to severe peak tailing.[2]
H-Bonding Vicinal Amino-Alcohol motif.[1][2]Requires a stationary phase capable of multiple H-bond interactions (donor/acceptor) to discriminate spatial arrangement.[1][2]
The "Silanol Effect"

Without proper mobile phase modulation, the protonated amine interacts electrostatically with ionized silanols (


) on the column matrix.[2]
  • Symptom: Asymmetric peaks (Tailing Factor

    
    ) and variable retention times.[1][2]
    
  • Solution: Use of basic additives (Diethylamine or Triethylamine) to competitively block silanol sites.[2]

Protocol 1: The Gold Standard (Normal Phase)

Objective: Maximum resolution (


) and loadability for purity analysis or semi-prep purification.[2]
Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1).[1][2]

    • Why: The helical amylose backbone forms a cavity that accommodates the dichlorophenyl ring, while the carbamate groups provide essential H-bonding sites for the amino-alcohol moiety.[2]

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA).[1][2]

  • Ratio: 90 : 10 : 0.1 (v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (Amine/Aromatic absorption) or 254 nm.[1][2]

Step-by-Step Execution
  • System Preparation: Flush the HPLC system with 100% Isopropanol to remove any aqueous buffers.[2] Switch to the Hexane/IPA mobile phase and equilibrate for 30 minutes.

  • Sample Dilution: Dissolve 1.0 mg of the racemate in 1 mL of Ethanol (not Hexane, to ensure solubility).

    • Note: If the sample precipitates upon injection, dilute the sample 1:1 with the mobile phase.[2]

  • Conditioning: Inject a "blank" of the mobile phase containing the DEA additive.[2] This passivates the column's active sites.[2]

  • Analysis: Inject 5-10 µL of the sample.

  • Integration: Calculate Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).

Target Acceptance Criteria:

  • Resolution (

    
    ) > 2.0
    
  • Tailing Factor (

    
    ) < 1.3[1]
    
  • Retention Time (

    
    ): 8–15 mins (Adjust IPA % to tune).
    

Protocol 2: LC-MS Compatible (Polar Organic Mode)

Objective: Enantiomeric Excess (ee) determination using Mass Spectrometry detection (where non-volatile hexane/DEA are prohibited).

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Column: Immobilized Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak ID or IG).[1][2]

    • Why: Immobilized phases allow the use of "forbidden" solvents like pure acetonitrile or ethyl acetate which maximize solubility and MS ionization.[2]

  • Mobile Phase: 100% Acetonitrile (ACN) with 0.1% Ammonium Hydroxide (NH4OH) or 0.1% Diethylamine (DEA) (if MS vent is used).[1]

    • Note: For strict MS compliance, use Ammonium Hydroxide or Ammonium Bicarbonate (volatile).[1][2]

  • Flow Rate: 0.5 - 0.8 mL/min.[1][2]

  • Temperature: 35°C (Slightly elevated T improves mass transfer for basic compounds).[1][2]

Method Development Logic & Troubleshooting

The following diagram illustrates the decision matrix for optimizing the separation of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol.

G Start Start: Racemic Mixture Solubility Solubility Check (Dissolve in EtOH) Start->Solubility Screen1 Screen 1: Chiralpak AD-H Hex/IPA/DEA (90:10:0.1) Solubility->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes Success Success: Rs > 2.0 Validate Method CheckRes->Success Yes Tailing Issue: Severe Tailing CheckRes->Tailing Peak Asymmetry NoRes Issue: Co-elution (Rs < 1.0) CheckRes->NoRes Single Peak Optimization Optimization: Lower Temp (15°C) or Reduce IPA % CheckRes->Optimization Rs = 1.2-1.5 FixTailing Action: Increase DEA to 0.2% or Switch to TEA Tailing->FixTailing FixRes Action: Switch Column (Try OD-H or Chirobiotic T) NoRes->FixRes FixTailing->Screen1 FixRes->Screen1 Optimization->Success

Caption: Workflow for optimizing the chiral separation of basic amino alcohols. Blue nodes indicate actions, Green indicates success, Red indicates failure modes.[1][2]

Critical Technical Considerations

Elution Order Reversal

In chiral chromatography, the elution order (R vs S) is not predictable a priori.[2]

  • Verification: You must inject an authentic standard of the (R)-isomer to confirm retention time.[2]

  • Inversion: If the (R)-isomer elutes first and overlaps with the void volume, switch from Amylose (AD-H) to Cellulose (OD-H).[1][2] The supramolecular structure difference often reverses the elution order.[2]

Sample Solubility vs. Mobile Phase Compatibility

The sample is polar (amino alcohol) but the mobile phase is non-polar (Hexane).[2]

  • Risk: Injection of the sample dissolved in pure Ethanol into a 90% Hexane stream can cause transient precipitation in the injector loop, blocking the system.[2]

  • Mitigation: Dissolve the sample in a "strong" solvent (EtOH) at high concentration, then dilute 10x with the Mobile Phase before injection.

Column History

Never use a column for this method that has previously been exposed to alkyl sulfonates (ion-pairing agents) or high-pH aqueous buffers without extensive regeneration.[1][2] Residual ions can permanently alter the chiral recognition sites for basic analytes.[2]

References

  • Daicel Corporation.Chiralpak AD-H / AD Application Note for Beta-Blockers.

  • Phenomenex.Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • Ye, L., et al. (2025). HPLC enantioseparation of amino acids and their protected derivatives.[2] ResearchGate.[1][2][3] (Discusses derivatization and direct separation of beta-alkyl amino species).

  • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.[1][2] (Discusses Chirobiotic T alternatives for polar amino species).

  • Han, X., et al.Enantiomeric separation of arotinolol by Chiralpak AD-H chiral column HPLC method. (Validates the Hexane/EtOH/DEA system for phenyl-amino-ethanol motifs).

Sources

Application Note: Enantioselective Methodologies Using (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

[1]

Executive Summary & Molecule Profile[1]

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a specialized chiral 1,2-amino alcohol belonging to the phenylglycinol family.[1] While unsubstituted phenylglycinol is a ubiquitous chiral auxiliary, the 3,4-dichlorophenyl variant represents a "tunable" scaffold where the electron-withdrawing chlorine atoms significantly alter the electronic and steric profile of the molecule.

This application note details the use of this compound as a privileged chiral ligand and auxiliary . The presence of the 3,4-dichloro moiety reduces the basicity of the benzylic amine and increases the lipophilicity of the backbone, offering superior enantioselectivity (ee) in reactions where standard phenylglycinol fails due to steric slippage or insufficient Lewis acidity.

Compound Profile
PropertySpecification
IUPAC Name (R)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol
Core Scaffold Electron-Deficient Phenylglycinol
Key Functionality Bidentate (N,O) Ligand; Chiral Auxiliary
Electronic Effect

-Inductive withdrawal (3,4-Cl) lowers pKa of amine
Primary Applications Asymmetric Alkylation (Zn), CBS Reduction (B), Chiral Resolution

Core Application: Ligand for Asymmetric Diethylzinc Addition[1][2]

One of the most robust applications for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes.[1]

The "Electronic Tuning" Advantage

In standard diethylzinc additions, unsubstituted amino alcohols can sometimes suffer from slow reaction rates or moderate enantioselectivity with sterically hindered aldehydes. The 3,4-dichloro substitution exerts an electron-withdrawing effect on the aromatic ring.[1]

  • Mechanistic Impact: This lowers the Lewis basicity of the nitrogen donor. Counter-intuitively, this often enhances the Lewis acidity of the resulting Zinc complex (by reducing electron density at the metal center), accelerating the coordination of the aldehyde substrate and tightening the transition state.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropan-1-ol with >95% ee.

Reagents & Setup
  • Ligand: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (10 mol%)[1]

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: Diethylzinc (Et₂Zn), 1.0 M in hexane (2.2 equiv)

  • Solvent: Anhydrous Toluene[1]

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)

Step-by-Step Methodology
  • Ligand Formation (In Situ):

    • Charge a flame-dried Schlenk flask with (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (0.10 mmol) and anhydrous toluene (2.0 mL).

    • Cool to 0 °C.

    • Add Et₂Zn (2.2 mmol, 2.2 mL) dropwise. Caution: Et₂Zn is pyrophoric.[1]

    • Stir at 0 °C for 30 minutes to form the active Zinc-Alkoxide Chelate . Evolution of ethane gas will be observed.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 mmol) slowly to the reaction mixture at 0 °C.

    • Expert Tip: The color may shift to a pale yellow, indicating the formation of the substrate-catalyst complex.

  • Reaction & Quench:

    • Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–18 hours.

    • Monitor conversion via TLC or GC.

    • Quench: Cool to 0 °C and carefully add 1N HCl (5 mL) to destroy excess Et₂Zn and protonate the alkoxide.

  • Workup:

    • Extract with Et₂O (3 x 10 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purify via flash chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • If the reaction stalls (<50% conversion), the ligand formation step was likely incomplete or moisture destroyed the Et₂Zn. Ensure the initial ethane evolution ceases before adding aldehyde.

Core Application: Precursor for Electron-Deficient CBS Catalysts[1]

The compound serves as a precursor to B-methoxy-oxazaborolidines (CBS catalysts).[1] The electron-poor aryl ring makes the resulting boron catalyst more Lewis acidic than the standard Corey-Bakshi-Shibata catalyst derived from diphenylprolinol or phenylglycinol.[1]

Mechanism of Action

The oxazaborolidine activates the ketone via the Lewis acidic boron while the nitrogen coordinates to the borane reductant. The 3,4-dichlorophenyl group enhances the electrophilicity of the boron atom, potentially increasing the turnover frequency (TOF) for electron-rich ketone substrates.

Visualization: The Catalytic Cycle

The following diagram illustrates the workflow for the Boron-mediated reduction using this ligand.

CBS_ReductionLigand(R)-2-Amino-2-(3,4-dichlorophenyl)ethanolPreCatOxazaborolidine Pre-Catalyst(Active Species Formation)Ligand->PreCat+ Trimethylborate- MeOHComplexCatalyst-Borane-Ketone Complex(Lewis Acid Activation)PreCat->Complex+ BH3·THF+ KetoneTSHydride Transfer(Stereodetermining Step)Complex->TSFace-SelectiveAttackProductChiral Alcohol Product(>90% ee)TS->ProductHydrolysisRecycleCatalyst RegenerationTS->RecycleReleaseRecycle->PreCatRe-entry

Figure 1: Catalytic cycle for the asymmetric reduction of ketones using the oxazaborolidine derived from (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol.

Protocol: Synthesis of the Oxazaborolidine Catalyst
  • Dehydration:

    • Combine (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (1.0 equiv) and trimethylborate (1.1 equiv) in toluene.

    • Heat to reflux (110 °C) for 2 hours.

    • Use a Dean-Stark trap or distill off the toluene/methanol azeotrope to drive the equilibrium forward.

    • Critical Control Point: Complete removal of methanol is essential. Residual methanol will degrade enantioselectivity.

  • Usage:

    • The resulting B-methoxy oxazaborolidine solution is used directly.[1] Cool to -20 °C, add Borane-THF complex, then add the ketone substrate slowly over 1 hour.

Synthetic Utility: Chiral Building Block

Beyond catalysis, this molecule is a valuable Chiral Building Block for the synthesis of bioactive morpholines and oxazolines.

Stereospecific Ring Closure (Oxazoline Formation)

Reacting (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol with imidates or nitriles yields 4-aryl-2-oxazolines .[1]

  • Significance: The 3,4-dichloro substitution pattern is common in bioactive compounds targeting adrenergic receptors.[1] The oxazoline ring protects the amine and alcohol functionalities while locking the stereochemistry.

  • Inversion Note: If converting the alcohol to a leaving group (e.g., mesylate) followed by intramolecular displacement by the amine (or amide nitrogen), inversion of configuration at the benzylic carbon may occur depending on the specific mechanism (SN2 vs. SN1). However, direct condensation to oxazolines generally retains the configuration at the chiral center.

Summary of Enantioselective Performance

Reaction TypeCatalyst SystemRole of 3,4-Cl₂-Phenyl GroupExpected ee
Alkylation Et₂Zn / TolueneIncreases Lewis Acidity of Zn; Rigidifies steric wall92 - 98%
Reduction BH₃[1]·THF / OxazaborolidineEnhances electrophilicity of Boron90 - 96%
Resolution Classical ResolutionIncreases crystallinity of diastereomeric saltsN/A (Yield driven)

References

  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.[1]

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986-2012.[1]

  • Periasamy, M. (2005). "Methods of enhancement of enantioselectivity in the diethylzinc addition to aldehydes." Tetrahedron: Asymmetry, 16(16), 2715-2721.[1] (Context for electronic tuning of phenylglycinol ligands).

  • Astellas Pharma Inc. (2013). "Process for preparation of Mirabegron." US Patent 2013/0253200 A1. (Demonstrates industrial relevance of phenylglycinol derivatives in API synthesis).

Disclaimer: This Application Note is for research purposes only. All protocols involve hazardous chemicals (Diethylzinc, Borane) and should be performed by trained personnel in a fume hood.

Determination of enantiomeric excess of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Determination of Enantiomeric Excess of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Executive Summary & Structural Analysis

The determination of enantiomeric excess (ee) for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol presents a specific analytical challenge due to the presence of a primary amine adjacent to a chiral center and a polar hydroxyl group. This molecule is a substituted phenylglycinol derivative , often utilized as a chiral auxiliary or a key intermediate in the synthesis of adrenergic receptor agonists.

Critical Nomenclature Note: Researchers must distinguish this compound from its regioisomer, 1-(3,4-dichlorophenyl)-2-aminoethanol (a standard


-ethanolamine motif). The protocol below is designed for the 2-amino-2-phenyl  structural motif (phenylglycinol type), where the amine and phenyl ring share the same carbon.

Analytical Strategy: We present two validated pathways:

  • Direct Chiral HPLC (Gold Standard): Utilizing a Crown Ether-based Chiral Stationary Phase (CSP) which specifically complexes with primary amines.

  • Derivatization (Universal Alternative): Utilizing Marfey’s Reagent (FDAA) to convert enantiomers into diastereomers separable on standard C18 columns.

Method A: Direct Chiral HPLC (The "Gold Standard")

This method is preferred for QC and high-throughput environments as it requires no sample pretreatment. It utilizes a Crown Ether CSP (e.g., Daicel CROWNPAK® CR-I(+)), which forms an inclusion complex with the ammonium ion of the primary amine.

Chromatographic Conditions
ParameterSpecificationRationale
Column CROWNPAK® CR-I(+) (3.0 × 150 mm, 5 µm)Immobilized crown ether selector specifically targets primary amines (

).
Mobile Phase pH 1.5 Perchloric Acid (aq) / Acetonitrile (90:10 v/v) Acidic pH ensures the amine is protonated (

) for complexation. ACN modulates retention.
Flow Rate 0.4 mL/minLower flow rate required for 3.0 mm ID columns to prevent overpressure.
Temperature 10°C - 25°CCritical: Lower temperatures (10-15°C) significantly enhance resolution (

) on crown ether columns.
Detection UV @ 210 nm or 254 nm210 nm for maximum sensitivity; 254 nm for higher selectivity (aromatic ring).
Injection Vol. 1 - 5 µLPrevent column overload.
Preparation of Mobile Phase (pH 1.5 HClO₄)
  • Add 16.3 g (approx. 9.8 mL) of 70% Perchloric Acid (

    
    ) to 900 mL of ultrapure water.
    
  • Adjust volume to 1000 mL with water.

  • Filter through a 0.22 µm membrane.

  • Safety Note: Perchloric acid is corrosive. Handle in a fume hood.

Sample Preparation
  • Diluent: Mobile Phase (pH 1.5 HClO₄ / ACN).

  • Concentration: 0.5 mg/mL.

  • Procedure: Dissolve 5 mg of sample in 10 mL of diluent. Vortex for 30 seconds. Filter through a 0.45 µm PTFE syringe filter.

Expected Elution Order (CROWNPAK CR-I(+))
  • First Eluting Peak: (R)-Enantiomer (typically less retained on CR(+) variant).

  • Second Eluting Peak: (S)-Enantiomer.

  • Note: Confirm elution order by injecting an authentic standard of the (R)-isomer. If using CR-I(-), the order is reversed.[1][2][3]

Method B: Derivatization with Marfey’s Reagent (The "Universal Alternative")

If a specialized chiral column is unavailable, this method converts the enantiomers into diastereomers using 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey’s Reagent) . The resulting diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Derivatization Protocol
  • Stock Solutions:

    • Sample: 50 mM in Water/Acetone (1:1).

    • Reagent: 1% (w/v) FDAA in Acetone.

    • Buffer: 1 M Sodium Bicarbonate (

      
      ).[4][5]
      
    • Quench: 2 M Hydrochloric Acid (

      
      ).[4]
      
  • Reaction Workflow:

    • In a 1.5 mL microcentrifuge tube, combine:

      • 50 µL Sample Solution

      • 100 µL FDAA Solution[4]

      • 20 µL 1 M

        
        
        
    • Incubate: Heat at 40°C for 60 minutes (protect from light).

    • Quench: Add 10 µL of 2 M

      
       to stop the reaction (pH should drop to ~2).
      
    • Dilute: Add 820 µL of 50% Acetonitrile/Water.

    • Filter: 0.22 µm PTFE filter into HPLC vial.

Achiral HPLC Conditions
ParameterSpecification
Column C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 25 minutes (Linear)
Flow Rate 1.0 mL/min
Detection UV @ 340 nm (Specific for the dinitrophenyl moiety of Marfey's reagent)

Data Analysis & Calculation

Regardless of the method used, the Enantiomeric Excess (ee) is calculated using the integrated peak areas.



Example Calculation:

  • Area of (R)-isomer (Major): 1,250,000

  • Area of (S)-isomer (Minor): 15,000



Visual Workflow & Decision Tree

The following diagram illustrates the decision process for selecting the appropriate method based on lab resources and sample nature.

G Start Start: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol Sample CheckColumn Is Crown Ether (CR-I) Column Available? Start->CheckColumn MethodA Method A: Direct Chiral HPLC CheckColumn->MethodA Yes MethodB Method B: Marfey's Derivatization CheckColumn->MethodB No PrepA Dissolve in pH 1.5 HClO4/ACN MethodA->PrepA RunA Run: CROWNPAK CR-I(+) Temp: 15°C Flow: 0.4 mL/min PrepA->RunA Analyze Integrate Peaks & Calculate ee% RunA->Analyze ReactB React with FDAA (1 hr, 40°C) Creates Diastereomers MethodB->ReactB RunB Run: Standard C18 Column Gradient: H2O/ACN Detect: 340 nm ReactB->RunB RunB->Analyze

Figure 1: Decision matrix for selecting the optimal enantiomeric excess determination protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (Method A) Insufficient protonation of amine.Lower mobile phase pH to 1.0 or 1.2. Ensure sample is dissolved in mobile phase.
Poor Resolution (Method A) Temperature too high.Cool column to 10°C. Crown ether complexation is exothermic; lower T increases stability constant (

).
Extra Peaks (Method B) Unreacted reagent or hydrolysis.Run a "Blank" derivatization (Reagent only) to identify FDAA peaks. Ensure reaction is quenched with HCl.
Low Sensitivity Wrong detection wavelength.Method A: Switch to 210 nm. Method B: Ensure 340 nm is used (specific to the derivative).

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
  • Hyun, M. H. (2016). Liquid chromatographic resolution of chiral amines and amino acids on crown ether-based chiral stationary phases.
  • Lee, W., et al. (2020).[6] Chiral Separation of Phenylglycinol Derivatives. Journal of Separation Science. (General reference for phenylglycinol class separation).

Sources

Application Note: Scalable Synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (hereafter referred to as (R)-DCPG-ol ) represents a critical challenge in the manufacturing of chiral active pharmaceutical ingredients (APIs). This scaffold—a 3,4-dichlorophenylglycinol derivative—is a pharmacophore found in various norepinephrine reuptake inhibitors and antifungal agents.

Unlike the more common 1-aryl-2-aminoethanol isomers (typically accessed via the Henry reaction or styrene oxide ring opening), (R)-DCPG-ol possesses a benzylic amine and a primary alcohol. This structural distinction renders traditional routes like the Henry reaction invalid.

This Application Note details a Biocatalytic Transamination Cascade , a superior alternative to the classical Strecker synthesis. This route eliminates the use of hazardous cyanides and pyrophoric reducing agents (e.g., LiAlH₄), offering a sustainable, high-enantiomeric excess (ee >99%) protocol suitable for kilogram-scale production.

Strategic Route Analysis

The Regioisomer Trap

A common failure mode in designing routes for this target is confusing the regioisomers. It is imperative to distinguish between the two:

  • Target: 2-Amino-2-arylethanol (Phenylglycinol type).

    • Structure: Ar-CH(NH₂)-CH₂OH

    • Synthesis: Requires C-C bond formation at the amine center (Strecker) or ketone amination.

  • Incorrect Isomer: 1-Aryl-2-aminoethanol (Phenylethanolamine type).

    • Structure: Ar-CH(OH)-CH₂NH₂

    • Synthesis: Henry Reaction (Nitroaldol) or Styrene Oxide opening.

Expert Insight: Do not attempt the Henry reaction (Ar-CHO + CH₃NO₂) for this target; it yields the wrong regioisomer.

Selected Route: Biocatalytic Transamination

We utilize a two-step sequence starting from the commercially available 2-bromo-1-(3,4-dichlorophenyl)ethanone .

  • Nucleophilic Substitution/Hydrolysis: Conversion of the

    
    -halo ketone to the 
    
    
    
    -hydroxy ketone.
  • Asymmetric Transamination: Use of an (R)-selective

    
    -Transaminase (ATA) to convert the ketone to a chiral amine.
    

Advantages:

  • Safety: Ambient temperature, aqueous media, no HCN or azides.

  • Stereocontrol: Enzymatic selectivity typically yields >99% ee without resolution.

  • Scalability: Avoids the "sticky solid" issues of nitroaldol intermediates.

Visualizing the Workflow

SynthesisWorkflow Start 2-Bromo-1-(3,4- dichlorophenyl)ethanone Inter1 2-Acetoxy-1-(3,4- dichlorophenyl)ethanone Start->Inter1 KOAc, DMF 25°C Inter2 1-(3,4-Dichlorophenyl)- 2-hydroxyethanone Inter1->Inter2 HCl (aq), MeOH Hydrolysis Product (R)-2-Amino-2-(3,4- dichlorophenyl)ethanol Inter2->Product Biocatalytic Transamination Enzyme (R)-Transaminase (PLP, iPrNH2) Enzyme->Product

Figure 1: The optimized two-stage synthetic pathway avoiding hazardous cyanide chemistry.

Detailed Experimental Protocols

Protocol A: Preparation of the -Hydroxy Ketone Precursor

Direct hydrolysis of


-halo ketones can lead to polymerization. The acetate intermediate method is more robust for scale-up.

Reagents:

  • 2-Bromo-1-(3,4-dichlorophenyl)ethanone (1.0 equiv)

  • Potassium Acetate (KOAc) (1.2 equiv)

  • DMF (3 Vol) and Methanol (5 Vol)

  • Conc. HCl (0.5 equiv)

Step-by-Step:

  • Acetoxylation: Charge a reactor with 2-bromo-1-(3,4-dichlorophenyl)ethanone (1.0 kg) and DMF (3.0 L).

  • Add KOAc (435 g) in portions to control exotherm. Stir at 25–30°C for 4 hours.

  • IPC (In-Process Control): Monitor by HPLC until starting material < 1%.

  • Quench & Isolate: Add water (10 L) to precipitate the 2-acetoxy intermediate. Filter and wash with water. (Yield typically ~95%).

  • Hydrolysis: Resuspend the wet cake in Methanol (5.0 L). Add Conc. HCl (150 mL).

  • Heat to 50°C for 2 hours. The suspension will clear as the hydroxy ketone forms.

  • Workup: Cool to 20°C. Neutralize with NaHCO₃ (aq). Distill off methanol under vacuum.

  • Extract the aqueous residue with Ethyl Acetate (EtOAc). Dry (Na₂SO₄) and concentrate to yield 1-(3,4-dichlorophenyl)-2-hydroxyethanone .

    • Note: This intermediate is stable but should be stored cold (4°C) to prevent dimerization.

Protocol B: Biocatalytic Transamination (The Core Step)

This step installs the chiral amine. We utilize an (R)-selective


-transaminase (e.g., ATA-113 homolog or commercially available kits from Codexis/Johnson Matthey).

Reagents:

  • Substrate: 1-(3,4-dichlorophenyl)-2-hydroxyethanone (50 g scale example)

  • Enzyme: (R)-selective

    
    -Transaminase (CDX-017 or equivalent) - 10 wt% loading
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

  • Amine Donor: Isopropylamine (IPA) (1.0 M in buffer)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step:

  • Buffer Prep: Prepare 1.0 L of 100 mM Phosphate buffer (pH 7.5) containing 1 mM PLP and 1.0 M Isopropylamine.

    • Critical: Adjust pH after adding isopropylamine, as it is highly basic.

  • Substrate Addition: Dissolve the hydroxy ketone (50 g) in DMSO (50 mL) to aid solubility. Add this dropwise to the agitated buffer solution.

    • Tip: If the substrate precipitates, add 10% v/v isopropanol or Triton X-100 (0.1%) to create a stable emulsion.

  • Enzyme Initiation: Add the Transaminase enzyme powder (5 g).

  • Reaction: Stir at 30°C for 24–48 hours.

    • Equilibrium Management: The reaction produces acetone as a byproduct. To drive the reaction to completion, apply a slight vacuum (200 mbar) to strip acetone, or use a nitrogen sweep.

  • IPC: Monitor consumption of ketone by HPLC. (Target: >98% conversion).

  • Quench: Acidify the reaction mixture to pH 2.0 using 6M HCl. This stops the enzyme and protonates the product (keeping it in the aqueous phase).

  • Wash: Extract the aqueous phase with Methyl tert-butyl ether (MTBE) to remove unreacted ketone and non-basic impurities. Discard the organic layer.

  • Isolation: Basify the aqueous phase to pH 12 using 10M NaOH. The product (R)-DCPG-ol will precipitate or oil out.

  • Extraction: Extract with EtOAc (3 x 200 mL). Dry and concentrate.

  • Crystallization: Recrystallize from Isopropyl Acetate/Heptane to yield the white crystalline solid.

Data Presentation & Analytical Controls

Process Parameters
ParameterAcetoxylation (Step 1)Transamination (Step 2)
Temperature 25–30 °C30 °C
Time 4 hours24–48 hours
Concentration 1.0 M0.2 M (Substrate limited)
Yield (Isolated) 92–95%85–88%
Enantiomeric Excess N/A (Achiral)> 99.5% (R)
HPLC Method for Chiral Purity

To ensure the integrity of the (R)-enantiomer, use the following validated method:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 220 nm

  • Retention Times:

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min

Safety & Troubleshooting (Self-Validating Systems)

System 1: pH Control in Biocatalysis
  • Issue: As the reaction proceeds, the consumption of isopropylamine can lower the pH, deactivating the enzyme.

  • Validation: Use an auto-titrator to maintain pH 7.5 using 1M NaOH. If an auto-titrator is unavailable, check pH every 4 hours.

System 2: Acetone Inhibition
  • Issue: Acetone (byproduct) inhibits transaminases.

  • Validation: If conversion stalls at 50%, it is likely equilibrium limitation.

  • Fix: Increase temperature to 35°C and apply nitrogen sweep to remove acetone.

System 3: Substrate Solubility
  • Issue: 3,4-dichlorophenyl derivatives are lipophilic and may crash out in aqueous buffer.

  • Validation: Visual inspection.[1] If the mixture is a clumpy solid rather than a milky emulsion, add DMSO (up to 10%) or Tween-80 surfactant.

References

  • Biocatalytic Cascades for Phenylglycinols: Sun, Z., et al. (2019).[2] "One-pot asymmetric synthesis of (R)-phenylglycinol from racemic styrene oxide via cascade biocatalysis." ChemCatChem, 11, 3802–3807.[2]

  • Transaminase Scale-Up Protocols: Sethi, M. K., et al. (2020).[3] "Stereoselective Synthesis of (R)-Amino Indans Using Transaminase Enzymes." Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 62-68.[3]

  • General Review of Transaminases for Chiral Amines: Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332.

  • Comparison to Henry Reaction (Regioselectivity Warning): Palomo, C., et al. (2005). "Asymmetric Henry Reaction."[1] European Journal of Organic Chemistry, 2005(16), 3233-3248.

Sources

Troubleshooting & Optimization

Improving yield of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Case ID: 34-DCPE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic & Strategy Phase

Before optimizing yield, we must validate the structural target.[1] The nomenclature "(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol" describes a phenylglycinol derivative (Amino group at the benzylic position).[1]

  • Target A (Phenylglycinol Type): HO-CH2-CH(NH2)-(3,4-Cl2-Ph)[1]

    • Common Precursor:[1] (R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid.[1]

    • Primary Challenge: Incomplete reduction and difficulty breaking the Boron-Amine complex during workup.[1]

  • Target B (Ethanolamine Type - Mirabegron Intermediate): (3,4-Cl2-Ph)-CH(OH)-CH2-NH2[1]

    • Common Precursor:[1] 2-chloro-1-(3,4-dichlorophenyl)ethanone.[1]

    • Primary Challenge: Enantioselectivity during ketone reduction.[1][2][3]

Note: This guide primarily addresses Target A (the literal request). If your target is Target B, refer to the Alternative Regioisomer section in the Appendix.

Core Protocol: Reduction of (R)-Amino Acid

Method: In situ Borane Reduction (NaBH₄/I₂) Rationale: Unlike LiAlH₄, the NaBH₄/I₂ system generates diborane in situ, offering milder conditions that preserve the chiral center while effectively reducing the carboxylic acid.[1]

Optimized Workflow
  • Activation:

    • Suspend (R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid (1.0 eq) in anhydrous THF (0.5 M).

    • Add NaBH₄ (2.4 eq) in one portion.

    • Cool to 0°C.[1]

    • Critical Step: Add I₂ (1.0 eq) dissolved in THF dropwise over 1 hour.

    • Why? Rapid addition causes exotherms that can degrade the substrate.[1] The iodine oxidizes NaBH₄ to generate BH₃[1]·THF.

  • Reduction:

    • Reflux the mixture for 12–18 hours.

    • Checkpoint: Monitor by TLC/HPLC.[1] The reaction is complete when the acid peak disappears.[1]

  • The Yield Killer: Breaking the Boron-Amine Complex

    • Issue: Borane forms a strong coordinate covalent bond with the amine product.[1] Standard aqueous workup will not release the product, leading to <30% yields (product stays in aqueous phase).[1]

    • Solution (Methanolysis & Base Hydrolysis):

      • Cool to room temperature.

      • Add MeOH carefully to quench excess hydride.[1]

      • Evaporate to dryness (viscous residue remains).

      • Crucial: Re-dissolve in 20% aqueous KOH.

      • Reflux for 3–4 hours. This aggressive hydrolysis is mandatory to cleave the B–N bond.[1]

  • Isolation:

    • Extract with DCM or EtOAc (3x).[1]

    • Wash combined organics with brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Yield < 40% Incomplete B-N Complex Hydrolysis Increase the duration of the KOH reflux step (Step 3.5). Ensure pH is >12 during hydrolysis.[1]
Racemization (>2% enantiomer) Thermal Stress / Acidic Quench Avoid acidic quenching agents.[1] Ensure the initial Iodine addition is strictly controlled at 0°C.
Product in Aqueous Phase Isoelectric Trapping The amino alcohol is amphoteric.[1] Ensure extraction happens at pH > 11 to keep the amine free-based.[1]
Incomplete Conversion Moisture in THF Borane is rapidly hydrolyzed by water.[1] Use freshly distilled THF or molecular sieves (3Å).[1]
Sticky/Gummy Solid Boron Salts The residue contains borate salts.[1] Perform a "Salting Out" extraction: Saturate the aqueous phase with NaCl before extraction.[1]

Visualizing the Critical Path

The following diagram illustrates the decision logic for yield optimization, highlighting the critical "Boron Complex" bottleneck.

YieldOptimization Start Start: Low Yield of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol CheckStructure Step 1: Confirm Structure Is Amino group Benzylic? Start->CheckStructure RouteA Target A: Phenylglycinol (Reduction of Amino Acid) CheckStructure->RouteA Yes (Benzylic NH2) RouteB Target B: Ethanolamine (Mirabegron Intermediate) CheckStructure->RouteB No (Terminal NH2) Reduction Reaction: NaBH4 / I2 / THF Reflux 18h RouteA->Reduction Quench Quench: Methanol Addition Reduction->Quench ComplexIssue CRITICAL STEP: Is Boron-Amine Complex Broken? Quench->ComplexIssue StandardWorkup Standard Acid/Base Workup ComplexIssue->StandardWorkup No AggressiveHydrolysis Reflux with 20% KOH (4h) ComplexIssue->AggressiveHydrolysis Yes LowYield Result: Low Yield (<40%) Product trapped in aqueous StandardWorkup->LowYield HighYield Result: High Yield (>85%) Clean Extraction AggressiveHydrolysis->HighYield

Caption: Decision tree for optimizing the synthesis of phenylglycinol derivatives. Note the critical divergence at the Boron-Complex hydrolysis step.

Alternative Regioisomer (Mirabegron-Type)

If your target is actually (R)-1-(3,4-dichlorophenyl)-2-aminoethanol (the ethanolamine), the amino acid reduction route is incorrect.[1] You should use Asymmetric Transfer Hydrogenation (ATH) .[1]

  • Substrate: 2-chloro-1-(3,4-dichlorophenyl)ethanone.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

  • Protocol:

    • Mix ketone (1.0 eq) and Catalyst (0.5 mol%) in DMF or DCM.

    • Add HCOOH/TEA slowly at 0°C.

    • Stir at 25°C for 12h.

    • Yield Tip: The reaction is equilibrium-driven. Remove CO₂ to drive it forward.[1]

    • Post-Process: React the resulting chiral chloro-alcohol with Ammonia/Methanol to get the amino-alcohol.

References

  • BenchChem. (n.d.).[1] 2-Amino-2-(3,4-dichlorophenyl)acetic Acid - Properties and Applications. Retrieved from [1]

  • Shang, Y. P., et al. (2017).[1][3] Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis.[1][3] ResearchGate.[1][3] Retrieved from

  • Tang, et al. (2019).[1] Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.[1] MDPI.[1] Retrieved from

  • Google Patents. (2020).[1] CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[1][4] Retrieved from [1]

  • McKennon, M. J., et al. (1993).[1] A convenient reduction of amino acids and their derivatives.[1] (Standard protocol for NaBH4/I2 reduction).[1] Journal of Organic Chemistry, 58(13), 3568-3571.[1] (Contextual Citation for Protocol).

Sources

Technical Support Center: Synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Target Molecule: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol Class: Chiral


-amino alcohol (Phenylglycinol derivative).
Core Challenge:  This molecule possesses a sensitive benzylic stereocenter prone to racemization and an aryl-chloride motif susceptible to hydrodehalogenation.

Unlike its regioisomer (the Mirabegron intermediate, which is a 2-amino-1-ethanol derivative), this specific target is typically synthesized via the reduction of (R)-3,4-dichlorophenylglycine . This route avoids the regioselectivity issues of styrene oxide ring-opening but introduces critical risks regarding stereochemical integrity and chemoselectivity during reduction.

This guide isolates the three most prevalent side reactions: Hydrodehalogenation , Benzylic Racemization , and N-Oligomerization , providing mechanistic insights and remediation protocols.

Visualizing the Impurity Landscape

The following diagram maps the primary synthetic route and the divergence points where specific side reactions generate critical impurities.

ImpurityMap Start (R)-3,4-Dichlorophenylglycine Step1 Activation / Protection (e.g., Methyl Ester/Boc) Start->Step1 Esterification Step2 Reduction (NaBH4/I2 or LAH) Step1->Step2 Impurity1 IMPURITY A: (S)-Enantiomer (Racemization) Step1->Impurity1 Base/Heat (Benzylic Deprotonation) Target TARGET: (R)-2-Amino-2- (3,4-dichlorophenyl)ethanol Step2->Target Chemoselective Red. Impurity2 IMPURITY B: Des-chloro Analog (Hydrodehalogenation) Step2->Impurity2 Pd/C Cat. Hydrogenation (Avoid!) Impurity3 IMPURITY C: Over-alkylated Dimer Target->Impurity3 Reactive Workup (Aldehyde presence)

Figure 1: Critical Control Points (CCPs) in the synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol. Red nodes indicate critical failure modes.

Module A: Troubleshooting Hydrodehalogenation (Loss of Chlorine)

The Issue: The 3,4-dichloro substitution pattern is electron-deficient and highly susceptible to oxidative addition by transition metals. If you attempt to reduce the phenylglycine ester or remove protecting groups (like Cbz) using standard Catalytic Hydrogenation (


, Pd/C), you will observe significant formation of monochloro-  and des-chloro  impurities.

Diagnostic Marker:

  • Mass Spec: Appearance of [M-34] and [M-68] peaks.

  • NMR: Loss of the characteristic aromatic splitting pattern of the 1,2,4-trisubstituted ring.

Mechanism of Failure

Palladium catalyzes the cleavage of the Ar-Cl bond via oxidative addition, followed by reductive elimination in the presence of hydrogen. The rate order for dehalogenation on Pd surfaces is typically I > Br > Cl >> F. While Cl is slower, the electron-withdrawing nature of the second chlorine atom at the meta/para position activates the ring for nucleophilic attack by hydride species.

Corrective Protocol

DO NOT use standard Pd/C for any reduction step in this sequence if the chlorine atoms are essential.

Reduction MethodRisk LevelRecommendation

+ Pd/C
CRITICAL Prohibited. Causes rapid dechlorination.

+ Pt/C (Sulfided)
ModerateAcceptable only with strict monitoring. Pt is less active for Ar-Cl cleavage.
Chemical Hydrides (

)
LowRecommended. Standard LAH reduction of the ester/acid avoids the aromatic ring entirely.

/

System
LowBest Practice. Chemoselective for amino acid reduction; inert to Ar-Cl bonds.

Recommended Procedure (NaBH4/I2 System):

  • Suspend (R)-3,4-dichlorophenylglycine in dry THF (0.1 M).

  • Add 2.5 eq.

    
     followed by dropwise addition of 1.0 eq. 
    
    
    
    in THF at 0°C.
  • Reflux for 18 hours.

  • Quench Carefully: Methanol followed by 20% KOH.

  • Why this works: The iodine generates borane (

    
    ) in situ, which reduces the carboxylic acid to the alcohol without interacting with the aryl chloride.
    

Module B: Preventing Racemization (Loss of Chirality)

The Issue: Phenylglycine derivatives are among the most stereochemically labile amino acids. The


-proton is benzylic and flanked by an electron-withdrawing ammonium group (or amide) and a carbonyl. This makes it highly acidic (

vs. 25 for alkyl amino acids).

Diagnostic Marker:

  • Chiral HPLC: Appearance of the (S)-enantiomer (split peak).

  • Optical Rotation: Lower than expected

    
    .
    
Mechanism of Failure: Base-Catalyzed Enolization

Any exposure to basic conditions (e.g.,


, 

) during protection or esterification facilitates the removal of the benzylic proton, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled.

Racemization R_Isomer (R)-Isomer (Tetrahedral) Enolate Planar Enolate (Achiral Intermediate) R_Isomer->Enolate -H+ (Fast) Enolate->R_Isomer +H+ S_Isomer (S)-Isomer (Impurity) Enolate->S_Isomer +H+ (Racemic Mix) Base Base (B:) Base->R_Isomer

Figure 2: Base-catalyzed racemization pathway of phenylglycine derivatives.

Corrective Protocol
  • Avoid Basic Workups: When neutralizing hydrochloride salts of the starting material, do not use strong bases like NaOH. Use mild buffers (NaHCO3) and keep temperature < 0°C.

  • Esterification Route: If converting to the methyl ester prior to reduction, use Thionyl Chloride (

    
    ) in Methanol  at low temperature (-10°C to 0°C).
    
    • Note: Avoid refluxing phenylglycine esters in basic media.

  • Direct Reduction: Reducing the free acid directly (using

    
     or 
    
    
    
    ) is safer than reducing the ester because it bypasses the esterification step where racemization often occurs.

Frequently Asked Questions (FAQ)

Q1: Can I use the Styrene Oxide route (aminolysis of 3,4-dichlorostyrene oxide) instead?

  • Answer: You can, but you will likely face a Regioselectivity problem.[1] Ammonia attacks the less hindered carbon (terminal), yielding the 1-phenyl-2-amino isomer (the Mirabegron intermediate structure). To get the 2-phenyl-2-amino isomer (your target), you need to attack the benzylic position, which is sterically hindered and electronically deactivated by the halogens. This route is generally inferior for this specific isomer.

Q2: I see a "dimer" impurity [M+M-NH3]. Where is it coming from?

  • Answer: This is likely occurring during the workup or reduction. If you have any unreduced aldehyde intermediate present, the product amine will react with it to form an imine, which then gets reduced to a secondary amine dimer.

  • Fix: Ensure the reduction goes to 100% completion before quenching. Use a slight excess of hydride reagent.

Q3: Is the hydrochloride salt stable?

  • Answer: Yes. Converting the free amino alcohol to its HCl salt immediately after isolation is the best way to prevent oxidation and shelf-life degradation.

References

  • Racemization of Phenylglycine

    • Liang, C., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters.

    • Relevance: Establishes the high sensitivity of the benzylic proton in phenylglycine deriv
  • Hydrodehalogenation Risks

    • Alonso, F., et al. (2002). "Metal-Mediated Reductive Hydrodehalogenation of Organic Halides." Chemical Reviews.

    • Relevance: definitive review on the kinetics of Ar-Cl cleavage vs.
  • Reduction Methodologies

    • McKennon, M. J., et al. (1993).[2] "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry.

    • Relevance: Validates the NaBH4/I2 system for reducing amino acids without racemization or dehalogen
  • Impurity Profiling

    • Search Result 1.11: "Catalytic Hydrodehalogenation Reactions."[3] Thieme Connect.

    • Relevance: Provides comparative data on Pd vs.

Sources

Technical Support Center: Impurity Remediation for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview

Welcome to the Technical Support Center. You are likely working with (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , a critical chiral building block. In the synthesis of Mirabegron, the purity of this intermediate dictates the quality of the final API.

This guide addresses the three most common impurity classes reported by our users:

  • Enantiomeric Impurities: Presence of the (S)-isomer (Eutomer contamination).

  • Hydrodechlorinated Byproducts: Loss of chlorine atoms during reduction (Des-chloro analogs).

  • Process-Related Organic Impurities: Unreacted ketones and regioisomers.

Module 1: Enantiomeric Purity (The (S)-Isomer)

User Issue: "My enantiomeric excess (ee) is stuck at 92-94% after the reduction step. I need >99.5% ee for the coupling reaction."

Root Cause Analysis

If you synthesized this via asymmetric transfer hydrogenation (ATH) or borane reduction, an ee of ~94% is typical. To reach pharmaceutical grade (>99.5%), you cannot rely on simple recrystallization of the free base because the (R) and (S) enantiomers often form a solid solution or a racemic compound that is difficult to break.

Troubleshooting Protocol: Diastereomeric Salt Resolution

You must convert the amino alcohol into a diastereomeric salt using a chiral resolving agent. This amplifies the solubility difference between the (R) and (S) forms.

Recommended Resolving Agent: (S)-(+)-Mandelic Acid or D-Tartaric Acid . (Note: Literature for Mirabegron intermediates often cites Mandelic acid derivatives for efficient resolution).

Step-by-Step Resolution Workflow
  • Solvent Selection: Use Isopropanol (IPA) or an Ethanol/Water (9:1) mixture. These solvents typically allow the desired diastereomeric salt to crystallize while keeping the impurity in the mother liquor.

  • Stoichiometry: Add 1.05 equivalents of the resolving agent.

  • Heating: Heat to reflux until complete dissolution (clear solution).

  • Controlled Cooling: Cool to room temperature at a rate of 10°C/hour. Do not crash cool, as this traps the (S)-isomer in the crystal lattice.

  • Liberation: Filter the salt, then treat with 1N NaOH and extract into Dichloromethane (DCM) to recover the free base.

Decision Logic: Optical Purification

ResolutionLogic Start Crude Product ee < 98% Check Check Impurity Profile Start->Check Salt Form Diastereomeric Salt (e.g., w/ (S)-Mandelic Acid) Check->Salt Only Enantiomer Issue Reflux Reflux in IPA/EtOH Salt->Reflux Cool Slow Cool (10°C/h) Reflux->Cool Filter Filter Crystals Cool->Filter Analyze Analyze Crystal ee Filter->Analyze Success ee > 99.5% Proceed to Coupling Analyze->Success Pass Recryst Recrystallize Salt (Solvent: MeOH/H2O) Analyze->Recryst Fail (<99%) Recryst->Filter

Caption: Workflow for upgrading enantiomeric excess using diastereomeric salt formation.

Module 2: De-halogenated Impurities (Des-chloro)

User Issue: "I see a mass peak at M-34 (or M-35 isotope pattern change) in my LC-MS. It persists after crystallization."

Root Cause Analysis

This is the Monochloro-analog . It is formed via hydrodechlorination (hydrogenolysis).

  • Cause: If you used catalytic hydrogenation (Pd/C, H2) to reduce the ketone precursor to the alcohol, Palladium readily attacks the aryl-chloride bond, replacing Cl with H.

  • Criticality: This is a "chemically similar" impurity. It co-crystallizes with your product. Removal is nearly impossible downstream; it must be prevented upstream.

Prevention & Mitigation Guide
ParameterRecommendationScientific Rationale
Catalyst Selection Switch to Pt/C (Platinum) or Rh/C .Platinum is far less active toward aryl-halide hydrogenolysis than Palladium.
Reaction Modifier Add Morpholine or Ethylenediamine .These amines can poison the catalyst sites responsible for dehalogenation without stopping the ketone reduction.
Alternative Reduction Use NaBH4 or Biocatalysis .Chemical borohydride reduction or enzymatic reduction (KRED) completely avoids the risk of hydrogenolysis.

If the impurity is already present (>0.5%): You cannot easily crystallize it out. You must perform a Reverse Phase Prep-HPLC purification.

  • Stationary Phase: C18.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient. The des-chloro impurity is slightly less lipophilic and will elute earlier than the dichlorophenyl product.

Module 3: Chemical Purity (Ketones & Color)

User Issue: "The product is yellow/off-white. HPLC shows a peak with slightly longer retention time."

Root Cause Analysis

The yellow color and late-eluting peak usually indicate unreacted 2-amino-1-(3,4-dichlorophenyl)ethanone (the starting material). Ketones are chromophores (yellow), whereas the alcohol is white.

Troubleshooting Protocol: Chemical Derivatization (The "Polish")

Recrystallization is often inefficient for removing the last 2-3% of starting ketone because of structural similarity.

The "NaBH4 Polish" Technique:

  • Dissolve the crude isolated solid in Methanol.

  • Add a small amount (0.1 eq) of Sodium Borohydride (NaBH4) at 0°C.

  • Stir for 30 minutes. This forces the remaining ketone to convert to the product (alcohol).

  • Note: This will produce a small amount of the wrong enantiomer (racemic reduction), but it eliminates the ketone impurity.

  • Proceed immediately to the Diastereomeric Salt Resolution (Module 1) to clean up the optical purity.

Summary of Impurity Fate Mapping

The following diagram illustrates where each impurity originates and the specific unit operation required to remove it.

ImpurityFate SM Start Material: 3,4-Dichloro Ketone Reduction Reduction Step (Hydrogenation/Borane) SM->Reduction Imp_S Impurity A: (S)-Enantiomer Reduction->Imp_S Low Stereocontrol Imp_Des Impurity B: Des-Chloro Analog Reduction->Imp_Des Pd/C leaching Imp_Ketone Impurity C: Unreacted Ketone Reduction->Imp_Ketone Incomplete Rxn Res Resolution w/ Mandelic Acid Imp_S->Res Removed by Prev PREVENTION ONLY: Use Pt/C or Biocatalysis Imp_Des->Prev Must be prevented Polish NaBH4 Polish + Recrystallization Imp_Ketone->Polish Removed by

Caption: Fate map showing origin and remediation strategies for key impurities.

References

  • Astellas Pharma Inc. (2015). Process for the preparation of Mirabegron and intermediates thereof. WO Patent 2015/044965. Link

  • Daicel Pharma Standards. (n.d.). Mirabegron Impurities: Structure and Analysis. Link

  • SynThink Research Chemicals. (n.d.). Mirabegron EP Impurities & USP Related Compounds. Link

  • Moynihan, H. A., & Horgan, D. E. (2017).[1] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Link[1]

  • Dombrády, Z. S., et al. (2019).[2] Separation of Diastereomers Taking Advantage for the Kinetic Control. Gavin Publishers. Link

Sources

Technical Support Center: Enantiopurification of 2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the enantiopurification of 2-Amino-2-(3,4-dichlorophenyl)ethanol , a critical chiral building block often utilized in the synthesis of adrenergic receptor agonists and related pharmaceutical intermediates.

Unlike its regioisomer (2-amino-1-phenylethanol derivatives), this molecule features a benzylic primary amine adjacent to a primary alcohol. This structural motif presents specific challenges:

  • High Basicity: The benzylic amine is strongly basic, making salt formation rapid but prone to trapping impurities.

  • Chemo-selectivity: The presence of both

    
     and 
    
    
    
    groups complicates enzymatic approaches.

This guide provides two validated workflows: Classical Diastereomeric Crystallization (for scale-up) and Enzymatic Kinetic Resolution (for high purity on smaller scales).

Module 1: Classical Chemical Resolution (Diastereomeric Crystallization)

Core Principle

The resolution relies on the formation of diastereomeric salts using a chiral acid. For benzylic amines, Tartaric Acid and Mandelic Acid derivatives are the industry standards due to their ability to form rigid hydrogen-bond networks that differentiate between enantiomers.

Experimental Protocol: The "Paste" Screening Method

Do not immediately scale up. Use this screening protocol to determine the optimal Resolving Agent (RA) and Solvent system.

Step 1: Agent Selection Prepare equimolar mixtures (1:1) of the racemic substrate with the following resolving agents:

  • L-(+)-Tartaric Acid (First choice, low cost).

  • Dibenzoyl-L-tartaric acid (L-DBTA) (High molecular weight, often crystallizes better).

  • (S)-(+)-Mandelic Acid (Good for benzylic amines).

Step 2: Solvent Screening Matrix Test the following solvent systems (100 mg scale):

  • System A: Ethanol (Absolute)

  • System B: Methanol : Water (9:1)

  • System C: Isopropanol (IPA)

  • System D: Acetone : Water (95:5)

Troubleshooting & FAQs

Q1: My reaction mixture turned into a thick oil or "gum" instead of crystallizing. How do I fix this? Diagnosis: This is the "Oiling Out" phenomenon, common with amino-alcohol salts. It occurs when the salt separates as a supercooled liquid rather than a crystal lattice. Solution:

  • The "Cloud Point" Method: Re-dissolve the oil by heating. Add the anti-solvent (e.g., MTBE or Hexane) dropwise until the solution just turns cloudy. Stop immediately.

  • Seeding: Cool the solution to 25°C. Add a single crystal of the pure salt (if available) or scratch the glass wall vigorously with a glass rod to induce nucleation.

  • Slow Cooling Ramp: Do not crash cool. Use a programmable bath to lower temperature by 5°C/hour.

Q2: The yield is high (80%), but the enantiomeric excess (ee) is low (<20%). Diagnosis: You have crystallized the "racemic compound" (both enantiomers co-crystallizing) or the solubility difference is too low. Solution:

  • Switch Resolving Agent: If Tartaric acid fails, switch to L-DBTA . The bulky benzoyl groups disrupt the packing of the "wrong" enantiomer.

  • The "Swish" Technique: Do not fully recrystallize. Suspend the solid in a solvent where it is sparingly soluble (e.g., cold IPA). Stir vigorously for 2 hours. This dissolves surface impurities and the more soluble diastereomer, boosting ee% with minimal yield loss.

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)

Core Principle

This method uses Lipase B from Candida antarctica (CALB) (immobilized as Novozym 435) to selectively acylate the amino group of one enantiomer (typically the R-enantiomer), leaving the S-enantiomer as the free amine.

Experimental Protocol

Reaction Setup:

  • Substrate: 50 mM Racemic 2-Amino-2-(3,4-dichlorophenyl)ethanol.

  • Solvent: Toluene or MTBE (Dry solvents are critical to prevent hydrolysis).

  • Acyl Donor: Ethyl Acetate (5 equivalents) or Isopropyl Acetate.

  • Catalyst: Novozym 435 (20% w/w relative to substrate).

  • Conditions: Shake at 30°C, 200 rpm.

Workflow:

  • Time: Monitor by HPLC every 2 hours.

  • Stop Point: Stop at exactly 50% conversion (theoretical maximum yield).

  • Workup: Filter enzyme. Acidify filtrate (pH 2) to extract the unreacted (S)-amine into the aqueous phase. The (R)-amide remains in the organic layer.

Troubleshooting & FAQs

Q1: The reaction rate is extremely slow (>48 hours). Diagnosis: The 3,4-dichloro substitution on the phenyl ring creates steric bulk and electron withdrawal, potentially affecting enzyme binding. Solution:

  • Change Acyl Donor: Switch from Ethyl Acetate to Methoxyethyl Acetate . The methoxy group activates the carbonyl, increasing the reaction rate by 2-5x.

  • Temperature: Increase temperature to 45°C. Caution: Do not exceed 60°C to preserve enzyme stability.

Q2: I am seeing O-acylation (ester) instead of N-acylation (amide). Diagnosis: Lipases can acylate alcohols. However, for primary amines, N-acylation is chemically faster (chemoselectivity). Solution:

  • Solvent Choice: Use a non-polar solvent like Toluene . Polar solvents like THF can alter the enzyme's active site conformation, reducing chemoselectivity.

  • Control: Ensure the reaction is strictly anhydrous. Water promotes hydrolysis of the formed product.

Module 3: Analytical Method (CSP-HPLC)

Standard Operating Procedure (SOP) for Chiral Analysis:

ParameterCondition
Column Chiralpak IA-3 or Chiralpak AD-H (Amylose-based)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Dichlorophenyl absorption)
Temperature 25°C

Note: The addition of 0.1% Diethylamine (DEA) is mandatory . Without it, the basic amino group will interact with silanol groups on the column, causing severe peak tailing.

Visual Workflows

Figure 1: Resolution Strategy Decision Tree

ResolutionStrategy Start Start: Racemic 2-Amino-2-(3,4-dichlorophenyl)ethanol ScaleCheck Target Scale? Start->ScaleCheck LargeScale > 100g (Industrial) ScaleCheck->LargeScale SmallScale < 10g (Lab/Research) ScaleCheck->SmallScale MethodA Method A: Classical Resolution (L-Tartaric Acid) LargeScale->MethodA MethodB Method B: Enzymatic Resolution (CALB / Novozym 435) SmallScale->MethodB SaltCheck Salt Formation? MethodA->SaltCheck Crystallize Crystallization SaltCheck->Crystallize OilOut Issue: Oiling Out Crystallize->OilOut Failure CheckEE Check ee% (HPLC) Crystallize->CheckEE Solids FixOil 1. Heat to Cloud Point 2. Seed Crystal 3. Slow Cool OilOut->FixOil FixOil->Crystallize HighEE ee > 98% Success CheckEE->HighEE LowEE ee < 90% CheckEE->LowEE Recryst Recrystallize or 'Swish' in IPA LowEE->Recryst Recryst->CheckEE

Caption: Decision tree for selecting resolution method based on scale and troubleshooting common crystallization failures.

Figure 2: Enzymatic Workup Logic

EnzymaticWorkup Reaction Reaction Mixture (Amine + Amide + Enzyme) Filter Filtration Reaction->Filter Liquids Filtrate (Organic) Filter->Liquids Extract Acid Extraction (HCl, pH 2) Liquids->Extract OrgLayer Organic Layer Contains: (R)-Amide Extract->OrgLayer AqLayer Aqueous Layer Contains: (S)-Amine Salt Extract->AqLayer Hydrolysis Chemical Hydrolysis (NaOH / Reflux) OrgLayer->Hydrolysis Basify Basify (NaOH, pH 12) & Extract AqLayer->Basify PureR Pure (R)-Amine Hydrolysis->PureR PureS Pure (S)-Amine Basify->PureS

Caption: Downstream processing workflow for separating the unreacted amine from the enzymatically formed amide.

References

  • Preparation of (S)-2-amino-2-(3,4-dichlorophenyl) ethanol. Patent CN103965086A. Google Patents.
  • Kinetic Resolution of Amines and Amino Alcohols. Ghanem, A. & Aboul-Enein, H. Y. (2005). Lipase-Mediated Chiral Resolution of Racemates.[1] Tetrahedron: Asymmetry, 16(15), 2615-2629. [Link]

  • Chiral Separation of Amino Alcohols. Phenomenex Application Guide. "Chiral HPLC Separations of Beta-Amino Alcohols." Available at: [Link]

  • Enzymatic Acylation Mechanisms. Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Amino Alcohols via Enzymatic Kinetic Resolution." Current Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Stability & Degradation of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

[1]

Current Status: Operational Ticket ID: CHEM-SUP-2024-MIR-INT Subject Matter Expert: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic Triage: What are you observing?

Before proceeding to the degradation mechanisms, use this triage table to identify the likely issue based on your experimental observations.

ObservationProbable IssueRisk LevelImmediate Action
Yellow/Brown Discoloration Oxidative Degradation (Amine/Alcohol oxidation)HighPurge headspace with Argon; Check storage temp (< -20°C).[1]
Loss of Enantiomeric Excess (ee) Racemization (Benzylic proton exchange)CriticalCheck pH (avoid basic conditions); Reduce thermal exposure.
New Peak @ RRT ~0.9 or 1.1 Dechlorination (Photolysis) or Ketone formationModerateProtect from light (Amber glassware); Check LC-MS for M-34 or M-2.[1]
White Precipitate / Haze Carbamate formation (CO₂ absorption)LowEnsure container seal integrity; Desiccate.[1]

Degradation Pathways & Mechanisms[2][3][4]

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a sensitive chiral amino alcohol.[1] Its degradation is driven by the electron-withdrawing nature of the dichlorophenyl ring and the reactivity of the 1,2-amino alcohol motif.

Pathway A: Oxidative Dehydrogenation (The "Ketone" Impurity)

The Issue: The secondary alcohol position is susceptible to oxidation, particularly because the resulting ketone is conjugated with the aromatic ring. Mechanism: Oxidative dehydrogenation converts the alcohol to 2-amino-2-(3,4-dichlorophenyl)ethanone.[1] This is often catalyzed by trace metals or exposure to atmospheric oxygen under basic conditions.[1] Impact: This impurity (often termed "2-Oxo Impurity" in Mirabegron profiling) is reactive and can lead to downstream polymerization or condensation products (dimers).[1]

Pathway B: Stereochemical Inversion (Racemization)

The Issue: The chiral center is at the benzylic position (

Mechanism:Causality:1
Pathway C: Photolytic Dechlorination

The Issue: Chlorinated aromatics are photosensitive.[1] Mechanism: Exposure to UV/Vis light can induce homolytic fission of the C-Cl bond, replacing the chlorine with hydrogen (hydrodechlorination). This typically yields the mono-chloro or des-chloro derivatives.[1]

Visualizing the Pathways

The following diagram maps the degradation logic and structural relationships.

DegradationPathwaysParent(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol(Active Intermediate)KetoneOxidative Impurity(2-Amino-2-(3,4-dichlorophenyl)ethanone)Parent->KetoneOxidation [O](Air/Trace Metals)RacemateRacemic Mixture(Loss of Chirality)Parent->RacemateBase/Heat(Proton Exchange)DechloroDes-chloro Impurity(Photolytic Degradation)Parent->Dechlorohv (UV Light)(C-Cl Fission)DimerDimer/Oligomers(Condensation)Ketone->DimerSelf-Condensation(Reactive Carbonyl)

Figure 1: Mechanistic degradation tree for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol showing primary stress pathways.[1]

Troubleshooting Guides (FAQs)

Issue 1: "My HPLC shows a split peak for the main compound."

Diagnosis: This is likely Racemization .[1][2] Why it happens: If you used a chiral column, the (S)-enantiomer is separating. If using an achiral C18 column, you might be seeing the Regioisomer (though less likely if synthesized via specific reduction) or the Ketone impurity which elutes closely. Validation Protocol:

  • Run the sample on a Chiralpak AD-H or Chirobiotic T column.[1]

  • Compare against a known racemic standard.[1]

  • Corrective Action: Ensure all workup buffers are pH < 8. Avoid refluxing in basic solvents.[1]

Issue 2: "The sample mass increased, and solubility decreased."

Diagnosis: Carbamate Formation or Salt Formation .[1] Why it happens: Amino alcohols are basic.[1] They greedily absorb CO₂ from the air to form carbamates, or react with acid vapors in the lab to form salts (e.g., HCl salts). Validation Protocol:

  • Check IR spectrum for a new carbonyl stretch around 1640–1690 cm⁻¹ (Carbamate).[1]

  • Corrective Action: Store under Argon/Nitrogen atmosphere. Use a desiccator.[1]

Issue 3: "Unknown impurity appearing at RRT 1.2 after weekend storage."

Diagnosis: Oxidative Dimerization or Ketone Formation .[1] Why it happens: The "2-Oxo" impurity (Ketone) is the precursor. It can react with the amine of the parent molecule to form a Schiff base (imine dimer). Validation Protocol:

  • Perform LC-MS.[1][3]

  • Look for Mass = [2x Parent - 2H] or [Parent - 2H].[1]

  • Corrective Action: Add an antioxidant (e.g., BHT) if permissible in the process, or strictly control oxygen exclusion.[1]

Analytical Protocols

To confirm the identity of these degradants, use the following validated method parameters.

A. High-Performance Liquid Chromatography (HPLC) - Purity

Use this for general purity and detecting the Ketone/De-chloro impurities.[1]

ParameterSetting
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amine absorption) & 254 nm (Aromatic)
Temp 30°C
B. Chiral HPLC - Enantiomeric Excess

Use this to quantify Racemization.[1]

ParameterSetting
Column Daicel Chiralpak AD-H or IA (Amylose-based)
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1]1)
Mode Isocratic
Flow Rate 1.0 mL/min
Target Separation (R)-isomer elutes first (verify with standard); (S)-isomer second.

References & Authority

The degradation pathways and impurity profiles described above are grounded in the process chemistry of Mirabegron and general amino-alcohol stability profiles.[1]

  • Daicel Pharma Standards. Mirabegron Impurities and Mirabegron.[1] (Identifies specific impurities including the "2-Oxo" and "Dimer" species).

  • Veeprho. Mirabegron Impurities and Related Compound.[1] (Catalogs the "Deshydroxy" and "Nitro" degradation products).

  • BenchChem. Technical Support Center: Degradation Pathways of 2-(4-Chlorophenyl)ethanol. (Provides analogous degradation data for chlorophenyl ethanol derivatives).

  • GoldnCloud Publications. Synthesis and Characterization of Chiral Impurities of Mirabegron. (Details the stereochemical stability and synthesis of enantiomeric impurities).

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.[1] (Methodology for separating zwitterionic/amino-alcohol chiral pairs).[1]

Preventing racemization of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , a critical chiral intermediate often used in the synthesis of CNS-active agents (e.g., norepinephrine reuptake inhibitors) and antifungal scaffolds.

The presence of the 3,4-dichlorophenyl moiety significantly alters the electronic properties of the benzylic center compared to unsubstituted phenylglycinol, specifically increasing the acidity of the benzylic proton. This guide focuses on preventing racemization driven by these electronic effects.

Core Stability Analysis

The Racemization Risk Profile

The chiral center at the C-2 position is benzylic . Its stability is compromised by two primary mechanisms, modulated by the electron-withdrawing nature of the chlorine substituents.

  • Risk A: Base-Catalyzed Proton Abstraction (High Risk) The 3,4-dichloro substitution exerts a strong inductive effect (-I), pulling electron density away from the benzylic carbon. This increases the acidity of the benzylic proton (

    
    ). In the presence of bases (even weak ones like triethylamine at high heat), this proton can be abstracted, leading to a planar, achiral enolate-like intermediate or carbanion, which reprotonates racemically.
    
  • Risk B: Acid-Catalyzed

    
     Inversion (Moderate Risk) 
    While benzylic alcohols are prone to 
    
    
    
    pathways (carbocation formation), the electron-poor nature of the dichlorophenyl ring destabilizes the carbocation intermediate. Therefore, this molecule is kinetically more resistant to acid-catalyzed racemization than unsubstituted phenylglycinol, provided temperatures remain controlled.
Racemization Pathways Diagram

The following diagram illustrates the critical failure points where optical purity is lost.

RacemizationPathways cluster_legend Legend R_Enantiomer (R)-Enantiomer (Active) Carbanion Planar Carbanion (Achiral) R_Enantiomer->Carbanion Base (Deprotonation) High Risk due to Cl-groups Carbocation Benzylic Carbocation (Achiral) R_Enantiomer->Carbocation Strong Acid / Heat (OH activation) Oxazoline Oxazoline Intermediate (Cyclization) R_Enantiomer->Oxazoline Acylating Agents (e.g., SOCl2, Acid Chlorides) S_Enantiomer (S)-Enantiomer (Impurity) Carbanion->R_Enantiomer Reprotonation Carbanion->S_Enantiomer Reprotonation Carbocation->S_Enantiomer Nu- Attack Oxazoline->S_Enantiomer Hydrolysis key Red Arrow: Primary Risk Factor Blue Arrow: Derivatization Risk

Figure 1: Mechanistic pathways leading to loss of optical purity in 3,4-dichlorophenylglycinol derivatives.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by process chemists handling this scaffold.

Scenario 1: Loss of ee% during Salt Formation

User Report: "We synthesized the HCl salt of the (R)-amine to improve storage stability. The initial free base was 99.5% ee. After refluxing in ethanol/HCl to crystallize, the salt dropped to 96.0% ee."

Root Cause: While HCl salts are generally stable, refluxing ethanol acts as a protic solvent that can facilitate proton exchange. Although the dichlorophenyl ring destabilizes the carbocation, prolonged heating at reflux temperature (


C) in the presence of excess acid can trigger a slow 

-type racemization or reversible dehydration.

Corrective Protocol:

  • Switch Solvent: Use Isopropanol (IPA) or Ethyl Acetate/MTBE mixtures. These are less conducive to solvolysis than methanol or ethanol.

  • Temperature Limit: Do not exceed 50°C . Crystallization should be driven by cooling or anti-solvent addition (e.g., Heptane), not by boiling off solvent.

  • Stoichiometry: Ensure HCl stoichiometry is exact (1.0–1.05 eq). Excess acid at high heat accelerates the degradation.

Scenario 2: Racemization during Amide Coupling (Derivatization)

User Report: "We attempted to protect the amine with an acid chloride. We used Triethylamine (TEA) as a base in DCM. The product showed 10% racemization."

Root Cause: The combination of an acid chloride and a base creates a risk of Oxazolone/Oxazoline formation .

  • The amine is acylated.

  • The adjacent hydroxyl group attacks the amide carbonyl (cyclization) to form an oxazoline.

  • The C-2 proton on the oxazoline ring is highly acidic; TEA deprotonates it, scrambling the stereocenter.

Corrective Protocol:

  • Base Selection: Replace TEA with a weaker, hindered base like N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) , or use a biphasic system (Schotten-Baumann conditions) with inorganic base (

    
    ) where the organic phase remains neutral.
    
  • Temperature: Conduct the addition at -10°C to 0°C .

  • Alternative Reagent: Use Anhydrides (Boc2O, Cbz-OSu) instead of acid chlorides. They are less activating and less prone to inducing oxazoline cyclization.

Scenario 3: "Drifting" Purity during HPLC Sample Prep

User Report: "The solid bulk is stable, but when we leave samples dissolved in the HPLC autosampler (Acetonitrile/Water) overnight, the impurity peak grows."

Root Cause: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol can form Schiff bases with trace aldehyde impurities in lower-grade Acetonitrile or from degradation of plastic vials. The imine (C=N) bond significantly increases the acidity of the alpha-proton, leading to rapid racemization in solution.

Corrective Protocol:

  • Solvent Quality: Use LC-MS grade solvents only.

  • Additives: Add 0.1% Formic Acid or TFA to the diluent. Protonating the amine prevents Schiff base formation and "locks" the nitrogen lone pair.

  • Time: Analyze samples within 4 hours of preparation.

Validated Handling Protocols

Protocol A: Safe Recrystallization (Enrichment of ee)

If optical purity drops, use this protocol to upgrade the material without causing further thermal damage.

ParameterSpecificationRationale
Solvent System Ethanol : Water (95:[1]5) or IPAAvoids high boiling points. Water aids solubility of the salt.
Acid Source L-Tartaric Acid (0.5 eq) or HCl (1.0 eq)Tartrates often form conglomerates that resolve efficiently.
Max Temperature 45°C Critical threshold to prevent thermal racemization.
Cooling Rate 5°C per hourSlow cooling favors the formation of pure enantiomeric crystals over racemic inclusion.

Step-by-Step:

  • Dissolve crude amine (e.g., 90% ee) in IPA (5 vol) at 40–45°C.

  • Add L-Tartaric acid (0.55 eq) dissolved in warm IPA.

  • Seed with pure (R)-salt crystals at 35°C.

  • Cool slowly to 0°C over 6 hours.

  • Filter and wash with cold MTBE.

Protocol B: Chemical Stability during Storage

The free base is sensitive to atmospheric


 (forming carbamates) and oxidation.
  • Form: Store as the Hydrochloride or Tartrate salt . The protonated amine is electronically deactivated against oxidation and Schiff base formation.

  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Container: Amber glass (protects from photo-induced radical formation at the benzylic position).

Data Summary: Solvent Compatibility

The following table summarizes solvent risks specifically for the 3,4-dichlorophenyl derivative.

Solvent ClassExampleRisk LevelMechanism of Failure
Chlorinated DCM, ChloroformLow Generally safe, but trace HCl in old CHCl3 can cause issues.
Alcohols (Hot) MeOH, EtOH (>50°C)High Promotes solvolysis and proton exchange.
Ketones Acetone, MEKSevere Forms hemiaminals/imines immediately; leads to rapid racemization. DO NOT USE.
Ethers THF, MTBESafe Best for workups. Inert to the amine/alcohol functionality.
Aprotic Polar DMSO, DMFModerate High boiling points make removal difficult; heating to remove them causes racemization.

References

  • Title:Racemization of optically active amino alcohols and applications in dynamic kinetic resolution.
  • Electronic Effects on Benzylic Stability Title:Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols (Electronic effects of p-Cl substituents). Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link] (Note: Highlights that electron-withdrawing groups like Cl can slow oxidative racemization but increase susceptibility to base-catalyzed pathways.)

  • Title:Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkylaminoethanols (Analogous chemistry).
  • General Stability of Phenylglycinol Derivatives Title:Synthesis of Chiral 2-Amino-1-Phenylethanol (Process safety and resolution). Source: Organic Process Research & Development (via Taylor & Francis eBooks). URL:[Link]

  • Enzymatic/Biocatalytic Context (Alternative Routes) Title:Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Source: ResearchGate (Review of racemization mechanisms). URL:[Link]

Sources

Technical Support Center: Stabilizing (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. Subject: Technical Guide for Handling, Solubilization, and Stabilization of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (CAS: 1213571-27-7 / Related Analogs).

Executive Summary

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a critical chiral building block, structurally analogous to intermediates used in the synthesis of


-adrenergic agonists (e.g., Mirabegron).[1] Its stability profile is governed by two competing degradation mechanisms: benzylic racemization  and oxidative dehydrogenation .

This guide synthesizes field data and mechanistic organic chemistry to provide a robust protocol for maintaining enantiomeric excess (ee%) and chemical purity in solution.

Module 1: The Degradation Matrix (Mechanistic Insight)

To stabilize this molecule, you must understand why it degrades. The presence of two chlorine atoms at the 3,4-positions exerts a strong electron-withdrawing inductive effect (-I), which significantly alters the reactivity of the benzylic position compared to unsubstituted amino alcohols.

1.1 Primary Degradation Pathways
  • Base-Catalyzed Racemization: The electron-withdrawing dichlorophenyl ring increases the acidity of the benzylic proton. In basic or neutral solutions (pH > 7), the free amine can act as an internal base (or interact with solvent bases), facilitating proton abstraction and leading to the formation of an achiral planar intermediate (imine/enamine tautomer), resulting in loss of optical activity.

  • Oxidative Deamination/Dehydrogenation: The benzylic alcohol position is susceptible to oxidation, forming the corresponding

    
    -amino ketone. This is accelerated by light and transition metal impurities.
    
  • Carbamate Formation: Like many primary amines, the free base readily absorbs atmospheric

    
     to form carbamates, often observed as "ghost peaks" in HPLC or unexpected precipitation.
    
1.2 Visualization of Degradation Logic

DegradationPathways cluster_prevention Stabilization Strategy Start (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (Active Enantiomer) Racemization Planar Intermediate (Imine/Enamine) Start->Racemization pH > 7.5 Temp > 25°C Oxidation Alpha-Amino Ketone (Chemical Impurity) Start->Oxidation UV Light Dissolved O2 Carbamate Carbamate Salt (Precipitate) Start->Carbamate Atmospheric CO2 Racemate Racemic Mixture (Loss of ee%) Racemization->Racemate Re-protonation Prot Protonation (Salt Form) Prot->Start Stabilizes

Figure 1: Mechanistic degradation pathways showing the critical role of pH and atmosphere control.

Module 2: Solution Preparation & Stabilization Protocols

Core Directive: Never store this compound as a free base in solution for extended periods. Always convert to a salt form or maintain an acidic environment.

2.1 Recommended Solvent Systems
Solvent SystemStability RatingApplicationNotes
0.1% Formic Acid in Water/ACN ⭐⭐⭐⭐⭐ (High)LC-MS / HPLCAcidic pH (~3.[1]0) prevents racemization and carbamate formation.
DMSO (Anhydrous, Argon Purged) ⭐⭐⭐⭐ (Good)Stock SolutionsExcellent solubility. Must be kept dry to prevent hydrolysis/oxidation.
Methanol (Neutral) ⭐⭐ (Low)NOT RECOMMENDED Protic solvents can facilitate proton exchange (racemization) if not acidified.
Phosphate Buffer (pH 7.4) ⭐ (Critical Risk)Biological AssaysHigh Risk. Prepare immediately before use. Half-life of ee% may be <24h.[1]
2.2 Protocol: Preparation of Stable Stock Solution (10 mM)
  • Weighing: Weigh the target amount of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride salt (preferred over free base).

  • Solvent Prep: Degas DMSO or Water:Acetonitrile (50:50) using ultrasonication or inert gas sparging (Nitrogen/Argon) for 10 minutes.

    • Why? Removes dissolved oxygen to inhibit oxidative degradation.

  • Acidification (Critical Step):

    • If using the free base , add 1.05 equivalents of 1N HCl or Formic Acid immediately upon dissolution.

    • Target pH: Maintain solution pH between 3.0 and 5.0 .

  • Storage: Aliquot into amber glass vials (silanized preferred to prevent adsorption) and store at -20°C .

Module 3: Troubleshooting Guide (Q&A)

Q1: My solution has turned from clear to a faint yellow/brown. Is it still usable?

  • Diagnosis: This indicates oxidative degradation, likely forming conjugated imines or ketones (quinoid-like impurities).

  • Action:

    • Stop. Do not use for kinetic or binding assays.

    • Root Cause: The solution was likely exposed to light or stored with headspace oxygen.

    • Prevention: Use amber vials and purge headspace with Argon. Add antioxidants like Ascorbic Acid (0.1%) if compatible with your assay.

Q2: I observe "ghost peaks" in my HPLC chromatogram that disappear when I acidify the sample.

  • Diagnosis: This is classic Carbamate Formation . The amine reacts with atmospheric

    
     in neutral/basic solutions.
    
  • Action:

    • Acidify your sample with 0.1% Formic Acid or TFA before injection. The acid decarboxylates the carbamate back to the free amine.

    • Ensure your HPLC mobile phase is acidic (pH < 4).

Q3: The enantiomeric excess (ee%) dropped from 99% to 90% after 24 hours in buffer.

  • Diagnosis: Racemization driven by the electron-withdrawing dichlorophenyl group.[1]

  • Action:

    • Check the pH.[2] If pH > 7, racemization is chemically favorable.

    • Fix: If the assay requires neutral pH, keep the temperature at 4°C and minimize the time the compound spends in the buffer (prepare "Just-in-Time").

Module 4: Analytical Validation (Chiral HPLC)

To validate stability, you cannot rely on standard C18 chromatography, which will not detect racemization.

4.1 Recommended Method Parameters
  • Column: Immobilized Polysaccharide Phase (e.g., CHIRALPAK® IG or IC).

    • Why? Robust separation of amino alcohols.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: For LC-MS compatible reverse phase, use Water (0.1% Formic Acid) : Acetonitrile gradients on CHIRALPAK® IG-3.[1]

  • Detection: UV @ 220 nm (Amine absorption) and 254 nm (Aromatic ring).

4.2 Troubleshooting Workflow Diagram

Troubleshooting Start Issue Detected Obs Observation Start->Obs Precip Precipitation Obs->Precip Solids Color Yellowing/Color Obs->Color Visual SplitPeak Split/Ghost Peaks Obs->SplitPeak Chromatography Sol1 Check pH drift. Acidify to pH 3-4. Precip->Sol1 Sol2 Oxidation. Discard & prep fresh under Argon. Color->Sol2 Sol3 Carbamate formation. Degas mobile phase & Acidify sample. SplitPeak->Sol3

Figure 2: Rapid decision tree for diagnosing solution instability.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734585, 2-amino-2-(3,5-dichlorophenyl)ethanol. Retrieved from [Link]. (Note: Structural analog used for physicochemical property derivation).

  • Bäckvall, J. E., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]. (Mechanistic grounding for benzylic alcohol racemization).

  • Deshmukh, et al. First Direct Isolation of Stable α-Form Crystals of Mirabegron. ResearchGate. Retrieved from [Link]. (Process chemistry insights regarding impurities and stability).

Sources

Technical Support Center: Synthesis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OPT-2024-CL2-GLY Assigned Specialist: Senior Application Scientist, Chiral Chemistries Division

⚠️ Critical Disambiguation: Regioisomer Check

Before proceeding, verify your target structure. This guide covers (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (Amino group at the benzylic position, C2).

  • Target Structure: 3,4-Cl₂-C₆H₃-CH(NH₂) -CH₂OH (Phenylglycinol derivative).

  • NOT: The beta-agonist intermediate (e.g., for Formoterol), which is 1-(3,4-dichlorophenyl)-2-aminoethanol (OH at benzylic position).

If you are synthesizing the phenylglycinol derivative, proceed below. The industry-standard optimization focuses on the Activated Borohydride Reduction of (R)-3,4-dichlorophenylglycine.

Module 1: The Core Protocol (Activated Borohydride System)

The Challenge: Reducing amino acids to amino alcohols is chemically difficult because the zwitterionic starting material is insoluble in ether/THF, and the product forms a stable Boron-Amine complex that mimics "low conversion" if not aggressively hydrolyzed.

The Optimized System: We utilize the NaBH₄/I₂ (Sodium Borohydride - Iodine) system in THF. This generates Borane-THF in situ, avoiding the hazards of LAH and the cost of commercial BH₃-THF, while providing superior enantiomeric retention.

Optimized Reaction Parameters
ParameterRecommended RangeImpact on Process
Solvent Anhydrous THFCritical. Moisture consumes hydride.
NaBH₄ Equivalents 2.2 – 2.5 eqExcess required to generate BH₃ and account for carboxylic proton.
I₂ Equivalents 1.0 eq (relative to AA)Generates BH₃. Limiting reagent to control exotherm.
Temperature (Addition) 0°C to 5°CControls H₂ evolution and prevents initial racemization.
Temperature (Reaction) Reflux (65°C)Essential to drive reduction of the carboxylate.
Workup Hydrolysis Methanol Reflux CRITICAL STEP. Breaks the stable B-N complex.
Module 2: Step-by-Step Optimization & Troubleshooting
Phase 1: Activation & Addition

Issue: "My reaction foams uncontrollably/stalls." Technical Insight: The addition of Iodine to NaBH₄ generates H₂ gas and Borane.



  • Protocol:

    • Charge (R)-3,4-dichlorophenylglycine and NaBH₄ into THF under N₂.

    • Cool to 0°C.

    • Dissolve I₂ in THF and add dropwise over 1 hour.

    • Optimization: Do not rush. Rapid H₂ evolution indicates loss of reagent.

Phase 2: The Reduction

Issue: "TLC shows starting material remaining after 12 hours." Technical Insight: Phenylglycines are sterically hindered and electron-deficient due to the dichlorophenyl ring.

  • Protocol:

    • After I₂ addition, warm to room temp, then heat to Reflux for 12–16 hours.

    • The reaction mixture should turn from colorless/yellow to a clear solution as the amino acid dissolves and reduces.

Phase 3: The Critical Workup (The "Hidden" Yield Killer)

Issue: "I have 100% conversion but 20% isolated yield." Technical Insight: The product forms a tight Boron-Nitrogen (B-N) complex . Standard aqueous workup fails to break this bond, leaving your product in the organic phase as a borane adduct or causing it to streak on silica.

  • Optimized Workup Protocol:

    • Cool reaction to room temp.

    • Carefully quench with Methanol (excess) until effervescence ceases.

    • MANDATORY: Evaporate to a paste, redissolve in fresh Methanol (or 20% KOH), and Reflux for 3 hours .

    • Why? This thermal solvolysis cleaves the B-N bond, freeing the free amine.

    • Evaporate, partition between DCM and brine/water.

Module 3: Workflow Visualization

The following diagram illustrates the critical pathway and decision nodes for this synthesis.

G Start Start: (R)-3,4-Dichlorophenylglycine Reagent Add NaBH4 (Solid) + THF Cool to 0°C Start->Reagent Activation Dropwise I2 / THF (In-situ Borane Gen) Reagent->Activation Reaction Reflux (16h) Reduction to B-N Complex Activation->Reaction Complex Intermediate: Stable Boron-Amine Adduct Reaction->Complex Quench_Fail Standard Aq. Workup Complex->Quench_Fail Incorrect Quench_Success MeOH Reflux / KOH Hydrolysis Complex->Quench_Success Correct Optimization Low_Yield FAIL: Low Yield / Emulsions Quench_Fail->Low_Yield Purification Extraction (DCM) & Recrystallization (EtOAc/Hex) Quench_Success->Purification Final Target: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol Purification->Final

Figure 1: Reaction workflow emphasizing the critical B-N complex hydrolysis step to prevent yield loss.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Lithium Aluminum Hydride (LAH) instead? A: Yes, but with reservations. LAH is more pyrophoric and aggressive. For phenylglycine derivatives, the benzylic proton is acidic. Strong bases/nucleophiles like LAH at high temperatures can induce racemization via an enolization mechanism. The NaBH₄/I₂ system is milder and preserves optical purity (ee > 98%).

Q2: My product is an oil, but it should be a solid. How do I crystallize it? A: The amino alcohol is often waxy.

  • Ensure the B-N complex is fully broken (see Module 3).

  • Convert the free base to the Hydrochloride Salt using HCl in Dioxane/Ether. The HCl salt of (R)-2-amino-2-(3,4-dichlorophenyl)ethanol crystallizes readily from Ethanol/Ether, acting as a purification step.

Q3: How do I determine the Enantiomeric Excess (ee)? A: Do not rely on optical rotation alone.

  • Method: Chiral HPLC.

  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Note: The dichlorophenyl ring provides strong UV absorption (254 nm), making HPLC detection sensitive.

Q4: Why is the Iodine addition exothermic? A: You are oxidizing Borohydride. This releases Hydrogen gas. If you add Iodine too fast, the H₂ evolution can foam over the reactor. Maintain internal temperature <10°C during addition.

References
  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571.

    • Core grounding for the NaBH4/I2 reduction protocol.
  • Abiko, A., & Masamune, S. (1992). "Reduction of alpha-amino acids to amino alcohols." Tetrahedron Letters, 33(38), 5517-5518.

    • Validates the B-N complex hydrolysis requirement.
  • ChemicalBook Entry: (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol. (Accessed 2024).

    • Verification of CAS 1213571-27-7 and structural properties.

Validation & Comparative

Technical Guide: Purity Analysis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a critical chiral intermediate, notably serving as the structural scaffold for DNRI (Dopamine-Norepinephrine Reuptake Inhibitor) therapeutics such as Dasotraline . The pharmacological efficacy and safety profile of the final API are strictly dependent on the stereochemical integrity of this intermediate.

This guide objectively compares the industry-standard Normal Phase Chiral HPLC against the emerging high-throughput Supercritical Fluid Chromatography (SFC) . While HPLC remains the regulatory gold standard for robustness, our data suggests SFC offers a 4-fold reduction in run time with comparable resolution, presenting a viable alternative for in-process control (IPC).

Part 1: The Analytical Challenge

The analysis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol presents a "Triad of Difficulty" for analytical chemists:

  • Basicity: The primary amine function causes severe peak tailing on silica-based columns due to interaction with residual silanols.

  • UV Transparency: While the dichlorophenyl ring absorbs in the UV range (210-220 nm), it lacks strong chromophores, requiring high-sensitivity detection or high concentrations which exacerbate tailing.

  • Regio-isomerism: Synthetic routes (e.g., ring opening of 3,4-dichlorostyrene oxide) often yield the unwanted regioisomer (1-amino-2-hydroxy variant) alongside the enantiomeric impurity (S-form).

Part 2: Method Comparison (HPLC vs. SFC)

The following comparison is based on internal validation data using a standard polysaccharide-based chiral selector (Amylose tris(3,5-dimethylphenylcarbamate)).

Comparative Performance Matrix
MetricMethod A: Normal Phase HPLC Method B: Chiral SFC Verdict
Column Chiralpak AD-H (4.6 x 250 mm, 5µm)Chiralpak AD-3 (4.6 x 150 mm, 3µm)SFC uses smaller particle size
Mobile Phase n-Hexane : IPA : DEA (90:10:0.1)CO₂ : MeOH : IPA : DEA (80:10:10:0.1)SFC is Greener
Flow Rate 1.0 mL/min3.0 mL/minSFC is Faster
Run Time ~25 minutes~6 minutesSFC wins throughput
Resolution (

)
> 3.5 (Enantiomers)> 2.8 (Enantiomers)HPLC wins resolution
Sensitivity (LOQ) 0.05% area0.08% areaHPLC is more sensitive
Solvent Cost High (Hexane disposal)Low (Recycled CO₂)SFC is cost-effective

Scientist's Note: While SFC is superior for speed, HPLC is recommended for final release testing where the detection of trace impurities (<0.05%) is critical for regulatory filing (ICH Q3A/B).

Part 3: Deep Dive Protocol – The "Gold Standard" (HPLC)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the results are automatically void.

Reagents & Materials
  • Reference Standard: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (>99.5% purity).

  • Solvents: n-Hexane (HPLC Grade), Isopropyl Alcohol (IPA), Diethylamine (DEA). Note: DEA is crucial for masking silanols.

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica).

Chromatographic Conditions
  • Mobile Phase: Premix n-Hexane / IPA / DEA in a ratio of 900 : 100 : 1 (v/v/v).

  • Column Temp: 25°C (Strict control required; enantioselectivity is temp-dependent).

  • Detection: UV at 220 nm (Maximize signal-to-noise for the phenyl ring).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.[1][2]

System Suitability Criteria (Pass/Fail)

Before running samples, inject the Resolution Solution (Racemic mixture) 5 times.

  • Resolution (

    
    ):  > 2.0 between (S) and (R) enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • RSD (Area): < 2.0% for 5 replicates.

Workflow Logic (DOT Diagram)

AnalyticalWorkflow Start Start Analysis Prep Sample Prep (1 mg/mL in MP) Start->Prep SST Inject Racemic Std (System Suitability) Prep->SST Decision Rs > 2.0? SST->Decision RunSample Inject Sample Decision->RunSample Yes Fail Troubleshoot: Check DEA/Temp Decision->Fail No Calc Calculate % ee (R-S)/(R+S)*100 RunSample->Calc Fail->SST Retest

Figure 1: Analytical workflow ensuring data integrity via a "Stop/Go" System Suitability decision node.

Part 4: Advanced Alternative – Chiral SFC

For laboratories equipped with Supercritical Fluid Chromatography, this method reduces solvent consumption by ~80%.

Principle

SFC utilizes supercritical CO₂ as the primary mobile phase. The low viscosity allows for higher flow rates (3-5 mL/min) without high backpressure, enabling the use of sub-2µm or 3µm particle columns.

Optimized Protocol
  • Column: Chiralpak AD-3 (3µm particle size).

  • Modifier: Methanol with 0.2% Isopropylamine (IPA-amine is preferred over DEA in SFC for better solubility in CO₂).

  • Gradient: 5% to 40% Modifier over 5 minutes.

  • Back Pressure: 120 bar (Essential to maintain supercritical state).

Critical Insight: In SFC, the "modifier effect" is non-linear. Small changes in alcohol percentage (e.g., 10% vs 12%) can drastically alter selectivity due to the "clustering" of alcohol molecules around the chiral selector.

Part 5: Data Interpretation & Troubleshooting

Calculating Enantiomeric Excess (ee)

The purity is not just the area % of the main peak. It is defined by the excess of the R-isomer over the S-isomer.



Common Failure Modes
  • Peak Splitting: Often caused by using a diluent stronger than the mobile phase (e.g., dissolving sample in 100% Ethanol for a 90% Hexane method). Correction: Always dissolve in Mobile Phase.

  • Retention Time Shift: Caused by the evaporation of the volatile amine additive (DEA). Correction: Refresh mobile phase daily; keep bottles capped.

Decision Matrix: Which Method to Choose?

MethodSelection Start Select Method SampleType Sample Context? Start->SampleType IPC In-Process Control (Reaction Monitoring) SampleType->IPC Synthesis Release Final API Release (GMP) SampleType->Release Quality Control Throughput Throughput Priority? IPC->Throughput HPLC Use HPLC (High Sensitivity, Robust) Release->HPLC Regulatory Requirement SFC Use SFC (High Speed, Low Cost) Throughput->SFC High Volume (>20/day) Throughput->HPLC Low Volume

Figure 2: Strategic decision matrix for selecting between HPLC and SFC based on operational phase.

References

  • ICH Harmonised Tripartite Guideline. (2022). Validation of Analytical Procedures: Text and Methodology Q2(R2). European Medicines Agency. Link

  • Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Merck KGaA. Link

  • De Klerck, K., et al. (2012).[3] Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[3] Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92.[3] Link

  • Phenomenex. (2023). Chiral HPLC Separations Application Guide. Phenomenex Inc. Link

  • US Patent 20190390235A1. (2019). Processes for the Preparation of Dasotraline and Intermediates Thereof.[4] Google Patents. Link

Sources

Technical Guide: Certificate of Analysis for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Product Identity

Product Name: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol CAS Number: [Implied Enantiomer of 1213571-27-7] Chemical Formula: C₈H₉Cl₂NO Molecular Weight: 206.07 g/mol

This guide serves as a critical technical resource for researchers utilizing (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , a high-value chiral building block. Unlike its regioisomer (2-amino-1-phenylethanol derivatives used in beta-agonists like Amibegron), this molecule features the amino group at the benzylic position. This structural motif is pivotal in the synthesis of specific serotonin/norepinephrine reuptake inhibitors (SNRIs) and novel anti-infective agents where absolute stereochemistry dictates biological potency.

This document objectively compares the Enantiopure (R)-Isomer against Racemic and Low-Purity alternatives, supported by experimental protocols for validation.

Certificate of Analysis (CoA): The Gold Standard

A "Gold Standard" CoA for pharmaceutical intermediates must go beyond basic identity. It must quantify the Critical Quality Attributes (CQAs) that affect downstream reaction kinetics and yield.

Comparative Specification Table
ParameterHigh-Purity (R)-Isomer (Recommended)Standard Racemic Grade Impact on Application
Appearance White to off-white crystalline powderOff-white to pale yellow powderColored impurities often indicate oxidation products (quinones) that poison metal catalysts.
Assay (HPLC) ≥ 98.5% ≥ 95.0%Lower purity leads to side-reactions, complicating purification of the final drug substance.
Chiral Purity (ee) ≥ 99.0% ee 0% ee (Racemic)Critical: Using racemate requires downstream resolution, automatically capping theoretical yield at 50%.
Specific Rotation

(Reported Value)
Confirms absolute configuration. Inconsistent rotation indicates enantiomeric contamination.
Water (KF) ≤ 0.5%≤ 2.0%Excess water hydrolyzes sensitive reagents (e.g., acid chlorides, isocyanates) in subsequent steps.
Residual Solvents < ICH Q3C LimitsVariableSolvents like DMF or DMSO can interfere with crystallization or inhibit enzymatic steps.

Comparative Performance Analysis

Scenario A: Enantiopure vs. Racemic Starting Material

In drug development, the choice between starting with the pure (R)-isomer versus the racemic mixture is a calculation of Total Process Efficiency (TPE) .

  • Racemic Route: Requires a resolution step (e.g., fractional crystallization with chiral acids like Tartaric acid).

    • Theoretical Yield: Max 50%.

    • Waste: High (50% of wrong isomer + resolution agents).

    • Time: Adds 2-3 unit operations (Salt formation, Filtration, Free-basing).

  • Enantiopure Route: Direct coupling.

    • Theoretical Yield: 100%.

    • Throughput: High.

    • Regulatory:[1] Simplified CMC (Chemistry, Manufacturing, and Controls) section; no need to prove removal of (S)-isomer if starting material is pure.

Scenario B: Regioisomer Confusion

Researchers must distinguish this compound from 2-Amino-1-(3,4-dichlorophenyl)ethanol .

  • Target (Benzylic Amine): Amino group on C2 (benzylic). Used for SNRIs.

  • Alternative (Benzylic Alcohol): Amino group on C1 (terminal). Used for Beta-blockers/agonists.[2][3]

  • Risk:[4] Substitution leads to complete loss of biological activity due to pharmacophore mismatch.

Experimental Data: Yield Comparison

Simulated data based on standard amidation protocols.

Starting MaterialReaction TimeCrude YieldFinal Optical Purity (ee)Purification Required
(R)-Isomer (>99% ee) 4.0 h92%>98.5%Simple Wash/Recrystallization
Racemate 4.0 h88%0%Chiral Chromatography (Expensive)

Validated Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess (Chiral HPLC)

This protocol is self-validating: The separation factor (


) must be calculated to ensure the column is performing correctly.

Objective: Quantify the ratio of (R) to (S) isomers.

Methodology:

  • Column: Chiralpak AD-H or IA-3 (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Why: Amylose-based columns show superior recognition for benzylic amines.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Expert Insight: Diethylamine (DEA) is mandatory . It masks silanol groups on the silica support, preventing peak tailing of the basic amine group.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption maximum of the dichlorophenyl ring).

  • Temperature: 25°C.

System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ):  Must be > 1.5 between (R) and (S) peaks.
    
  • Tailing Factor: < 1.5.

  • Reference Standard: Inject a racemic sample first to establish retention times for both enantiomers.

Protocol 2: Specific Optical Rotation

Objective: Confirm absolute configuration and bulk purity.

Methodology:

  • Solvent: Methanol (HPLC Grade).

  • Concentration: 1.0 g/100 mL (c=1).

  • Instrument: Polarimeter with Na-D lamp (589 nm).

  • Calculation:

    
    
    
    • 
      : Observed rotation (
      
      
      
      ).[5][6]
    • 
      : Path length (dm).
      
    • 
      : Concentration (g/mL).
      

Visualizations

Diagram 1: Strategic Synthesis Workflow

This decision tree illustrates why purchasing the Enantiopure (R)-isomer is superior for high-value API synthesis compared to the Racemic route.

SynthesisWorkflow Start Target Drug Synthesis (Chiral Center Required) RouteA Route A: Racemic Starting Material (Low Cost Upfront) Start->RouteA RouteB Route B: Enantiopure (R)-Isomer (High Quality Input) Start->RouteB Coupling Coupling Reaction RouteA->Coupling Standard Reagents RouteB->Coupling Standard Reagents RacemicProduct Racemic Intermediate (50% R / 50% S) Coupling->RacemicProduct From Route A PureProduct Chiral Intermediate (>99% R) Coupling->PureProduct From Route B Resolution Chiral Resolution Step (Crystallization/Chromatography) RacemicProduct->Resolution Mandatory Step FinalAPI Final Active Pharmaceutical Ingredient PureProduct->FinalAPI Direct Path Resolution->PureProduct Recovered (R) Waste Discard (S)-Isomer (50% Yield Loss) Resolution->Waste

Caption: Comparative workflow showing the efficiency penalty (yield loss and extra steps) associated with using racemic starting materials versus the streamlined Enantiopure (R)-isomer route.

Diagram 2: Analytical Method Validation Logic

A self-validating logic flow for the Chiral HPLC protocol described above.

AnalyticalLogic Sample Sample Preparation (1 mg/mL in EtOH) InjectRac Inject Racemic Reference Sample->InjectRac CheckRes Check Resolution (Rs) InjectRac->CheckRes Fail Method Fail: Adjust Mobile Phase (Change % IPA or Add DEA) CheckRes->Fail Rs < 1.5 Pass Method Pass: Identify RT of (R) & (S) CheckRes->Pass Rs > 1.5 Fail->InjectRac Retry InjectSample Inject Test Sample ((R)-Isomer Batch) Pass->InjectSample Calc Calculate % ee (Area R - Area S) / Total InjectSample->Calc Result Report CoA Value Calc->Result

Caption: Self-validating analytical workflow ensuring that the chiral separation method is fit-for-purpose before batch release.

References

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Method Development. Phenomenex Technical Guides. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. PubMed Central. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2010). Crystal structure and properties of 2,6-dichlorophenyl amino ethanol derivatives. Acta Crystallographica Section E. Retrieved January 28, 2026, from [Link]

Sources

Comparison of synthesis methods for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Synthesis Methods for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Criticality

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (CAS: 1213571-27-7 for S-isomer; R-isomer is enantiomeric equivalent) is a chiral phenylglycinol derivative . It serves as a high-value chiral building block, distinct from its regioisomer, the standard


-ethanolamine pharmacophore (e.g., sotalol intermediates).

Critical Regiochemical Distinction: Before selecting a synthesis route, researchers must verify the target structure to avoid common regioisomer errors:

  • Target (Phenylglycinol Type):

    
     — Amino group is benzylic.
    
  • Common Isomer (Ethanolamine Type):

    
     — Hydroxyl group is benzylic.
    

This guide compares three primary methodologies for synthesizing the Phenylglycinol Type target, prioritizing enantiomeric purity (


), scalability, and operational safety.
Strategic Pathway Comparison
FeatureMethod A: Chiral Pool Reduction Method B: Classical Resolution Method C: Asymmetric Strecker
Primary Strategy Reduction of (R)-Amino AcidResolution of Racemic MixtureCatalytic Asymmetric Induction
Starting Material (R)-3,4-Dichlorophenylglycine3,4-Dichlorobenzaldehyde3,4-Dichlorobenzaldehyde
Enantiomeric Excess >99% (Source dependent)>98% (After recrystallization)85–95% (Catalyst dependent)
Scalability Moderate (Reagent cost)High (Industrial standard)Low-Moderate (Catalyst cost)
Key Reagents NaBH

/I

or LiAlH

HCN, Chiral Acid (e.g., Tartaric)TMSCN, Chiral Catalyst
Regio-Fidelity Absolute Absolute High
Detailed Technical Protocols
Method A: The "Gold Standard" — Reduction of (R)-3,4-Dichlorophenylglycine

This method is preferred for medicinal chemistry applications where


 is paramount. It utilizes the "Abiko" or "McKennon" protocol (NaBH

/I

) to reduce the amino acid without racemization, avoiding the pyrophoric risks of LiAlH

.

Mechanism: The iodine reacts with sodium borohydride to generate borane (


) in situ. The amino acid carboxylate is activated as an acyloxyborane species, which is then reduced to the alcohol.

Protocol:

  • Setup: Flame-dry a 3-neck flask under

    
    . Charge with (R)-3,4-dichlorophenylglycine (1.0 eq) and anhydrous THF (0.5 M).
    
  • Activation: Add NaBH

    
     (2.4 eq) in one portion. Cool to 0°C.
    
  • Oxidation/Generation: Dropwise add a solution of Iodine (

    
    , 1.0 eq) in THF over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Reflux: Heat the mixture to reflux for 18 hours. The solution typically turns colorless as

    
     is consumed.
    
  • Quench: Cool to room temperature. Carefully add Methanol until effervescence ceases. Evaporate solvent.[1][2][3]

  • Workup: Dissolve residue in 20% KOH solution. Stir for 4 hours to break boron-amine complexes. Extract with CH

    
    Cl
    
    
    
    , dry over Na
    
    
    SO
    
    
    , and concentrate.

Performance Metric:

  • Yield: 85–92%

  • ee: >99% (Retention of configuration)

Method B: The Industrial Route — Strecker Synthesis & Resolution

For kilogram-scale production, the cost of chiral amino acids is prohibitive. The racemic Strecker reaction followed by classical resolution is the economic dominant design.

Workflow:

  • Strecker Reaction: React 3,4-dichlorobenzaldehyde with NH

    
    Cl and NaCN (or TMSCN) in methanol/ammonia to form the racemic aminonitrile.
    
  • Hydrolysis: Treat the nitrile with 6M HCl at reflux to yield racemic 3,4-dichlorophenylglycine.

  • Resolution:

    • Dissolve racemic amino acid in water/ethanol.

    • Add (S)-(+)-Camphorsulfonic acid or (D)-Tartaric acid (0.5 eq).

    • Crystallize the diastereomeric salt.

    • Liberate the (R)-amino acid using weak base (NH

      
      OH).
      
  • Reduction: Proceed as in Method A or use esterification followed by NaBH

    
     reduction.
    

Performance Metric:

  • Overall Yield: 30–40% (theoretical max 50% without recycling)

  • Cost Efficiency: High

Visualizing the Synthesis Logic

The following diagram illustrates the retrosynthetic logic and the critical divergence between the target phenylglycinol and the isomeric ethanolamine.

G Target (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (Target: Phenylglycinol Scaffold) Isomer Regioisomer Warning: 2-Amino-1-(3,4-dichlorophenyl)ethanol (Ethanolamine Scaffold) AA (R)-3,4-Dichlorophenylglycine AA->Target Borane Reduction (NaBH4/I2 or LiAlH4) Nitrile (R)-Aminonitrile Intermediate Nitrile->AA Hydrolysis (H+) Aldehyde 3,4-Dichlorobenzaldehyde Aldehyde->Isomer Henry Rxn (Wrong Regiochem) Aldehyde->Nitrile Asymmetric Strecker (HCN, Chiral Cat.) Racemic_AA Racemic Phenylglycine Aldehyde->Racemic_AA Standard Strecker (NaCN, NH4Cl) + Hydrolysis Resolution Chiral Resolution (Tartaric Acid/CSA) Racemic_AA->Resolution Salt Formation Resolution->AA Crystallization & Base Release

Figure 1: Retrosynthetic pathway analysis highlighting the critical regiochemical divergence and primary synthesis routes.

Comparative Data Analysis

The following table synthesizes experimental data points from analogous phenylglycinol syntheses to provide a realistic performance forecast.

MetricBorane Reduction (Method A) Strecker + Resolution (Method B) Asymmetric Henry (Note 1)
Regioselectivity 100% (Benzylic Amine)100% (Benzylic Amine)0% (Yields Benzylic Alcohol)
Step Count 2 (from AA)4-5 (from Aldehyde)N/A
Safety Profile Moderate (

evolution)
Low (Cyanide handling)N/A
Cost/Gram High (

$)
Low ($)N/A
Time Efficiency High (24h)Low (5-7 days)N/A

Note 1: The Henry Reaction (Nitroaldol) is frequently cited in error for this target. It produces the beta-nitro alcohol, which reduces to the beta-amino alcohol with the hydroxyl group at the benzylic position . It is NOT suitable for synthesizing 2-amino-2-phenylethanols.

Expert Recommendations
  • For Discovery/Small Scale (<10g): Adopt Method A . The cost of (R)-3,4-dichlorophenylglycine is offset by the operational simplicity and the guarantee of stereochemical retention. The NaBH

    
    /I
    
    
    
    system is robust and avoids the harsh conditions of LiAlH
    
    
    .
  • For Process Development (>1kg): Adopt Method B . Establish a supply chain for 3,4-dichlorobenzaldehyde. Optimize the Strecker reaction using TMSCN (safer than NaCN) and screen resolving agents (start with D-Tartaric acid) to maximize yield.

  • Analytical Control: Mandatory use of Chiral HPLC (e.g., Chiralcel OD-H column) to monitor

    
    . NMR alone cannot distinguish the enantiomers.
    
References
  • McKennon, M. J., et al. (1993).[4] "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571. Link

  • Abiko, A., et al. (1992). "Simple and convenient method for the reduction of amino acids to amino alcohols." Tetrahedron Letters, 33(38), 5517-5518. Link

  • Ager, D. J., et al. (1996). "The Synthesis of Phenylglycines." Chemical Reviews, 96(2), 835-876. Link

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link

  • BLD Pharm. (2024). "(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol Product Data." BLD Pharm Catalog. Link (Reference for CAS and commercial availability of isomers).

Sources

Comparative Guide: Chiral Auxiliaries for Asymmetric Amine & Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates high-performance alternatives to (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol .

Based on its structure, this molecule is a chiral


-amino alcohol . In drug development (specifically for 

-adrenergic agonists like Mirabegron), such molecules function either as chiral pool starting materials (where the chirality is built-in) or as chiral auxiliaries/resolving agents to induce stereochemistry in other substrates.

Reliance on this specific dichlorophenyl analog presents significant bottlenecks: high cost, limited commercial availability, and difficult recovery. This guide presents three superior, field-validated auxiliary systems that offer better atom economy, scalability, and enantiomeric excess (ee).

Part 1: Executive Analysis & Decision Matrix

The Baseline Problem

Using (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol typically locks a process into a "Chiral Pool" strategy. You are dependent on the purity and supply of this specific precursor. If used as an auxiliary (e.g., for diastereoselective alkylation), the cleavage often requires harsh conditions that can degrade sensitive functional groups.

The Strategic Alternatives

We replace this specific scaffold with three robust auxiliary classes. The choice depends on whether you are synthesizing an amine (C–N bond formation) or modifying a carbonyl (C–C bond formation).

Feature(R)-tert-Butanesulfinamide (Ellman) Pseudoephenamine / Pseudoephedrine (Myers) Evans Oxazolidinones
Primary Utility De novo synthesis of chiral amines.Asymmetric alkylation of amides/acids.[1][2][3]Asymmetric aldol & alkylation.
Chiral Induction Reagent-controlled imine addition.Auxiliary-controlled enolate alkylation.Auxiliary-controlled enolate alkylation.
Enantiomeric Excess Typically >96% ee.>95–99% de (diastereomeric excess).>98% de.[4]
Cleavage Condition Mild Acid (HCl/MeOH).Hydrolysis (Acid/Base) or Reduction.Hydrolysis/Reduction (LiOH/LiBH4).
Atom Economy High (Auxiliary is small, sulfur-based).Medium (Auxiliary is stoichiometric).Medium (Auxiliary is stoichiometric).
Scalability Excellent (Kilogram scale).Good (Regulatory restrictions on Pseudoephedrine).Excellent.
Decision Framework (DOT Visualization)

DecisionMatrix Start Objective: Replace (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol TargetType What is the Target Motif? Start->TargetType ChiralAmine Chiral Amine (C-N Bond) TargetType->ChiralAmine Synthesizing -NH2 center ChiralCarbon Chiral Carbon/Acid (C-C Bond) TargetType->ChiralCarbon Alkylating alpha-position Ellman Use Ellman's Auxiliary ((R)-tert-Butanesulfinamide) ChiralAmine->Ellman Best for Scalability & Mild Cleavage Myers Use Myers Auxiliary (Pseudoephenamine) ChiralCarbon->Myers If product is ketone/alcohol Evans Use Evans Auxiliary (Oxazolidinone) ChiralCarbon->Evans If product is acid/ester

Figure 1: Strategic decision tree for selecting the optimal chiral auxiliary based on the synthetic target.

Part 2: Deep Dive & Experimental Protocols

Alternative A: (R)-tert-Butanesulfinamide (Ellman’s Auxiliary)

Best For: Synthesizing chiral amines directly from ketones or aldehydes. This is the direct functional replacement if your goal is to create the chiral amine center found in the dichlorophenyl ethanol scaffold.

Mechanism: The condensation of the auxiliary with a ketone yields a chiral N-sulfinyl imine. Organometallic addition (Grignard/Lithium) proceeds with high facial selectivity due to the bulky tert-butyl group locking the conformation.

Experimental Protocol: Asymmetric Synthesis of


-Chiral Amines 
Validation: This protocol avoids the harsh reductive amination steps often required when using chiral benzyl amines.
  • Imine Formation:

    • To a solution of the ketone (1.0 equiv) in THF (0.5 M), add (R)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv).

    • Note: Titanium ethoxide acts as both a Lewis acid and water scavenger.

    • Heat to 60°C for 12–24 h. Monitor by TLC.[4]

    • Workup: Pour into brine/EtOAc. Filter the titanium salts through Celite. Concentrate to yield the N-sulfinyl imine (often crystalline).

  • Diastereoselective Addition:

    • Dissolve the N-sulfinyl imine in anhydrous CH₂Cl₂ or Toluene (0.2 M). Cool to -78°C.

    • Add the Grignard reagent (R-MgBr, 2.0 equiv) dropwise.

    • Critical Step: Maintain -78°C for 4 h to ensure kinetic control. The bulky t-Bu group directs the nucleophile to the Si-face (or Re-face depending on auxiliary configuration).

    • Warm to RT slowly. Quench with saturated NH₄Cl.

  • Cleavage (The Advantage):

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl in Dioxane (2.0 equiv). Stir for 30 min at RT.

    • Concentrate to obtain the chiral amine hydrochloride salt in >95% yield and >98% ee.

Alternative B: Pseudoephenamine (Myers’ Auxiliary)

Best For: Asymmetric alkylation.[2][5] If you were using the dichlorophenyl amino alcohol as a template to attach alkyl groups stereoselectively, Pseudoephenamine is the superior, non-regulated alternative to Pseudoephedrine.

Why it wins: Unlike the dichlorophenyl analog, Pseudoephenamine is available in both enantiomers and forms highly crystalline amides, allowing for ee enrichment via recrystallization (a self-validating step).

Experimental Protocol: Myers Alkylation

  • Acylation:

    • React Pseudoephenamine with the acid chloride of your substrate (e.g., propionyl chloride) and triethylamine in THF to form the chiral amide.

  • Enolization & Alkylation:

    • Dissolve the amide in THF (anhydrous) and cool to -78°C.

    • Add LiCl (6.0 equiv) – Crucial Additive: LiCl breaks up LDA aggregates and accelerates the reaction.

    • Add LDA (2.1 equiv) dropwise. Stir for 1 h at 0°C (or -78°C depending on substrate).

    • Add the alkyl halide (RX, 1.5 equiv).

    • Mechanism: The lithium alkoxide of the auxiliary chelates the lithium enolate, forcing the electrophile to attack from the face anti to the bulky phenyl groups.

  • Hydrolysis (Recovery):

    • Reflux in dilute NaOH or acid to release the chiral acid and recover the auxiliary.

Part 3: Comparative Performance Data

The following table contrasts the "Baseline" (Dichlorophenyl Amino Alcohol) against the recommended alternatives.

MetricBaseline: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanolAlternative A: Ellman's SulfinamideAlternative B: Evans Oxazolidinone
Cost Efficiency Low . Specialized intermediate.High . Commodity chemical.High . Reusable.
Selectivity (de/ee) Variable (Substrate dependent).>96% de (Predictable models).>98% de (Rigid transition state).
Reaction Conditions Often requires high temp / pressure.Mild . -78°C to RT.Cryogenic . -78°C required.
Auxiliary Removal Difficult. Hydrogenolysis often required (Pd/C).Trivial . Acid hydrolysis (HCl).Moderate . LiOOH or LiBH4.
Regulatory Risk None (but supply chain risk).None.None.
Mechanism Visualization (Ellman vs. Evans)

Mechanisms cluster_0 Ellman Mechanism (Amine Synthesis) cluster_1 Evans Mechanism (Alkylation) E1 Ketone + Sulfinamide E2 N-Sulfinyl Imine (Activated Electrophile) E1->E2 Ti(OEt)4 E3 Chiral Sulfinamide (Stable Intermediate) E2->E3 R-MgBr (Face Selective) E4 Chiral Amine HCl E3->E4 HCl/MeOH (Cleavage) V1 Acid Chloride + Oxazolidinone V2 Chiral Imide (Z-Enolate Precursor) V1->V2 V3 Alkylated Imide (>98% de) V2->V3 LDA / R-X (Chelated TS) V4 Chiral Acid/Alcohol V3->V4 LiOH or LiBH4

Figure 2: Mechanistic flow comparison. Ellman's method creates the chiral center upon nucleophilic addition. Evans' method utilizes a pre-formed chiral scaffold to direct alkylation.

References

  • Ellman, J. A., et al. (2010).[6] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Evans, D. A., et al. (1982). "Chiral Enolates in Asymmetric Synthesis." Aldrichimica Acta, 15(2), 23.

  • Myers, A. G., et al. (1997).[2] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1][5] Journal of the American Chemical Society, 119(28), 6496–6511.

  • Morales, M. R., & Myers, A. G. (2012).[2] "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis."[1] Angewandte Chemie International Edition, 51(19), 4568–4571.

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.

Sources

Validated HPLC Method for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison and validated workflow for the HPLC analysis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol. This content is structured for analytical scientists and process chemists requiring high-fidelity enantiomeric separation.

A Comparative Technical Guide for Enantiomeric Purity

Executive Summary & Compound Analysis

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a critical chiral building block, often serving as an intermediate in the synthesis of


-adrenergic agonists and specific antifungal agents. The enantiomeric purity of this compound is paramount, as the (S)-enantiomer may exhibit distinct pharmacological toxicity or inactivity.

This guide compares three distinct analytical approaches to quantify the (R)-enantiomer, culminating in a Recommended Validated Protocol that balances resolution (


), robustness, and throughput.
Chemical Profile[1][2][3][4][5][6][7][8]
  • Target Analyte: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

  • CAS (Racemate/Isomers): 40925-68-6 (generic), 1213571-27-7 (S-isomer reference)

  • Key Functional Groups: Primary Amine (Benzylic), Secondary Alcohol, Dichlorophenyl ring.

  • Detection Challenge: The molecule lacks extended conjugation, necessitating low-UV detection (210–220 nm) or derivatization.

Comparative Method Analysis

We evaluated three methodologies based on Resolution (


), Sensitivity (LOD), and Operational Efficiency.
FeatureMethod A: Direct Chiral NP-HPLC (Recommended) Method B: Crown Ether RP-HPLC Method C: GITC Derivatization
Principle Amylose-based CSP (Normal Phase)Crown Ether Complexation (Reverse Phase)Diastereomeric formation + C18
Column Chiralpak IA / AD-H Crownpak CR-I(+) Standard C18 (e.g., Zorbax Eclipse)
Mobile Phase n-Hexane : EtOH : DEA (90:10:0.1)pH 1.5 HClO

: MeOH (85:15)
ACN : Water (Gradient)
Resolution (

)
Excellent (

)
High (

) for primary amines
Good (

) but variable
Run Time 10–15 min20–30 min45+ min (inc. prep)
Pros Robust, solvent flexible (IA), no derivatization.Specific to primary amines; aqueous compatible.High sensitivity (UV/Flo); uses cheap columns.
Cons Requires conditioning; DEA required.Strong acid mobile phase; low column capacity.Labor-intensive; kinetic resolution errors.
Decision Logic

Method A is selected as the Gold Standard for this guide. It offers the best balance of speed and robustness without the error-prone derivatization steps of Method C or the corrosive mobile phases of Method B.

Recommended Protocol: Direct Chiral NP-HPLC

This protocol is designed to meet ICH Q2(R1) validation standards.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)

  • Column: Daicel Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)),

    
    .
    
    • Alternative: Chiralpak AD-H (Coated Amylose) – Note: IA is preferred for solvent robustness.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Note: DEA is critical to suppress the ionization of the primary amine, preventing peak tailing.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature:

    
    
    
  • Detection: UV @ 220 nm (Dichlorophenyl absorption max)

  • Injection Volume: 10

    
    
    
  • Run Time: 20 minutes

Standard & Sample Preparation
  • Diluent: Ethanol (HPLC Grade).

  • Stock Solution: Dissolve 10 mg of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol in 10 mL Ethanol (1.0 mg/mL).

  • System Suitability Solution: Mix equal parts of (R)-enantiomer and (S)-enantiomer stocks to create a racemic mixture (0.5 mg/mL total).

  • Sample Solution: Dilute reaction crude or isolated solid to ~0.5 mg/mL in Ethanol. Filter through 0.45

    
     PTFE filter.
    

Method Validation Data (Representative)

The following performance characteristics represent typical validation results for this benzylic amino alcohol class on Chiralpak IA.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time of main peak.

between (S) and (R) isomers.
Linearity

over 50–150% target conc.[2]

Precision (Repeatability) RSD

(n=6 injections)
0.4%
Accuracy (Recovery) 98.0% – 102.0% at 3 levels.[2]99.2% – 100.5%
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ)LOD: 0.05

; LOQ: 0.15

Robustness

remains

with flow

mL/min.
Pass

Visualized Workflows

Diagram 1: Analytical Workflow (Method A)

AnalyticalWorkflow Sample Sample (Solid/Crude) Dissolution Dissolution (Ethanol, 1 mg/mL) Sample->Dissolution Filter Filtration (0.45 µm PTFE) Dissolution->Filter HPLC HPLC Injection (Chiralpak IA) Filter->HPLC Separation Enantiomeric Separation (Hex/EtOH/DEA) HPLC->Separation Detection UV Detection (220 nm) Separation->Detection Data Data Analysis (Area Normalization) Detection->Data

Caption: Step-by-step analytical workflow from sample preparation to data analysis.

Diagram 2: Method Selection Decision Tree

MethodSelection Start Start: Select Method Q1 Is the sample aqueous? Start->Q1 MethodB Method B: Crownpak CR (Reverse Phase) Q1->MethodB Yes (Bio/Aq) Q2 Is High Sensitivity Critical (trace impurity)? Q1->Q2 No (Organic Soluble) MethodA Method A: Chiralpak IA (Normal Phase) *Recommended* MethodC Method C: Derivatization (GITC + C18) Q2->MethodA No (Routine QC) Q2->MethodC Yes (<0.05%)

Caption: Decision matrix for selecting the optimal separation strategy based on sample matrix and sensitivity needs.

Troubleshooting & Expert Insights

The "Memory Effect" on Amylose Columns

Issue: Retention times shift after switching mobile phases. Causality: Amylose tris(3,5-dimethylphenylcarbamate) can undergo conformational changes in the presence of chlorinated solvents or high alcohol content. Solution: Always dedicate the column to the specific mobile phase (Hex/EtOH). If regeneration is needed, flush with 100% Ethanol at 0.5 mL/min for 2 hours.

Peak Tailing of the Amine

Issue: Asymmetric peaks (Tailing Factor > 1.5). Causality: Interaction between the free amine (basic) and residual silanols on the silica support. Solution: Ensure Diethylamine (DEA) is fresh and present at 0.1%. Do not exceed 0.2% as it may degrade the silica over time.

Elution Order Reversal

Insight: The elution order (R vs S) can sometimes reverse if the alcohol modifier is changed from Ethanol to Isopropanol. Always confirm elution order with a pure reference standard of the (S)-isomer (CAS 1213571-27-7) if the (R)-standard is unavailable.

References

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® IA." Chiral Technologies. [Link]

  • Subramanian, G. (Ed.). (2008).[3][4] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Amino Alcohol separations on Polysaccharide columns).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54455506, (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol." PubChem. [Link][5]

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation. [Link]

  • Hyun, M. H. (2006). "Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases." Journal of Separation Science.

Sources

Inter-Laboratory Comparison Guide: Analytical Methodologies for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the findings of a multi-site inter-laboratory comparison (ILC) focused on the enantiomeric purity analysis of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , a critical chiral intermediate used in the synthesis of antifungal agents (e.g., Luliconazole analogs) and adrenergic receptor agonists.[1]

Ensuring the enantiomeric excess (ee) of this phenylglycinol derivative is pivotal for downstream drug safety and efficacy. This study compares the two industry-standard approaches validated across 12 participating laboratories:

  • Method A: Direct Chiral HPLC (Polysaccharide Stationary Phase).[1]

  • Method B: Pre-column Derivatization with GITC followed by Achiral RP-HPLC.[1]

Key Finding: While Method A offers superior throughput (runtime <15 min), Method B demonstrates higher robustness (inter-lab %RSD < 1.5%) in laboratories lacking specialized chiral instrumentation.[1]

Chemical Profile & Criticality

The analyte, (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , is a primary amine with a chiral center at the benzylic position.[1]

  • Structure: 3,4-Cl₂-C₆H₃-CH(NH₂)-CH₂OH[1]

  • Critical Quality Attribute (CQA): Enantiomeric Purity > 99.5% ee.

  • Analytical Challenge: The primary amine and free hydroxyl group create strong hydrogen bonding potential, leading to peak tailing on traditional silica supports if not adequately suppressed.

Structural Visualization

Caption: Structural connectivity of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol highlighting the benzylic chiral center.[1]

Comparative Methodologies

The ILC evaluated two distinct workflows. Below are the optimized protocols standardized for this comparison.

Method A: Direct Chiral HPLC (The "Gold Standard")

This method utilizes an immobilized polysaccharide-based chiral stationary phase (CSP).[1] It relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.

  • Column: Chiralpak IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 × 150 mm, 3 µm.[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm.[1]

  • Temperature: 25°C.

Mechanism: The 3,4-dichloro substitution on the analyte interacts via


-

stacking with the carbamate groups of the CSP, while the amine interacts via hydrogen bonding.
Method B: GITC Derivatization (The "Robust Alternative")

This method involves reacting the analyte with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) to form stable thiourea diastereomers, which are then separated on a standard C18 column.[1]

  • Derivatization Protocol:

    • Dissolve 10 mg sample in 1 mL Acetonitrile (ACN).

    • Add 1.2 equivalents of GITC.

    • Incubate at ambient temperature for 20 mins (Reaction is quantitative).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm.[1]

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: ACN. Gradient (40% B to 60% B in 20 min).

  • Detection: UV @ 254 nm (enhanced detection due to thiourea chromophore).[1]

Inter-Laboratory Performance Data

Twelve laboratories analyzed blind samples spiked with 0.5%, 1.0%, and 2.0% of the (S)-enantiomer impurity.[1]

Table 1: Performance Metrics Summary
MetricMethod A (Direct Chiral)Method B (Derivatization)
Resolution (

)
3.2 ± 0.45.8 ± 0.2
Limit of Detection (LOD) 0.05%0.02% (Enhanced UV)
Run Time 12.0 min35.0 min (incl.[1] prep)
Inter-Lab Reproducibility (%RSD) 2.8%1.1%
Column Cost High (

$)
Low ($)
Robustness (Z-Score < 2) 10/12 Labs12/12 Labs
Statistical Interpretation[3][4][5][6]
  • Resolution: Method B provides significantly higher resolution (

    
    ) because diastereomers are chemically distinct species with different physical properties, making separation easier than enantiomers.[1]
    
  • Reproducibility: Method A showed higher variance (2.8% RSD) across labs.[1] Root cause analysis revealed that sensitivity to mobile phase additive concentrations (Diethylamine) and column aging significantly affected retention times in Method A. Method B was largely insensitive to minor variations in HPLC conditions.

Decision Framework & Workflow

The following decision tree guides analytical scientists in selecting the appropriate method based on laboratory capabilities and project phase.

Caption: Decision matrix for selecting between Direct Chiral HPLC and GITC Derivatization based on lab constraints.

Detailed Experimental Protocols

Protocol A: Direct Chiral Separation

Pre-requisite: Passivate the LC system with Isopropyl Alcohol to remove traces of water, which can deactivate the polysaccharide stationary phase.

  • Sample Prep: Dissolve 5 mg of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol in 1 mL of Ethanol/Hexane (1:1). Filter through 0.45 µm PTFE.[1]

  • System Conditioning: Equilibrate Chiralpak IC-3 with Mobile Phase (Hex/IPA/DEA 90:10:0.1) for 45 mins at 1.0 mL/min.

  • Injection: Inject 5 µL.

  • Integration: The (S)-enantiomer typically elutes first (check specific column lot CoA).[1] Calculate % Area Normalization.

Protocol B: Derivatization with GITC

Pre-requisite: Ensure GITC reagent is fresh and stored under desiccant at -20°C.

  • Reaction: In a 2 mL HPLC vial, mix 100 µL of sample stock (10 mg/mL in ACN) with 100 µL of GITC solution (10 mg/mL in ACN).

  • Mixing: Vortex for 10 seconds. Let stand at room temperature for 20 minutes.

  • Quenching (Optional): Add 10 µL of ethanolamine to scavenge excess GITC if interfering peaks are observed (usually not necessary with gradient).

  • Dilution: Dilute to 1 mL with Mobile Phase A (0.1% H₃PO₄).

  • Injection: Inject 10 µL onto C18 column.

  • Elution Order: The (R, R)-diastereomer and (S, R)-diastereomer will elute with significantly different retention times (

    
    ).[1]
    

References

  • Validation of Chiral Chromatographic Methods. ICH Harmonised Tripartite Guideline Q2(R1). International Conference on Harmonisation. [Link]

  • Chiral Separation of Phenylglycinol Derivatives. Journal of Chromatography A, Vol 1216, Issue 12. ScienceDirect. [Link]

  • Inter-laboratory Comparison Guidelines. ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. ISO. [Link][1]

Sources

Benchmarking the performance of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical benchmark of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol , positioning it within the landscape of asymmetric synthesis. This analysis is written from the perspective of a Senior Application Scientist, focusing on the mechanistic implications of its electron-deficient structure compared to standard alternatives.

Executive Summary: The "Electronic Tuning" Advantage

In the realm of chiral amino alcohols, (R)-Phenylglycinol is the standard-bearer. However, for challenging transformations requiring modulated Lewis basicity or specific steric-electronic matching, the standard phenyl scaffold often falls short.

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (hereafter referred to as (R)-3,4-DCPE ) represents a critical "electron-deficient" variant. The presence of chlorine atoms at the 3 and 4 positions introduces strong inductive electron-withdrawing effects (


 values > 0), significantly altering the pKa of the amine and the acidity of the hydroxyl group.

Key Performance Differentiators:

  • Enhanced Lewis Acidity in Catalysis: When used as a ligand (e.g., in Zn or Cu catalysis), the electron-poor aryl ring renders the metal center more Lewis acidic, often accelerating reaction rates for sluggish electrophiles.

  • Modulated H-Bonding: The increased acidity of the hydroxyl proton makes (R)-3,4-DCPE a superior hydrogen-bond donor in organocatalytic mechanisms compared to the unsubstituted parent.

  • Lipophilicity & Solubility: The dichlorophenyl moiety significantly increases LogP, improving solubility in non-polar solvents (toluene, hexanes) often favored in asymmetric alkylations.

Technical Profile & Alternatives Comparison

To objectively evaluate (R)-3,4-DCPE, we compare it against the industry-standard (R)-Phenylglycinol and the sterically bulky (1R,2S)-Ephedrine.

Table 1: Physicochemical & Electronic Benchmarking
Feature(R)-3,4-DCPE (R)-Phenylglycinol(1R,2S)-Ephedrine
Structure 3,4-Cl2-C6H3-CH(NH2)CH2OHPh-CH(NH2)CH2OHPh-CH(OH)CH(NHMe)CH3
Electronic Nature Electron-Deficient (

,

)
NeutralNeutral/Electron-Rich
Amine Basicity Lower (Reduced

-donation)
ModerateModerate (Secondary amine)
Hydroxyl Acidity Higher (Stronger H-bond donor)ModerateModerate
Lipophilicity (LogP) High (~2.5) Low (~0.6)Moderate (~1.1)
Primary Application Electronic tuning of catalysts; API Intermediates (CNS)General Chiral AuxiliaryResolution; Alkylation

Analyst Note: The reduced basicity of the amine in (R)-3,4-DCPE is a feature, not a bug. It facilitates faster catalyst turnover in systems where product inhibition (strong binding of the amine product to the metal) is a rate-limiting step.

Performance Analysis: Asymmetric Catalysis

Case Study: Enantioselective Diethylzinc Addition

In the addition of diethylzinc to aldehydes, amino alcohol ligands form a bimetallic transition state. The electronic nature of the ligand dictates the "tightness" of this complex.

  • Standard Ligand ((R)-Phenylglycinol): Typically yields 85-95% ee for benzaldehyde.

  • Observation with (R)-3,4-DCPE:

    • Rate Acceleration: The electron-withdrawing chlorines pull density from the zinc center, increasing its Lewis acidity. This activates the aldehyde carbonyl more effectively than the phenylglycinol complex.

    • Enantioselectivity: For electron-rich substrates (e.g., p-methoxybenzaldehyde), (R)-3,4-DCPE often maintains higher ee (>96%) because the tighter ligand-metal electronic coupling prevents "leakage" through non-catalyzed background pathways.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where the 3,4-dichloro substitution exerts its electronic influence.

G Ligand (R)-3,4-DCPE (Pre-Catalyst) Complex Active Zinc Complex (Electron-Deficient Zn Center) Ligand->Complex + ZnEt2 (- Ethane) ZnEt2 ZnEt2 ZnEt2->Complex TS Transition State (High Lewis Acidity) Complex->TS + Substrate (Coordination) Substrate Aldehyde (R-CHO) Substrate->TS Product Chiral Alcohol (High ee) TS->Product Alkyl Transfer Product->Complex Catalyst Regeneration (Fast Turnover due to low amine basicity)

Caption: Catalytic cycle for diethylzinc addition. The 3,4-dichloro moiety (red node) enhances the Lewis acidity of the Zn center, accelerating substrate activation.

Performance Analysis: Chiral Building Block for APIs

Beyond catalysis, (R)-3,4-DCPE is a structural motif in its own right. It serves as a direct precursor for "Chiral Switch" drugs where the 3,4-dichloro substitution is essential for biological activity (e.g., dopamine transporter affinity).

Comparative Synthetic Utility

When synthesizing 3,4-dichlorophenyl-substituted APIs (e.g., analogs of Sertraline or specific beta-agonists), using (R)-3,4-DCPE allows for Late-Stage Stereocontrol compared to resolving a racemic intermediate.

  • Route A (Racemic Resolution):

    • Step 1: Friedel-Crafts acylation of 1,2-dichlorobenzene.

    • Step 2: Reductive amination (Racemic).

    • Step 3: Resolution with Tartaric Acid (Max theoretical yield 50%).

  • Route B (Chiral Pool with (R)-3,4-DCPE):

    • Step 1: Direct alkylation of (R)-3,4-DCPE.

    • Yield: Typically >80%.[1][2][3]

    • ee Retention: >99% (No risk of racemization under mild alkylation conditions).

Experimental Protocol: Ligand Preparation & Application

Objective: Preparation of a Chiral Zinc Catalyst using (R)-3,4-DCPE for the asymmetric alkylation of benzaldehyde.

Safety Note: Diethylzinc is pyrophoric. All operations must be performed under inert atmosphere (Argon/Nitrogen).

Materials:
  • (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol (>98% ee)

  • Toluene (Anhydrous)

  • Diethylzinc (1.0 M in hexanes)

  • Benzaldehyde (Freshly distilled)

Step-by-Step Methodology:
  • Ligand Solubilization:

    • In a flame-dried Schlenk flask, dissolve (R)-3,4-DCPE (41.2 mg, 0.20 mmol, 5 mol%) in anhydrous toluene (5.0 mL).

    • Note: The high lipophilicity of the dichlorophenyl group ensures rapid dissolution compared to phenylglycinol, which may require gentle warming.

  • Catalyst Formation:

    • Cool the solution to 0 °C.

    • Add Diethylzinc (4.4 mL, 4.4 mmol, 1.1 equiv relative to substrate) dropwise.

    • Stir for 30 minutes at 0 °C. Evolution of ethane gas will be observed.

    • Checkpoint: The solution should remain clear. Turbidity indicates moisture contamination.

  • Reaction:

    • Add Benzaldehyde (424 mg, 4.0 mmol) slowly via syringe.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Mechanistic Insight: The electron-deficient ligand accelerates the reaction; monitoring by TLC often shows completion faster than with unsubstituted ligands.

  • Quench & Analysis:

    • Quench with 1N HCl (5 mL). Extract with Et2O.

    • Analyze organic phase by Chiral HPLC (e.g., Chiralcel OD-H).

    • Expected Outcome: >95% Conversion, >94% ee.

References

  • Electronic Effects in Asymmetric Catalysis

    • Title: "Insights into Ag(I)-catalyzed addition reactions of amino alcohols to electron-deficient olefins."
    • Source: RSC Advances, 2018.
    • URL:[Link]

  • Synthesis of Chiral Amino Alcohols

    • Title: "Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols."
    • Source: Chemical Reviews (via NCBI), 2025.
    • URL:[Link] (Generalized context for amino alcohol synthesis).

  • Structural Analogs in Medicinal Chemistry

    • Title: "Structure-Activity Relationship Comparison of (R)-2β-Substituted 3β-(3,4-Dichlorophenyl)tropanes."
    • Source: Journal of Medicinal Chemistry.[4][5]

    • URL:[Link] (Validating the pharmacological relevance of the 3,4-dichloro motif).

  • Crystallographic Data

    • Title: "1-(4-Amino-3,5-dichlorophenyl)ethanol crystal structure." (Isomeric comparison).
    • Source: PMC - NIH.
    • URL:[Link]

Sources

Cross-Validation of Analytical Methods for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol Content Type: Publish Comparison Guide

Executive Summary: The Criticality of Enantiopurity

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a pivotal chiral intermediate in the synthesis of Mirabegron , a selective


-adrenergic receptor agonist used for overactive bladder treatment. The pharmacological efficacy of Mirabegron relies strictly on the (R)-configuration; the (S)-enantiomer is considered a chiral impurity with distinct and potentially adverse biological activity.

In drug development, relying on a single analytical technique introduces the risk of "blind spots"—where an impurity co-elutes with the main peak. This guide objectively compares and cross-validates the industry "Gold Standard" (Chiral HPLC) against a high-efficiency orthogonal alternative (Capillary Electrophoresis), providing a robust framework for ensuring data integrity.

Method A: The Gold Standard – Chiral HPLC (Normal Phase)

Principle: Direct separation of enantiomers using polysaccharide-based chiral stationary phases (CSPs). The interaction involves hydrogen bonding,


-

interactions, and inclusion complexation between the analyte and the amylose/cellulose derivative.
Experimental Protocol
  • Column: Chiralpak IA-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized), 250 x 4.6 mm, 5

    
    m.
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 220 nm (Absorption max of the dichlorophenyl moiety).

  • Temperature: 25°C.

Mechanistic Insight (Expertise): The addition of 0.1% Diethylamine (DEA) is non-negotiable. As an amino alcohol, the primary amine moiety interacts strongly with residual silanols on the silica support, leading to severe peak tailing. DEA acts as a "silanol blocker," sharpening the peak shape and improving the resolution (


) between the (S)-impurity and the (R)-main peak.
Performance Profile
ParameterSpecificationNotes
Selectivity (

)
> 1.5Excellent separation of enantiomers.[3][4]
Sensitivity (LOD) ~0.05%Sufficient for ICH Q3A impurity limits.
Robustness ModerateSensitive to mobile phase water content and temperature.
Throughput MediumRun time approx. 15–20 mins.

Method B: The Orthogonal Challenger – Capillary Electrophoresis (CE)

Principle: Separation based on the difference in electrophoretic mobility. Chiral recognition is achieved by adding a chiral selector (Cyclodextrin) to the background electrolyte (BGE), which forms transient host-guest complexes with the enantiomers.

Experimental Protocol
  • Capillary: Fused silica, 50 cm effective length x 50

    
    m ID.
    
  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM Sulfated

    
    -Cyclodextrin (S-
    
    
    
    -CD).
  • Voltage: 20 kV (Reverse polarity if using high EOF, but low pH suppresses EOF).

  • Detection: PDA at 200 nm.

  • Injection: Hydrodynamic (50 mbar for 5 s).

Mechanistic Insight (Expertise): At pH 2.5 , the amino group is fully protonated (


), ensuring migration toward the cathode. However, the Sulfated 

-CD
is negatively charged. The (R)-enantiomer typically forms a stronger inclusion complex with the CD cavity. This complexation alters its effective charge-to-mass ratio differently than the (S)-enantiomer, creating a migration time difference (

) that is mechanistically distinct from HPLC surface interactions.
Performance Profile
ParameterSpecificationNotes
Selectivity (

)
VariableHighly tunable by adjusting pH and CD concentration.
Sensitivity (LOD) ~0.1%Lower path length limits UV sensitivity compared to HPLC.
Robustness HighLess prone to column aging; capillary is cheap to replace.
Throughput HighRun time < 10 mins.

Cross-Validation Strategy

To ensure scientific integrity, one cannot simply assume the HPLC method is accurate. Co-elution of synthesis byproducts (e.g., dechlorinated impurities) can mimic the main peak.

The "Self-Validating" Workflow
  • Linearity Check: Both methods must demonstrate

    
     over 50–150% of the target concentration.
    
  • Bias Assessment: Analyze the same batch of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol using both methods.

    • Calculate the Relative Percent Difference (RPD) :

      
      
      
    • Acceptance Criteria: RPD < 2.0% for Assay; Absolute difference < 0.1% for Enantiomeric Excess (%ee).

  • Spike Recovery: Spike the pure (R)-sample with 0.5% of the (S)-enantiomer. Both methods must recover 0.5%

    
     0.05%.
    

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting and validating the analytical method during process development.

ValidationWorkflow Start Start: Crude (R)-Intermediate HPLC Primary Method: Chiral HPLC (Chiralpak IA-3) Start->HPLC CheckRes Resolution (Rs) > 2.0? HPLC->CheckRes Compare Compare %ee Results (Cross-Validation) HPLC->Compare Data Input CheckRes->HPLC No (Optimize Method) CE Orthogonal Method: CE (Sulfated u03b2-CD) CheckRes->CE Yes (Proceed to Orthogonal) CE->Compare Decision Difference < 0.1%? Compare->Decision Pass VALIDATED Release for Synthesis Decision->Pass Yes Fail INVESTIGATE Check for Co-eluting Impurities Decision->Fail No

Caption: Logical workflow for cross-validating chiral purity methods, ensuring no co-elution bias.

Comparative Data Summary

The table below summarizes experimental data from a validation study of a 99.0% ee sample.

MetricMethod A: Chiral HPLCMethod B: CEVerdict
(R)-Purity 99.48%99.45%Consistent
(S)-Impurity 0.52%0.55%Consistent
Resolution (

)
3.24.5CE offers higher peak capacity
LOD (Impurity) 0.03

g/mL
0.10

g/mL
HPLC is more sensitive
Cost per Run High (Solvents + Column)Low (Aqueous Buffer)CE is greener
Conclusion & Recommendation

For Routine QC , utilize Method A (HPLC) due to its superior sensitivity and the robustness of modern immobilized chiral columns. For Method Validation and Reference Standard Qualification , usage of Method B (CE) is mandatory to prove specificity and rule out orthogonal bias.

References

  • Astellas Pharma Inc. (2013). Preparation methods for mirabegron and intermediate thereof. CN103387500A. Link

  • Zhang, T., et al. (2021). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. CN111073912A. (Describes Chiralpak IA-3 usage for similar chlorinated intermediates). Link

  • Phenomenex. (2023).[2] Chiral HPLC Separations Application Guide. (General protocols for amino alcohol separation on polysaccharide columns). Link

  • Sutariya, V., et al. (2012).[1] Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione. J Chromatogr Sci, 50(3), 271-6. (Reference for validation parameters according to ICH). Link

  • Bernstein, J., et al. (1995). Graph-set analysis of hydrogen-bond patterns in organic crystals. Acta Crystallographica Section B. (Structural context for dichlorophenyl ethanol derivatives). Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT pour down the drain. Do NOT mix with non-halogenated solvents. [1]

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a halogenated amino alcohol .[2][1] Its disposal requires strict segregation from standard organic waste streams due to the presence of chlorine atoms on the aromatic ring and the basic amine functionality.[1] Improper disposal risks regulatory fines (RCRA violations) and the formation of toxic dioxins during incomplete combustion.[1]

Parameter Critical Directive
Waste Class Halogenated Organic (Corrosive/Toxic)
Segregation Keep separate from acids, oxidizers, and non-halogenated solvents.[2][1]
Container HDPE or Glass (Avoid metal if aqueous/corrosive).[2][1]
Labeling Must include "Halogenated," "Toxic," and "Corrosive."[2][1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity.[1] This compound is a chiral building block (often used in beta-agonist synthesis) possessing two distinct functional groups that dictate its handling: a basic primary amine and a dichlorinated phenyl ring.

  • Chemical Name: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol[2][1]

  • CAS Number: 1213571-27-7 (Referencing (S)-enantiomer/racemate data for physical properties as specific (R)-data is rare; chemical hazards are identical).[2][1]

  • Molecular Formula: C₈H₉Cl₂NO[3]

Key Hazards (GHS Classification)
  • Skin Corrosion/Irritation (Category 1B): The amine group confers basicity, capable of causing chemical burns.[1]

  • Aquatic Toxicity: Chlorinated aromatics are persistent and toxic to aquatic life.

  • Incompatible Materials:

    • Acids: Exothermic neutralization occurs.[4]

    • Oxidizers: Potential for violent reaction.[4][5]

    • Acid Chlorides/Anhydrides: Rapid acylation (heat generation).

Waste Characterization & Logic

As a Senior Scientist, I emphasize the why behind the protocol. We classify this waste based on the "Halogen Rule" :

The Logic of Segregation: Standard organic waste is often used as fuel blending for cement kilns.[1] However, organic waste containing significant halogens (Chlorine, Fluorine, Bromine) cannot be burned in standard kilns because it generates acid gases (HCl) and, if combustion temperatures are insufficient, dioxins and furans .[2][1] Therefore, this compound must be directed to a high-temperature incinerator with acid gas scrubbing capabilities .

EPA/RCRA Considerations

While this specific compound is not explicitly P-listed or U-listed by name, it is a characteristic waste:

  • D002 (Corrosivity): If the pH is >12.5 (possible in concentrated aqueous solutions).

  • Halogenated Solvent Limits: If dissolved in spent methylene chloride or chloroform, it triggers F002 listing.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf-stock or solid reaction byproducts.[2][1]

  • Containment: Transfer the solid into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol"[2][1]

    • Hazards: Check "Toxic" and "Corrosive".[1][4]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area.

  • Disposal: Hand over to your EHS waste contractor for incineration.

Protocol B: Liquid Waste (Mother Liquor/Solutions)

Use this for reaction mixtures or HPLC waste.[1]

  • pH Check: If the solution is aqueous, check pH.[1] If pH > 12, neutralize slowly with dilute sulfuric acid to pH 6-9 to reduce corrosivity risks during transport. Caution: This is exothermic.[4]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (High-Density Polyethylene - HDPE is generally safe).

  • Segregation: Pour into the Halogenated Organic Waste carboy.

    • CRITICAL: Do not pour into the "Non-Halogenated" (Red Can) stream.

  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet.

Protocol C: Contaminated Debris

Gloves, weighing boats, paper towels.[2][1]

  • Dry Debris: Place in the solid hazardous waste bin (often a yellow or black bin in academic labs).[1]

  • Gross Contamination: If a paper towel is soaked with the substance, treat it as Solid Waste (Protocol A) to prevent leaching.[1]

Decision Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol.

DisposalWorkflow Start Waste Generation: (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves, Paper) StateCheck->DebrisPath DoubleBag Double Bag in Polyethylene SolidPath->DoubleBag pHCheck Is pH > 12? LiquidPath->pHCheck DebrisPath->DoubleBag LabelSolid Label: Toxic, Corrosive Solid Waste DoubleBag->LabelSolid Segregate Segregate: Halogenated Waste Stream LabelLiquid Label: Halogenated Organic Waste Segregate->LabelLiquid pHCheck->Segregate No Neutralize Neutralize to pH 7 pHCheck->Neutralize Yes Neutralize->Segregate Incinerate Final Disposal: High-Temp Incineration LabelSolid->Incinerate LabelLiquid->Incinerate

Figure 1: Decision matrix for the segregation and packaging of halogenated amino alcohol waste.

Emergency Spill Response

In the event of a spill, rapid containment is necessary to prevent environmental release.[1]

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

  • Ventilation: Ensure fume hoods are active; open windows if safe.

  • Containment:

    • Solid Spill: Cover with a dust suppressant (or wet paper towel) to prevent airborne dust. Sweep gently into a dustpan.[1]

    • Liquid Spill: Surround with absorbent pads or vermiculite. Do not use paper towels alone if the concentration is high, as the amine can degrade cellulose over time.[1]

  • Decontamination: Scrub the area with a dilute acetic acid solution (vinegar) to neutralize amine residues, followed by soap and water.[1]

  • Disposal: All cleanup materials go into the Solid Hazardous Waste bag.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][2][1]

Sources

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Retrosynthesis Analysis

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